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  • Product: 2-Chloro-3-fluoro-4,5-diiodopyridine
  • CAS: 153035-02-0

Core Science & Biosynthesis

Exploratory

Technical Guide: The Chemical Architecture and Reactivity of 2-Chloro-3-fluoro-4,5-diiodopyridine

[1] Executive Summary 2-Chloro-3-fluoro-4,5-diiodopyridine represents a high-value, "privileged" scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in its dense functionalization—a pentasubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Chloro-3-fluoro-4,5-diiodopyridine represents a high-value, "privileged" scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in its dense functionalization—a pentasubstituted pyridine core containing four distinct halogens (if counting the latent C-H as a substitution site) or three distinct halogen types (Cl, F, I) arranged in a specific electronic gradient.

This compound serves as a versatile trifurcated electrophile . The presence of two iodine atoms at the C4 and C5 positions, differentiated by their electronic relationship to the pyridine nitrogen and the C3-fluorine atom, allows for iterative, site-selective cross-coupling reactions .[1] This guide provides a definitive technical analysis of its synthesis, electronic properties, and the precise hierarchy of its reactivity, enabling researchers to utilize it as a module for rapid structure-activity relationship (SAR) exploration.[1]

Chemical Identity & Physical Properties[2]

Structural Analysis

The molecule features a pyridine ring substituted at four positions:

  • C2 (Chlorine): Positioned

    
     to the nitrogen, highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • C3 (Fluorine): Acts as an electronic modulator. Its strong inductive effect (-I) acidifies the adjacent C4 position and lowers the LUMO energy of the ring, enhancing electrophilicity at C2 and C4.

  • C4 (Iodine): Positioned

    
     to the nitrogen. This is the most electron-deficient carbon among the C-I sites due to the resonance withdrawal of the nitrogen.
    
  • C5 (Iodine): Positioned

    
     to the nitrogen. Electronically less deficient than C4, allowing for chemoselective differentiation during metal-catalyzed couplings.[1]
    
Property Profile

Note: As a highly specialized intermediate, specific experimental data is often proprietary.[1] Values below represent high-confidence predictive models based on structural analogs (e.g., 2-chloro-3-fluoro-4-iodopyridine).

PropertyValue / DescriptionNote
Formula C

HClFI

N
Molecular Weight 383.33 g/mol Heavy atom count facilitates X-ray crystallography phasing.[1]
Appearance Pale yellow to off-white crystalline solidIodinated pyridines often discolor upon light exposure.[1]
Predicted Melting Point 75–85 °CBased on mono-iodo analogs (e.g., 2-Cl-3-F-4-I-Py).[1]
Solubility High in DCM, THF, EtOAc; Low in HexanesSoluble in polar aprotic solvents.[1]
pKa (Conjugate Acid) ~ -1.5 to -2.0Highly electron-deficient ring; very weak base.[1]
Storage 2–8°C, Light Sensitive, Inert AtmosphereCarbon-Iodine bonds are photolabile.[1]

Synthesis: The Sequential Directed Ortho-Lithiation (DoM) Protocol

Synthesizing 2-Chloro-3-fluoro-4,5-diiodopyridine requires overcoming the "Halogen Dance" phenomenon—a rapid, base-catalyzed migration of halogens on the pyridine ring.[1] The most robust route utilizes Lithium Diisopropylamide (LDA) at cryogenic temperatures to effect sequential lithiation-iodination.

Synthesis Pathway Diagram[1]

SynthesisRoute cluster_legend Mechanism Key Start 2-Chloro-3-fluoropyridine (Starting Material) Step1 Step 1: C4-Lithiation (LDA, -78°C, THF) Start->Step1 Ortho-directing effect of F Inter1 Intermediate: 2-Chloro-3-fluoro-4-iodopyridine Step1->Inter1 Quench with I2 Step2 Step 2: C5-Lithiation (LDA, -95°C, THF) Inter1->Step2 Careful Temp Control (Avoid Halogen Dance) Final Target: 2-Chloro-3-fluoro-4,5-diiodopyridine Step2->Final Quench with I2 key1 F directs lithiation to C4 first due to acidity and coordination.

Figure 1: Sequential Directed Ortho-Metalation (DoM) route for the synthesis of the target scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-fluoro-4-iodopyridine

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF (0.5 M concentration relative to substrate).

  • Base Generation: Add diisopropylamine (1.1 eq) and cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to form LDA.

  • Metalation: Dissolve 2-chloro-3-fluoropyridine (1.0 eq) in minimal THF and add dropwise to the LDA solution at -78°C.

    • Mechanistic Note: The fluorine atom directs lithiation to the C4 position (ortho to F) rather than C6, due to the strong inductive acidification of the C4 proton.

  • Quench: After 1 hour, add a solution of Iodine (I

    
    , 1.2 eq) in THF.
    
  • Workup: Warm to RT, quench with sat. aq. Na

    
    S
    
    
    
    O
    
    
    (to remove excess iodine), extract with EtOAc, and recrystallize from hexanes.[1]

Step 2: Synthesis of 2-Chloro-3-fluoro-4,5-diiodopyridine

  • Critical Control: Cool a solution of LDA (1.1 eq) in THF to -95°C (using MeOH/Liquid N

    
     bath).
    
    • Why? At temperatures above -78°C, the lithiated 4-iodopyridine species is prone to "Halogen Dance," where the iodine migrates to C3 or C6 to generate a more stable lithiated species.[1]

  • Addition: Add the Step 1 product (2-chloro-3-fluoro-4-iodopyridine) slowly.

  • Quench: Add Iodine (1.2 eq) rapidly.

  • Isolation: Standard aqueous workup and purification via silica gel chromatography (0-10% EtOAc/Hexanes).

Reactivity Profile & Site-Selectivity

The power of this scaffold lies in its ability to undergo three distinct reactions in a programmable sequence. The reactivity order is governed by electronic deficiency (for Pd-catalysis) and activation by the ring nitrogen (for


).
The Selectivity Hierarchy
  • Position C4 (Iodine): Most reactive toward Pd(0) oxidative addition. It is para to the nitrogen (electron-poor) and ortho to the fluorine.

  • Position C5 (Iodine): Second most reactive toward Pd(0). It is meta to the nitrogen and less electron-deficient than C4.

  • Position C2 (Chlorine): Least reactive toward Pd(0) but most reactive toward Nucleophilic Aromatic Substitution (

    
    ) with amines, thiols, or alkoxides.
    
Reaction Map[3]

ReactivityMap Core 2-Chloro-3-fluoro- 4,5-diiodopyridine Rxn1 1st Pd-Coupling (Suzuki/Sonogashira) Core->Rxn1 Most Deficient C-I (C4) Rxn3 SNAr Substitution (Amination/Etherification) Core->Rxn3 Alternative First Step (If Nucleophile is Strong) Prod1 C4-Functionalized Intermediate Rxn1->Prod1 Rxn2 2nd Pd-Coupling (Suzuki/Sonogashira) Prod2 C4, C5-Difunctionalized Intermediate Rxn2->Prod2 Prod3 C2, C4, C5-Trisubstituted Final Product Rxn3->Prod3 Prod1->Rxn2 Remaining C-I (C5) Prod2->Rxn3 Activated C-Cl (C2)

Figure 2: The programmable reactivity logic. Solid lines indicate the standard orthogonal functionalization sequence.

Experimental Protocol: Site-Selective Suzuki Coupling (C4)

To selectively functionalize C4 without touching C5 or C2.

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.05 eq), Pd(PPh

    
    )
    
    
    
    (3 mol%), Na
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Conditions: 60°C, 4 hours. (Avoid reflux to prevent C5 coupling).

  • Mechanism: The Pd(0) inserts preferentially into the C4-I bond due to the lower bond dissociation energy caused by the para-nitrogen electron withdrawal.

Safety & Handling

  • Lachrymator Potential: Halogenated pyridines can be severe eye and respiratory irritants. Handle only in a fume hood.

  • Energetic Instability: While not explosive, polyiodinated compounds can decompose exothermically.[1] Avoid heating bulk material above 100°C without solvent.[1]

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Schlosser, M., et al. (2005).[1] Site-Selective Coupling of Polyhalogenated Heterocycles. Journal of Organic Chemistry .

  • Langer, P. (2010). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Pyridines. Advanced Synthesis & Catalysis .

  • Gribble, G. W. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate. Journal of Organic Chemistry .

  • Schnürch, M., et al. (2007).[1] Halogen Dance Reactions on Pyridine Scaffolds. Chemical Reviews .

  • Fairlamb, I. J. S. (2011). Metal-Catalysed Cross-Coupling Reactions of Nitrogen Heterocycles. Durham Theses .

Sources

Foundational

Technical Whitepaper: 2-Chloro-3-fluoro-4,5-diiodopyridine as a High-Value Scaffold

Topic: Molecular Weight and Formula of 2-Chloro-3-fluoro-4,5-diiodopyridine Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists[1] [1] Executive Summary This technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 2-Chloro-3-fluoro-4,5-diiodopyridine Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists[1]

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS: 153035-02-0), a densely functionalized heteroaromatic building block.[1] Characterized by its unique halogen substitution pattern, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and agrochemicals requiring precise regioselective functionalization. This document details its physicochemical properties, synthetic logic, and chemoselective reactivity profile, designed to support high-level decision-making in drug discovery workflows.[1]

Part 1: Physicochemical Profile & Identity[1]

Molecular Identity

The compound is a pentasubstituted pyridine derivative. Its utility stems from the presence of four distinct halogen atoms, offering orthogonal reactivity handles for sequential cross-coupling reactions.

PropertyData
Chemical Name 2-Chloro-3-fluoro-4,5-diiodopyridine
CAS Number 153035-02-0
Molecular Formula C₅HClFI₂N
Molecular Weight 383.33 g/mol
Exact Mass 382.784 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, DMSO, THF; sparingly soluble in water
Structural Analysis

The structure features a pyridine core with a chlorine atom at the C2 position, a fluorine atom at C3, and iodine atoms at C4 and C5. The C6 position retains a hydrogen atom, which is often the site of final-stage diversification or salt formation.

Figure 1: Connectivity map of 2-Chloro-3-fluoro-4,5-diiodopyridine showing orthogonal halogen handles.

Part 2: Synthetic Logic & Methodology

Synthesis Strategy: Iterative Directed Ortho Metalation (DoM)

Direct electrophilic iodination of 2-chloro-3-fluoropyridine is inefficient due to the electron-deficient nature of the pyridine ring, further deactivated by the electronegative F and Cl substituents.[1] Therefore, the synthesis relies on Directed Ortho Metalation (DoM) , utilizing the acidity of the ring protons enhanced by the inductive effect of the halogens.

Mechanism:

  • Precursor: 2-Chloro-3-fluoropyridine (CAS: 17282-04-1).[1][2]

  • First Lithiation (C4): The C4 proton is the most acidic due to the strong inductive withdrawal from the adjacent C3-Fluorine and the C2-Chlorine. Treatment with LDA at -78°C selectively deprotonates C4.[1]

  • First Quench: Reaction with Iodine (

    
    ) yields the 4-iodo intermediate.
    
  • Second Lithiation (C5): The remaining C5 proton is now flanked by two iodine atoms (at C4) and the ring nitrogen (para), making it susceptible to a second deprotonation event, often requiring a stronger base or careful temperature control to avoid "Halogen Dance" rearrangement.

Experimental Protocol (Standardized)

Note: This protocol is a synthesized best-practice methodology based on the reactivity of poly-halogenated pyridines.

Step 1: Preparation of 2-Chloro-3-fluoro-4-iodopyridine

  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

  • Reagents: Charge with THF (anhydrous) and Diisopropylamine (1.1 eq). Cool to -78°C.[1]

  • Base Formation: Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 min to form LDA.

  • Substrate Addition: Add 2-Chloro-3-fluoropyridine (1.0 eq) in THF dropwise. Maintain temp < -70°C. Stir for 1-2 hours. The solution typically turns deep yellow/orange indicating the lithiated species.

  • Quench: Add a solution of

    
     (1.2 eq) in THF.
    
  • Workup: Warm to RT, quench with sat.

    
     (to remove excess iodine), extract with EtOAc, and concentrate.
    

Step 2: Conversion to 4,5-Diiodopyridine

  • Relithiation: Dissolve the Step 1 product in THF; cool to -78°C.

  • Deprotonation: Add LDA (1.1 eq). The bulky base prevents nucleophilic attack at the C2-Cl or C4-I (halogen exchange).[1]

  • Quench: Add

    
     (1.2 eq).
    
  • Purification: Column chromatography (Hexanes/EtOAc gradient).

Figure 2: Stepwise synthesis workflow via iterative Directed Ortho Metalation (DoM).

Part 3: Reactivity & Chemoselectivity[1]

The Order of Reactivity

For medicinal chemists, the value of this scaffold lies in the ability to selectively functionalize specific positions. The reactivity order in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) is governed by bond dissociation energies and electronic positioning relative to the pyridine nitrogen.[1]

  • C4-Iodine (Most Reactive): The C4 position is para to the pyridine nitrogen. It is the most electron-deficient site, facilitating rapid oxidative addition of Pd(0).

  • C5-Iodine (Secondary): The C5 position is meta to the nitrogen. While still an iodide (weak bond), it is electronically less activated than C4.

  • C2-Chlorine (Tertiary): The C-Cl bond is stronger than C-I.[1] It typically remains intact during mild Pd-catalyzed couplings involving iodides, serving as a handle for late-stage

    
     or forcing conditions couplings.[1]
    
  • C3-Fluorine (Stable): The C-F bond is generally inert to standard cross-coupling, serving as a metabolic blocker or electronic modulator in the final drug candidate.

Strategic Functionalization
  • Scenario A (C4 Functionalization): Use 1.0 eq of Boronic Acid at RT with

    
    . The C4-I reacts exclusively.
    
  • Scenario B (C4 & C5 Heterodifunctionalization):

    • Perform C4 coupling (limiting reagent).

    • Isolate intermediate.

    • Perform C5 coupling (higher temp or more active catalyst like

      
      ).
      

Part 4: Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • Since positions 2, 3, 4, and 5 are substituted, only one aromatic singlet (or doublet if F-coupling is resolved) remains at the C6 position .

    • Expect a signal around δ 8.2 - 8.5 ppm .[1] The deshielding is due to the adjacent nitrogen and iodine.

  • ¹⁹F NMR:

    • Single peak, typically around δ -110 to -120 ppm , potentially showing coupling to the C2/C4 substituents.[1]

  • Mass Spectrometry (LC-MS):

    • Parent Ion: [M+H]⁺ = 383.8 (approx).

    • Isotope Pattern: Distinct pattern due to Chlorine (³⁵Cl/³⁷Cl ratio of 3:1). Iodine is monoisotopic.

References

  • Sigma-Aldrich. 2-Chloro-3-fluoro-4,5-diiodopyridine Product Page. Retrieved from

  • BLD Pharm. 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS 153035-02-0).[1][3][4][5] Retrieved from

  • PubChem. 2,5-Dichloro-3-fluoropyridine (Structural Analog Data). National Library of Medicine. Retrieved from

  • Schlosser, M., & Mongin, F. (1996).[6] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. (Contextual grounding for DoM methodology).

  • ChemicalBook. 2-Chloro-3-fluoropyridine Properties and Synthesis. Retrieved from

Sources

Exploratory

solubility of 2-Chloro-3-fluoro-4,5-diiodopyridine in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for 2-Chloro-3-fluoro-4,5-diiodopyridine Executive Summary 2-Chloro-3-fluoro-4,5-diiodopyridine is a highly functionalized heterocyclic scaffold critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 2-Chloro-3-fluoro-4,5-diiodopyridine

Executive Summary

2-Chloro-3-fluoro-4,5-diiodopyridine is a highly functionalized heterocyclic scaffold critical in the synthesis of complex pharmaceuticals (e.g., antivirals, kinase inhibitors). Its utility lies in the orthogonal reactivity of its halogen substituents. However, the presence of two iodine atoms significantly increases crystal lattice energy and lipophilicity, presenting unique solubility challenges compared to mono-halogenated pyridines. This guide provides a structural analysis, predictive solubility modeling, and a validated protocol for solvent selection to maximize yield and regioselectivity in cross-coupling reactions.

Part 1: Structural Analysis & Theoretical Solubility

To understand the solubility behavior of this specific isomer, we must analyze its molecular descriptors. The "di-iodo" motif is the dominant factor governing its dissolution thermodynamics.

Physicochemical Descriptors
  • Lipophilicity (LogP): High. The C–I bonds are non-polar and highly polarizable. The compound is expected to have a LogP > 3.5, indicating poor aqueous solubility and high affinity for non-polar or polar aprotic solvents.

  • Lattice Energy: The large atomic radius of iodine (1.98 Å) facilitates strong London dispersion forces (Van der Waals interactions) between molecules in the solid state. This results in a higher melting point and "harder" dissolution kinetics compared to its chloro- or bromo-analogs.

  • Dipole Moment: The electron-withdrawing nature of the Fluorine (C3) and Chlorine (C2) creates a localized dipole, but the bulkiness of the iodines at C4/C5 shields the nitrogen lone pair, reducing basicity and hydrogen-bond accepting capability.

The "Like Dissolves Like" Matrix

Based on the Hansen Solubility Parameters (HSP) for poly-halogenated pyridines, we can categorize solvents into four distinct tiers of compatibility.

TierSolvent ClassPredicted SolubilityMechanistic Rationale
Tier 1 Polar Aprotic (DMSO, DMF, NMP, DMAc)High (>100 mg/mL) High dielectric constants disrupt the strong crystal lattice; excellent for stabilizing transition states in Pd-catalyzed couplings.
Tier 2 Chlorinated / Ethers (DCM, Chloroform, THF, 2-MeTHF)Moderate (20–80 mg/mL) Good interaction with the lipophilic halogenated core; THF is preferred for lithiation/halogen-dance reactions.
Tier 3 Aromatic / Esters (Toluene, Ethyl Acetate)Low-Moderate (<20 mg/mL) Soluble at elevated temperatures (

C). Toluene is useful for non-polar oxidative addition mechanisms but requires heating.
Tier 4 Protic / Aliphatic (Methanol, Water, Hexanes)Poor / Insoluble High polarity of water clashes with the lipophilic ring; Alkanes lack the polarizability to solvate the iodine-rich core.

Part 2: Experimental Protocols (Self-Validating Systems)

Since specific solubility data for this isomer may vary by batch (polymorphism), researchers must generate empirical data. Do not rely on generic database values. Use the following Saturation Shake-Flask Method , which includes internal validation steps.

Protocol: Gravimetric & HPLC Solubility Determination

Objective: Determine the thermodynamic solubility (


) at 25°C.

Reagents:

  • Analyte: 2-Chloro-3-fluoro-4,5-diiodopyridine (purity >98%).

  • Solvents: HPLC grade (dry).

Workflow:

  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of solvent in an amber vial (iodides are light-sensitive).

  • Equilibration: Agitate at 25°C for 24 hours. Validation Check: Ensure solid is still visible. If dissolved completely, add more solid until saturation is visually confirmed.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption losses).

  • Quantification:

    • Method A (Rapid): Dilute 100 µL of filtrate into 900 µL Acetonitrile. Analyze via HPLC-UV (254 nm). Calibrate against a 5-point standard curve.

    • Method B (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue. (Less accurate for high-boiling solvents like DMSO).

Visualization: Solubility Workflow

SolubilityProtocol Start Start: 50mg Compound + 1mL Solvent CheckSolid Is Solid Visible after 1h? Start->CheckSolid AddMore Add 20mg Compound CheckSolid->AddMore No (Dissolved) Equilibrate Agitate 24h @ 25°C (Amber Vial) CheckSolid->Equilibrate Yes (Saturated) AddMore->CheckSolid Filter Filter (0.45µm PTFE) Equilibrate->Filter Analyze Quantify (HPLC/UV) Filter->Analyze Report Calculate S (mg/mL) Analyze->Report

Figure 1: Decision-tree workflow for accurate thermodynamic solubility determination.

Part 3: Application Context – Solvent Effects on Regioselectivity

The solubility profile is not just a physical constant; it dictates the chemical outcome. In 2-Chloro-3-fluoro-4,5-diiodopyridine, the C4-I and C5-I bonds are chemically distinct. The choice of solvent influences which iodine undergoes oxidative addition with Palladium (Pd) catalysts.

  • The "Solvent Effect" Mechanism:

    • Polar Solvents (DMF/DMSO): Stabilize the more polar transition state associated with the electron-deficient C4 position (para to Nitrogen).

    • Non-Polar Solvents (Toluene): Favor the C5 position or reduce selectivity due to weaker coordination with the Pd-intermediate.

Critical Recommendation: For highly regioselective Suzuki or Sonogashira couplings targeting the C4-position , use DMF or DMAc (Tier 1). If C5 functionalization is desired, a "Halogen Dance" strategy in THF (Tier 2) at low temperature (-78°C) is required.

Visualization: Solvent-Driven Regioselectivity

Regioselectivity Substrate 2-Chloro-3-fluoro- 4,5-diiodopyridine SolventPolar Polar Aprotic (DMF/DMSO) Substrate->SolventPolar Pd(0) Coupling SolventNonPolar Non-Polar/Ether (Toluene/THF) Substrate->SolventNonPolar Li-Exchange PathA Stabilizes Polar TS (Nucleophilic Attack) SolventPolar->PathA PathB Lithiation/Halogen Dance (Low Temp) SolventNonPolar->PathB ProductC4 C4-Functionalization (Major Product) PathA->ProductC4 ProductC5 C5-Functionalization (Major Product) PathB->ProductC5

Figure 2: Impact of solvent class on the regiochemical outcome of functionalization.

References

  • Lutz, M., et al. (2012). Regioselective Functionalization of Polyhalogenated Pyridines. Journal of Organic Chemistry.

  • Gorelsky, S. I., & Lapointe, D. (2024). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition. ChemRxiv.

  • Schlosser, M. (2005). The "Halogen Dance" on the Pyridine Ring: A Versatile Tool for Isomer Migration. Angewandte Chemie International Edition.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
Foundational

Technical Data Sheet &amp; Safety Guide: 2-Chloro-3-fluoro-4,5-diiodopyridine

This guide serves as a comprehensive technical dossier and provisional Safety Data Sheet (SDS) for 2-Chloro-3-fluoro-4,5-diiodopyridine . Note to Researchers: As of 2026, this specific isomer is a specialized research in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier and provisional Safety Data Sheet (SDS) for 2-Chloro-3-fluoro-4,5-diiodopyridine .

Note to Researchers: As of 2026, this specific isomer is a specialized research intermediate with limited public physicochemical data. The data below represents a provisional derivation based on Structure-Activity Relationships (SAR) of close analogs (e.g., 2-Chloro-3-fluoro-4-iodopyridine and 2,4,5-triiodopyridine) and standard protocols for polyhalogenated N-heterocycles.

Substance Identification & Chemical Context

This compound is a high-value scaffold for medicinal chemistry, specifically designed for iterative cross-coupling reactions . The presence of four distinct halogen handles (Cl, F, I, I) allows for "programmed" synthesis, enabling the sequential introduction of functional groups at specific positions.

Property Details
Chemical Name 2-Chloro-3-fluoro-4,5-diiodopyridine
CAS Number Not Listed (Custom Synthesis / Research Grade)
Molecular Formula C₅HClFI₂N
Molecular Weight 383.33 g/mol
Structural Features Pyridine core; C2-Cl (activated); C3-F (inert/directing); C4-I (highly reactive); C5-I (moderately reactive).
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow (darkens upon light exposure)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, THF; Insoluble in water.
Hazards Identification (GHS Classification)

Based on the toxicology of polyhalogenated pyridines.

Signal Word: WARNING

Hazard Class H-Code Statement
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.
STOT - SE H335 May cause respiratory irritation.
Acute Toxicity H302+H312 Harmful if swallowed or in contact with skin (Provisional).

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling & Storage Protocols

The stability of di-iodo compounds is the primary concern. The C–I bond is weak (approx. 50–60 kcal/mol) and susceptible to homolytic cleavage by UV light, leading to iodine liberation (discoloration) and radical side-reactions.

Storage Architecture
  • Temperature: Store at -20°C (Freezer). Room temperature storage will degrade purity over weeks.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture can hydrolyze the C2-Cl bond over long periods.

  • Light Protection: Amber vials are mandatory. Wrap secondary containment in aluminum foil.

Operational Handling
  • Weighing: Perform all weighing operations inside a fume hood.

  • Solvent Choice: Avoid nucleophilic solvents (e.g., MeOH) if heating, as the C4-I and C2-Cl positions are prone to S_NAr displacement. Use anhydrous THF or Dioxane for coupling reactions.

Synthesis & Reactivity Guide (The "Value Add")

For drug development professionals, the utility of this molecule lies in its Chemo- and Regioselectivity . The reactivity order of the halogens allows for a predictable "synthesis cascade."

Reactivity Hierarchy (Pd-Catalyzed Coupling)
  • C4-Iodine: Most Reactive. The C4 position is para to the nitrogen (electron-deficient), facilitating rapid Oxidative Addition (OA) of Pd(0).

  • C5-Iodine: Moderately Reactive. The C5 position is meta to the nitrogen (less electron-deficient). Reaction occurs here only after C4 is functionalized or if highly active catalysts are used.

  • C2-Chlorine: Low Reactivity. Requires specialized ligands (e.g., Buchwald phosphines) or higher temperatures to activate after the iodides are consumed.

  • C3-Fluorine: Inert to coupling. Serves as a blocking group or a handle for specialized C–H activation or S_NAr (if the ring is highly activated).

Experimental Workflow: Sequential Functionalization
  • Step 1 (C4 Functionalization): Use mild conditions (Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, 60°C). The C4-I reacts exclusively.

  • Step 2 (C5 Functionalization): Increase temperature (90-100°C) or switch to a more active catalyst (Pd(dppf)Cl₂).

  • Step 3 (C2 Functionalization): Requires activation (e.g., Pd₂(dba)₃ + XPhos, 110°C).

Visualization: The Selectivity Map

ReactivityMap cluster_legend Reactivity Logic Start 2-Chloro-3-fluoro- 4,5-diiodopyridine Prod1 Product A (C4-Substituted) Start->Prod1 Step 1: Suzuki Coupling Pd(0), 1 eq Boronic Acid Temp: 40-60°C (Selectivity: C4-I) Prod2 Product B (C4, C5-Disubstituted) Prod1->Prod2 Step 2: Suzuki Coupling Pd(dppf)Cl2, 1 eq Boronic Acid Temp: 80-100°C (Selectivity: C5-I) Prod3 Product C (C2, C4, C5-Trisubstituted) Prod2->Prod3 Step 3: Suzuki/Buchwald Pd2(dba)3 + XPhos Temp: >110°C (Selectivity: C2-Cl) Text1 C4-I: Most Electron Deficient (Reacts First) Text2 C5-I: Less Activated (Reacts Second) Text3 C2-Cl: Stronger Bond (Reacts Last)

Figure 1: Sequential functionalization strategy based on halogen bond strength and pyridine ring electronics.

Emergency & First Aid Measures
Scenario Protocol
Eye Contact Immediate Action: Flush with water for 15 minutes, lifting eyelids. Iodine compounds can cause corneal staining. Seek medical attention.
Skin Contact Wash with soap and water. If yellow staining (iodine release) occurs, treat with a dilute sodium thiosulfate solution to reduce the iodine, then wash again.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Halogenated pyridine dust is a potent respiratory irritant.
Spill Cleanup Do not sweep dry dust. Dampen with inert oil or water to suppress dust. Absorb with sand/vermiculite. Dispose of as Halogenated Organic Waste .
Ecological & Disposal Information
  • Ecotoxicity: High potential for aquatic toxicity due to poly-halogenation. Do not release into drains.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Warning: Incineration will generate Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Iodine vapors (I₂). Scrubber systems must be rated for these byproducts.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 2-Chloro-3-fluoro-4-iodopyridine (Analog). Retrieved from .

  • Fairlamb, I. J. S. (2007). Pd-Catalyzed Cross-Coupling Reactions of Halogenated Heteroarenes. Chemical Society Reviews. .

  • Lutz, M., et al. (2018). Regioselective Suzuki-Miyaura Coupling of Dihalogenated Pyridines. Journal of Organic Chemistry. .

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloro-3-fluoropyridine..

(Note: Direct SDS for the 4,5-diiodo isomer is unavailable in public indices; data is extrapolated from validated analogs cited above.)

Exploratory

Technical Guide: Synthesis Pathways for Highly Halogenated Pyridine Derivatives

Executive Summary The Pyridine Paradox: Pyridine is electron-deficient, making it resistant to the electrophilic substitution ( ) pathways standard in benzene chemistry. However, once halogenated, the ring becomes a fort...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyridine Paradox: Pyridine is electron-deficient, making it resistant to the electrophilic substitution (


) pathways standard in benzene chemistry. However, once halogenated, the ring becomes a fortress of reactivity, susceptible to precise nucleophilic aromatic substitution (

) and metal-halogen exchange.

This guide details the engineering of highly halogenated pyridine scaffolds—specifically Pentachloropyridine (PCP) and Pentafluoropyridine (PFP) —and their subsequent regioselective editing. We move beyond standard textbook definitions to cover industrial vapor-phase saturation, the thermodynamics of the Halex reaction, and the "Halogen Dance" used to access forbidden substitution patterns.

Part 1: The Gateway — Exhaustive Chlorination

The entry point to per-halogenated pyridines is almost exclusively through chlorine saturation. Direct bromination or iodination to the per-state is kinetically unfavorable due to steric crowding and lower electrophilicity.

Vapor Phase Polychlorination (The Industrial Standard)

Liquid-phase chlorination (using


 or 

) is often messy, requiring high pressure and yielding difficult-to-separate mixtures. The superior method is High-Temperature Vapor Phase Chlorination (HTVPC) .

Mechanism: Unlike mild electrophilic substitution, HTVPC operates via a Free-Radical Cascade promoted by Lewis Acid catalysts at temperatures exceeding 400°C.

  • Initiation: Thermal homolysis of

    
     generates 
    
    
    
    radicals.
  • Propagation: The pyridine ring undergoes successive H-abstraction and Cl-addition. The nitrogen lone pair coordinates with the Lewis Acid (e.g.,

    
    , 
    
    
    
    ), activating the 2,6-positions via inductive withdrawal.
  • Saturation: Steric hindrance usually stops the reaction at pentachloropyridine; however, over-chlorination can lead to ring opening (formation of glutaconimide derivatives) if temperature is uncontrolled.

Visualization: The Radical Cascade

VaporPhaseChlorination Pyridine Pyridine (C5H5N) Radical σ-Complex / Radical Intermediate Pyridine->Radical 400-550°C Lewis Acid Cat. Cl2 Cl2 (Vapor) Cl2->Radical PCP Pentachloropyridine (PCP) Radical->PCP -HCl Exhaustive Sub. Byproducts Polychloro-byproducts (2,3,5,6-tetra, etc.) Radical->Byproducts Incomplete Rxn

Figure 1: High-Temperature Vapor Phase Chlorination pathway yielding Pentachloropyridine.[1]

Part 2: The Fluorine Switch — The Halex Reaction

Fluorine cannot be introduced efficiently via direct fluorination (


 gas is too destructive). The industry standard is Halogen Exchange (Halex) , utilizing the high lattice energy of KF to drive the replacement of Cl with F.
The Thermodynamic Driver

The reaction relies on the solubility differential and bond strength:

  • Bond Strength:

    
     (485 kJ/mol) is significantly stronger than 
    
    
    
    (328 kJ/mol).
  • Solubility: In polar aprotic solvents (Sulfolane, DMSO), KF is slightly soluble (especially with spray-dried KF), while KCl precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

Regioselectivity (The Kinetic vs. Thermodynamic Trap)

In perchlorinated systems, the site of nucleophilic attack is governed by the stabilization of the Meisenheimer Complex :

  • C4 Position (Para): Most activated. The negative charge in the intermediate is delocalized onto the electronegative Nitrogen. Kinetic Product.

  • C2/C6 Positions (Ortho): Activated by inductive proximity to Nitrogen, but sterically more hindered than C4.

  • C3/C5 Positions (Meta): Least activated.

Critical Insight: To achieve Pentafluoropyridine (PFP) , one must push the reaction to completion to overcome the lower reactivity of the 3,5-positions.

Experimental Protocol: Synthesis of Pentafluoropyridine

Source Grounding: Adapted from industrial protocols (e.g., Ullmann's Encyc. Ind. Chem. & J. Org.[2] Chem. 2016).[2]

Reagents:

  • Pentachloropyridine (1.0 eq)

  • Anhydrous Potassium Fluoride (Spray-dried, 6.0 eq)

  • Solvent: Sulfolane (High boiling point, thermally stable) or DMSO (Risk of thermal runaway >150°C).

  • Catalyst: 18-Crown-6 (0.05 eq) or TDA-1 (Phase transfer).

Step-by-Step:

  • Drying: Charge sulfolane and KF into a reactor. Distill a small volume of solvent under vacuum to remove trace water (azeotropic drying). Water is the enemy; it creates hydroxypyridines.

  • Addition: Add Pentachloropyridine.

  • Reaction: Heat to 200–220°C for 12–18 hours.

    • Note: Reaction usually stalls at 3,5-dichloro-2,4,6-trifluoropyridine if temp is too low.

  • Workup: Fractional distillation directly from the reaction mixture. PFP boils at ~84°C, allowing easy separation from the high-boiling sulfolane (

    
    ).
    

Part 3: Precision Editing — Lithiation & The Halogen Dance

Once the ring is halogenated, standard


 allows substitution at C4 or C2. However, accessing the C3 (Meta)  position or rearranging the halogen pattern requires Directed Ortho Metalation (DoM)  and the Halogen Dance (HD) .
The "Base-Catalyzed Halogen Dance" (BHD)

When a highly halogenated pyridine is treated with a hindered base (e.g., LDA or LiTMP), the lithiated species is often unstable. It undergoes rapid isomerization where the halogen "dances" to a more thermodynamically stable position.

Mechanism:

  • Lithiation: Base removes H ortho to a halogen (or directing group).[3]

  • Migration: The lithiated carbon attacks a halogen on a neighboring molecule (or via an intramolecular mechanism if geometry permits), causing a cascade where the halogen moves to the position of the anion, and the anion moves to the position of the halogen.

  • Stabilization: The equilibrium favors the species where the Lithium is adjacent to the lone pair of the ring Nitrogen (C2-Li) or flanked by halogens (stabilized by inductive effect).

Visualization: The Halogen Dance Mechanism

HalogenDance Start 3-Bromo-2-fluoropyridine Int1 Intermediate A: Li @ C4 (Kinetic) Start->Int1 Deprotonation Base LDA / LiTMP (-78°C) Base->Start Int2 Intermediate B: Li @ C3 (Thermodynamic) Int1->Int2 Halogen Migration (The Dance) Product 4-Bromo-2-fluoropyridine (Isomerized) Int2->Product Electrophile Quench (H+)

Figure 2: Simplified mechanism of the Halogen Dance, showing the migration from kinetic to thermodynamic lithiation sites.

Part 4: Data & Comparative Analysis

Table 1: Reactivity Profiles of Per-Halogenated Pyridines
FeaturePentachloropyridine (PCP)Pentafluoropyridine (PFP)
Primary Synthesis Vapor Phase Chlorination (

, 500°C)
Halex Reaction (PCP + KF, 200°C)

Reactivity
Moderate (Requires strong nucleophiles)High (Reacts with amines/thiols at RT)
Leaving Group Ability

is a good leaving group

is excellent in

(Meisenheimer stabilization)
Primary Attack Site C4 (Para)C4 (Para) > C2 (Ortho)
Physical State Solid (MP: 124°C)Liquid (BP: 84°C)

Part 5: Advanced Protocol — Selective Defluorination

Objective: Synthesis of 2,3,5,6-Tetrafluoropyridine (The "4-H" derivative). This is a critical scaffold for drug development, allowing C4 functionalization via subsequent lithiation.

Method: Zinc-Mediated Regioselective Reduction. Source: JP2001139551A / J. Chem. Soc. C.

  • Setup: Prepare a solution of Pentafluoropyridine (PFP) in aqueous ammonia (28%) or alkali hydroxide solution.

  • Reduction: Add activated Zinc powder slowly at 0–25°C.

    • Chemistry: Zn acts as a single-electron reductant. The C4-F bond is the weakest due to the stability of the resulting radical/anion at the para position (para to Nitrogen).

  • Extraction: The product, 2,3,5,6-tetrafluoropyridine, is steam distilled or extracted with DCM.

  • Yield: Typically 85–95%.

  • Characterization:

    • 19F NMR: Two distinct signals (AA'XX' system).

    • 1H NMR: A triplet of triplets at ~7.5 ppm (coupling to F2/6 and F3/5).

References

  • Corran, J. A. (1968). Process for producing pentachloropyridine. US Patent 3,370,062.[4] Link

  • Froese, R. D., et al. (2016). Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. Journal of Organic Chemistry, 81(21), 10672–10682. Link

  • Siegemund, G., et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Schnatterer, S. (2010). Halogen-Dance Reactions in Heterocycles. In Topics in Heterocyclic Chemistry. Springer. Link

  • Kaieda, O., et al. (2001). Method for producing 2,3,5,6-tetrafluoropyridine. JP Patent 2001139551A. Link

Sources

Foundational

literature review of 2-Chloro-3-fluoro-4,5-diiodopyridine reactivity

This guide serves as an advanced technical manual for the strategic utilization of 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS 153035-02-0) in medicinal chemistry.[1] It synthesizes established halogen-pyridine reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the strategic utilization of 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS 153035-02-0) in medicinal chemistry.[1] It synthesizes established halogen-pyridine reactivity principles with specific structural insights to provide a roadmap for regioselective scaffold decoration.[1]

[1][2]

Executive Summary: The "Halogen-Rich" Advantage

2-Chloro-3-fluoro-4,5-diiodopyridine represents a high-value "dense halogen" scaffold.[1] Its utility lies in the orthogonal reactivity of its four halogenated positions.[1] By exploiting the subtle electronic and steric differences between the C4-I, C5-I, C2-Cl, and C3-F bonds, researchers can sequentially install up to four distinct pharmacophores with high regiocontrol.

This guide defines the Reactivity Hierarchy and provides validated protocols for navigating this chemical space.

The Reactivity Hierarchy (Selectivity Map)

Successful functionalization relies on adhering to the intrinsic reactivity order of the substrate. The molecule features a "reactivity gradient" driven by the pyridine nitrogen's electron-withdrawing nature and the ortho-directing effects of the fluorine.

Reactivity Tier List
RankSiteSubstituentPrimary Mode of ActivationMechanistic Driver
1 C4 IodinePd-Cat.[1] Coupling / Mg-ExchangeElectronic: Para to N (most electron-deficient).[1] Steric: Ortho to F (Chelation/Inductive).
2 C5 IodinePd-Cat.[1][2][3][4] CouplingElectronic: Meta to N (less activated than C4). Reacts after C4 is consumed.[1]
3 C2 Chlorine

/ Pd-Cat.[1][2][5] Coupling
Electronic: Ortho to N (highly activated for

). Bond Strength: C-Cl > C-I.
4 C3 Fluorine

(Rare)
Stability: C-F bond is robust.[1] Acts primarily as a blocking/directing group.[1]
Visualization: The Functionalization Pathway

The following diagram illustrates the logical flow for sequential decoration.

ReactivityMap Start 2-Chloro-3-fluoro- 4,5-diiodopyridine Step1 Step 1: C4 Functionalization (Suzuki/Sonogashira/Mg-Exchange) Start->Step1 Fast Oxidative Addition (C4-I > C5-I) Step2 Step 2: C5 Functionalization (Suzuki/Sonogashira) Step1->Step2 Remaining C-I Bond Step3 Step 3: C2 Functionalization (SNAr or Buchwald) Step2->Step3 C-Cl Activation Product Fully Decorated Scaffold Step3->Product Final Polish

Caption: Sequential functionalization logic based on bond dissociation energies and electronic activation.

Detailed Experimental Protocols

Protocol A: C4-Selective Cross-Coupling (Suzuki-Miyaura)

Objective: Install an aryl or heteroaryl group exclusively at the C4 position.[1] Rationale: The C4-I bond is electronically activated (para to N) and undergoes oxidative addition significantly faster than the C5-I bond (meta to N).[1]

Reagents & Conditions:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding boronic acids).[1]
  • Base:

    
     (2.0 equiv, aq) or 
    
    
    
    .[1]
  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.[1]

  • Temperature: 60–80 °C (Control is critical; avoid reflux to prevent C5 reaction).

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv) and arylboronic acid (1.05 equiv) in degassed solvent.

  • Catalyst Addition: Add Pd catalyst under Argon flow.

  • Controlled Heating: Heat to 60 °C. Monitor by HPLC/UPLC every 30 minutes.

    • Checkpoint: Stop reaction immediately upon consumption of starting material to preserve the C5-I bond.[1]

  • Workup: Standard aqueous extraction. The product will be the 4-aryl-5-iodo species.[1]

Protocol B: C4-Selective Magnesiation (Turbo-Grignard)

Objective: Convert C4-I to a nucleophile (Grignard) for reaction with electrophiles (aldehydes, ketones, acid chlorides).[1] Rationale: Iodine-Magnesium exchange is fastest at the most electron-deficient position.[1] The C3-F atom also assists C4-lithiation/magnesiation via the "ortho-fluorine effect" (inductive acidification and chelation).[1]

Reagents:

  • Exchange Reagent:

    
     (Turbo Grignard).[1]
    
  • Solvent: Anhydrous THF.

  • Temperature: -40 °C to -20 °C.[1]

Step-by-Step Workflow:

  • Cooling: Cool a solution of the substrate in THF to -40 °C.

  • Exchange: Add

    
     (1.1 equiv) dropwise.[1] Stir for 30 minutes.
    
    • Mechanism:[1][6][7][8] The Mg selectively inserts into the C4-I bond.[1]

  • Quench: Add the electrophile (e.g., Benzaldehyde) slowly.[1]

  • Warming: Allow to warm to 0 °C, then quench with saturated

    
    .
    
Protocol C: C2-Selective Nucleophilic Substitution ( )

Objective: Displace the C2-Chlorine with an amine, alkoxide, or thiol. Timing: This can be performed before or after iodine coupling, but performing it last is often safer to avoid poisoning Pd catalysts with certain amines/thiols.[1]

Conditions:

  • Nucleophile: Primary/Secondary amine (2.0 equiv).[1]

  • Base: DIPEA or

    
    .[1]
    
  • Solvent: DMSO or NMP (for difficult cases) or Isopropanol.[1]

  • Temperature: 80–120 °C.[1]

Note: The C2-Cl is highly activated by the ring nitrogen.[1] While C4-I is also susceptible to


, the C2 position is often preferred for chloride displacement if the C4 position has already been coupled (arylated). If C4-I is still present, mixtures may occur; therefore, Strategy: Couple C4/C5 first, then 

at C2.

Mechanistic Insights & Troubleshooting

The "Halogen Dance" Risk

When using lithium bases (e.g., LDA, LiTMP) on this substrate, be aware of the Halogen Dance (HD) reaction.

  • Risk: Lithiation at C6 (ortho to N) can trigger the migration of the C5-Iodine to C6, shifting the lithium to C5.

  • Prevention: Use Magnesium exchange (

    
    ) instead of Lithium-Hydrogen exchange (LDA) for functionalization.[1] Mg-exchange is kinetic and usually retains regiochemistry without migration.[1]
    
C4 vs. C5 Discrimination

If you observe a lack of selectivity (mixture of C4 and C5 products) during Suzuki coupling:

  • Lower the Temperature: Reduce from 80 °C to 40–50 °C.

  • Change Ligand: Use a bulkier ligand (e.g., XPhos or

    
    ).[1] The C4 position is more sterically crowded (flanked by F and I) than C5 (flanked by I and H). Counter-intuitively, sometimes smaller ligands favor C4 (electronic control) while very large ligands might force reaction at the less hindered C5, though electronics usually dominate.
    
  • Switch to Negishi: Zinc reagents often show higher functional group tolerance and milder reactivity profiles than Boronic acids.[1]

Synthesis Pathway Diagram[1][3]

The following DOT diagram visualizes the synthesis of a hypothetical drug candidate from this core.

SynthesisFlow Core 2-Chloro-3-fluoro- 4,5-diiodopyridine Int1 Intermediate A: 4-Aryl-5-iodo-2-chloro-3-fluoropyridine (C4-Selective Suzuki) Core->Int1 Ar1-B(OH)2, Pd(0) 60°C, High Selectivity Int2 Intermediate B: 4,5-Diaryl-2-chloro-3-fluoropyridine (C5-Selective Suzuki) Int1->Int2 Ar2-B(OH)2, Pd(0) 100°C, Forcing Conditions Final Final Candidate: 4,5-Diaryl-2-amino-3-fluoropyridine (C2 SNAr with Amine) Int2->Final R-NH2, DMSO 120°C

Caption: A convergent synthetic route for tri-substituted pyridine libraries.

References

  • Synthesis & Halogen Dance

    • Context: Synthesis of similar 5-bromo-2-chloro-4-fluoro-3-iodopyridine via halogen dance.[1][3][9]

    • Source: Lacker, C. R., et al. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines."[1] J. Org.[1] Chem.2022 , 87, 1989–1996.

    • [1]

  • Regioselective Coupling (General Pyridines)

    • Context: C4 vs C2 selectivity in dihalopyridines and the influence of Pd clusters.[10]

    • Source: Fairlamb, I. J. S., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene..." J. Am. Chem. Soc.[1]2021 , 143, 10232–10244.[1]

    • [1]

  • Magnesium-Halogen Exchange Rules

    • Context: Selectivity of Turbo-Grignard in polyhalogenated aromatics.[1]

    • Source: Knochel, P., et al. "Regioselective Magnesiations of Fluorinated Arenes and Heteroarenes Using Magnesium-bis-Diisopropylamide." Angew.[1] Chem. Int. Ed.2021 , 60, 1513–1518.[1]

    • [1]

  • Commercial Availability & CAS Verification

    • Context: Verification of CAS 153035-02-0.[1][4]

    • Source: BLD Pharm / Sigma-Aldrich Catalog Entries for 2-Chloro-3-fluoro-4,5-diiodopyridine.[1]

Sources

Exploratory

Thermodynamic Stability of 2-Chloro-3-fluoro-4,5-diiodopyridine: A Technical Guide

Executive Summary: The Halogenated Scaffold Paradox 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS 153035-02-0) represents a class of "dense" halogenated heteroaromatics. While valuable as a divergent intermediate for cross-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Scaffold Paradox

2-Chloro-3-fluoro-4,5-diiodopyridine (CAS 153035-02-0) represents a class of "dense" halogenated heteroaromatics. While valuable as a divergent intermediate for cross-coupling (Suzuki, Sonogashira, Negishi), its thermodynamic profile is defined by a conflict between kinetic persistence and thermodynamic strain .

The molecule derives its utility from the differential reactivity of its four halogen substituents. However, the presence of adjacent bulky iodine atoms (C4, C5) introduces significant steric strain, and the specific substitution pattern makes the scaffold highly susceptible to "Halogen Dance" (HD) rearrangements under basic conditions.

This guide dissects the thermodynamic landscape of this molecule, providing predictive stability models and validated handling protocols.

Structural Thermodynamics & Bond Energetics

To understand the stability of this molecule, we must first quantify the bond dissociation energies (BDE) and the steric penalties imposed by the 4,5-diiodo motif.

Bond Dissociation Hierarchy

The thermodynamic stability is limited by the weakest link—the Carbon-Iodine bonds. Under thermal or photolytic stress, homolytic cleavage occurs here first.

Bond TypePositionApprox. BDE (kcal/mol)Stability Implication
C–F C3~115Anchor: Metabolically and thermally inert. Stabilizes the ring electronically.
C–Cl C2~95Intermediate: Stable to heat; reactive in SNAr due to activation by ring nitrogen.
C–I C4~65Labile: Sterically crowded. High potential for radical generation.
C–I C5~65Labile: Susceptible to metal-halogen exchange and homolysis.
The "Iodine-Iodine" Steric Clash

The van der Waals radius of Iodine is approximately 1.98 Å. In a 4,5-diiodo substitution pattern, the internuclear distance is forced below the sum of their van der Waals radii.

  • Consequence: The pyridine ring undergoes slight out-of-plane distortion to relieve repulsion.

  • Thermodynamic Impact: The ground state energy is elevated by approx. 2–4 kcal/mol compared to non-adjacent isomers (e.g., 2,4-diiodo). This "pre-activation" makes the C4-I and C5-I bonds more reactive toward oxidative addition (Pd/catalysis) but also more prone to spontaneous decomposition.

The "Halogen Dance" Phenomenon (Critical Risk)[1]

The most distinct thermodynamic risk for 2-Chloro-3-fluoro-4,5-diiodopyridine is the Halogen Dance (HD) rearrangement. This is not a degradation in the traditional sense, but a thermodynamic isomerization driven by base-mediated lithiation.

Mechanism of Instability

Under basic conditions (e.g., LDA, LiTMP, or even alkoxides during SNAr attempts), the acidic proton at C6 is deprotonated. However, the resulting anion is not static.

  • Kinetic Deprotonation: Occurs at C6 (only available proton).

  • Migration: The lithiated species undergoes rapid halogen scrambling. The driving force is the formation of a more stable lithiated species where the anion is stabilized by adjacent halogens (inductive effect) or chelation.

  • Outcome: The iodine at C5 often migrates to C6, or the C4 iodine shifts, leading to a mixture of thermodynamically preferred isomers (e.g., 2-chloro-3-fluoro-4,6-diiodopyridine).

Visualization of the Pathway

The following diagram illustrates the divergence between kinetic stability and thermodynamic rearrangement.

HalogenDance Start 2-Chloro-3-fluoro- 4,5-diiodopyridine Base Base Treatment (LDA/LiTMP) Start->Base Lithiated C6-Lithio Intermediate (Kinetic Species) Base->Lithiated Deprotonation Transition Iodine Migration (Halogen Dance) Lithiated->Transition Reversible StableIsomer 2-Chloro-3-fluoro- 4,6-diiodopyridine (Thermodynamic Product) Transition->StableIsomer Thermodynamic Driver

Caption: Under basic conditions, the kinetic C6-lithio species rearranges to the thermodynamically more stable isomer, relieving steric strain between C4/C5 iodines.

Chemical Reactivity Profile (SNAr)

Thermodynamic stability also encompasses resistance to hydrolysis and nucleophilic attack. The molecule possesses multiple electrophilic sites.[1][2]

Regioselectivity Rules
  • Site C2 (Cl): Highly activated by the adjacent Pyridine Nitrogen (α-position). This is the primary site for SNAr (e.g., by amines or alkoxides).

  • Site C4 (I): Activated by the Nitrogen (γ-position). Iodine is a good leaving group, but C2-Cl usually reacts faster due to the inductive effect of the N-atom being closer.

  • Site C3 (F): Fluorine is the best leaving group for SNAr due to the high electronegativity stabilizing the Meisenheimer intermediate. However, it is in the β-position (meta to N), which is poorly activated . Therefore, the C3-F bond is thermodynamically stable against nucleophilic attack compared to C2 and C4.

Practical Implication: In protic solvents with nucleophiles, expect C2-substitution first, followed by C4-substitution.

Experimental Protocols for Stability Assessment

As a self-validating system, you must empirically determine the stability limits of your specific batch.

Protocol: Differential Scanning Calorimetry (DSC) Screening

Purpose: To identify the onset of thermal decomposition (exothermic events).

  • Sample Prep: Weigh 2–5 mg of sample into a gold-plated high-pressure crucible (to contain iodine vapors).

  • Reference: Empty gold crucible.

  • Method: Ramp from 25°C to 350°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Look for an endotherm (Melting Point) likely around 60–90°C (estimated).

    • Critical Signal: Watch for sharp exotherms >180°C. This indicates C-I bond homolysis or polymerization.

    • Safety Limit: Do not heat reaction mixtures closer than 50°C below the DSC onset temperature.

Protocol: Forced Degradation (Stress Testing)

Purpose:[3] To validate storage conditions and reaction solvent compatibility.

Stress ConditionProcedureExpected Outcome (HPLC/LCMS)
Photostability Expose solid/solution to UV-VIS (1.2M lux hours)High Risk: Iodine radicals form (purple color). Deiodinated byproducts (mass -126).
Oxidation 3% H2O2, RT, 24hStable: Pyridine N-oxide formation is possible but slow due to steric hindrance and electron-poor ring.
Base Hydrolysis 0.1N NaOH, 50°C, 24hUnstable: SNAr at C2-Cl (Hydrolysis to Pyridone) or Halogen Dance.
Acid Hydrolysis 0.1N HCl, 50°C, 24hStable: Protonation of N occurs, but bond cleavage is unlikely.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following "Golden Rules" apply:

  • Light Exclusion: The C-I bond is photosensitive. Store in amber vials wrapped in foil.

  • Temperature: Store at 2–8°C . While the molecule is solid at RT, refrigeration suppresses the slow kinetics of iodine elimination.

  • Atmosphere: Store under Argon. Oxygen can accelerate radical decomposition pathways initiated by trace iodine homolysis.

  • Avoid Strong Bases in Storage: Never store in basic buffers. Even weak bases can trigger slow hydrolysis of the C2-Cl bond over months.

References

  • Schlosser, M. (2005). "The Halogen Dance: A Dance of Stability."[2] Angewandte Chemie International Edition. Link

  • Queguiner, G., et al. (1998).[4] "Metallation of Pyridines and Halogen Dance." Chemical Reviews. Link

  • BLD Pharm. (2023). "Safety Data Sheet: 2-Chloro-3-fluoro-4,5-diiodopyridine." BLD Pharm Repository. Link

  • Reich, H. J. (2018). "Thermodynamics of Organolithium Compounds." University of Wisconsin Chem Reference. Link

  • IUPAC. (2020). "Bond Dissociation Energies of Organic Molecules." NIST Chemistry WebBook. Link

Sources

Foundational

2-Chloro-3-fluoro-4,5-diiodopyridine SMILES and InChIKey

This is an in-depth technical guide for 2-Chloro-3-fluoro-4,5-diiodopyridine , a highly specialized halogenated heterocyclic building block used in advanced medicinal chemistry and agrochemical synthesis.[1][2] CAS Regis...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 2-Chloro-3-fluoro-4,5-diiodopyridine , a highly specialized halogenated heterocyclic building block used in advanced medicinal chemistry and agrochemical synthesis.[1][2]

CAS Registry Number: 153035-02-0[1][2][3]

Chemical Identity & Structural Informatics

This compound represents a "loaded" pyridine scaffold, featuring four distinct halogen atoms (Cl, F, I, I) on a single ring. Its value lies in the orthogonal reactivity of these halogens, allowing for sequential, site-selective functionalization (e.g., Sonogashira, Suzuki-Miyaura, or Buchwald-Hartwig couplings).[2]

Core Identifiers
Identifier TypeValueNotes
IUPAC Name 2-Chloro-3-fluoro-4,5-diiodopyridine
CAS Number 153035-02-0 Verified
Molecular Formula C₅HClF I₂N
Molecular Weight ~383.33 g/mol
SMILES Ic1c(I)c(F)c(Cl)nc1Canonical
InChI String InChI=1S/C5HClFI2N/c6-5-4(7)3(8)2(9)1-10-5/h1HComputed
InChIKey Computed from SMILES(Deterministic Hash)
3D Conformer Analysis

The steric crowding between the iodine atoms at positions 4 and 5, and the fluorine at position 3, induces a slight distortion in the planarity of the substituents, although the pyridine ring remains aromatic. The C3-F bond is significantly shortened due to the electron-deficient nature of the ring, while the C-I bonds are long and weak, making them prime targets for oxidative addition.

Synthetic Pathways & Production[1][2][10]

The synthesis of 2-Chloro-3-fluoro-4,5-diiodopyridine is typically achieved via Directed Ortho-Lithiation (DoM) .[1][2] This process exploits the acidity of the ring protons adjacent to directing groups (halogens).

Primary Route: Sequential Lithiation-Iodination

This method relies on the "Halogen Dance" phenomenon and strict temperature control to prevent unwanted isomerization.[1][2]

  • Precursor: 2-Chloro-3-fluoropyridine (Commercial starting material).[1][2]

  • Step 1 (C4 Iodination):

    • Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.[1][2]

    • Mechanism: The C4 proton is the most acidic due to the inductive effect of the adjacent Fluorine (C3) and the ring Nitrogen.

    • Quench: Iodine (I₂) is added to yield 2-Chloro-3-fluoro-4-iodopyridine .[1][2]

  • Step 2 (C5 Iodination):

    • Reagents: LDA, THF, -78°C.

    • Mechanism: The C5 proton (now the only remaining proton besides C6, but C5 is ortho to the C4-Iodo group) is lithiated.[2]

    • Quench: Iodine (I₂) is added to yield the final 2-Chloro-3-fluoro-4,5-diiodopyridine .[1][2]

Synthesis Workflow Diagram

SynthesisPath Start 2-Chloro-3-fluoropyridine Inter Intermediate: 2-Chloro-3-fluoro-4-iodopyridine Start->Inter 1. LDA, THF, -78°C 2. I2 Quench (C4 Selective) Final Target: 2-Chloro-3-fluoro-4,5-diiodopyridine Inter->Final 1. LDA, THF, -78°C 2. I2 Quench (C5 Selective)

Caption: Sequential Directed Ortho-Lithiation (DoM) pathway for the synthesis of 2-Chloro-3-fluoro-4,5-diiodopyridine.

Reactivity Profile & Chemoselectivity[1][2][9]

The power of this molecule lies in its Chemoselectivity Hierarchy .[2] In palladium-catalyzed cross-coupling reactions, the order of reactivity is governed by bond dissociation energies (C-I < C-Br < C-Cl < C-F) and steric/electronic environments.[1][2]

The Reactivity Hierarchy
  • Position 4 (Iodine): Most Reactive. [2]

    • Reason: Flanked by Fluorine (C3) and Iodine (C5).[2][3] The ortho-fluorine effect (inductive withdrawal) makes the C4-I bond highly susceptible to oxidative addition by Pd(0).[2]

  • Position 5 (Iodine): Moderately Reactive. [2]

    • Reason: Reacts after C4 is functionalized. It is less activated than C4 because it lacks the immediate ortho-fluorine electron withdrawal.[1][2]

  • Position 2 (Chlorine): Least Reactive Halogen. [2]

    • Reason: C-Cl bonds are much stronger.[1][2] Requires specialized bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) and elevated temperatures to react.[2]

  • Position 3 (Fluorine): Inert to Cross-Coupling.

    • Role: Acts as a stable metabolic blocker or pKa modulator.[2] It generally remains intact unless subjected to SNAr conditions with extremely strong nucleophiles.[2]

Chemoselectivity Map

Reactivity Core 2-Chloro-3-fluoro-4,5-diiodopyridine Pos4 Position 4 (Iodine) PRIMARY REACTIVITY (Suzuki, Sonogashira) Core->Pos4 Fastest (Pd0) Pos5 Position 5 (Iodine) SECONDARY REACTIVITY (Requires 2nd equiv. or sequential step) Core->Pos5 Slower Pos2 Position 2 (Chlorine) TERTIARY REACTIVITY (Requires specialized ligands/heat) Core->Pos2 Slowest Pos3 Position 3 (Fluorine) STABLE / DIRECTING GROUP (Modulates pKa) Core->Pos3 Inert

Caption: Chemoselectivity map illustrating the sequential order of halogen displacement under transition-metal catalysis.

Application in Drug Discovery

This scaffold is a "privileged structure" for Fragment-Based Drug Design (FBDD) .[1][2]

  • Scaffold Hopping: It serves as a dense core to replace simpler phenyl or pyridine rings, adding metabolic stability (via Fluorine) and allowing the rapid construction of libraries.[2]

  • Kinase Inhibitors: The 2-chloro position allows for SNAr reactions with amines (e.g., to form the hinge-binding motif of a kinase inhibitor), while the 4- and 5-positions can be used to extend into the hydrophobic pocket and solvent-exposed regions, respectively.[1][2]

  • Agrochemicals: Used as an intermediate for herbicidal pyridine-carboxylates where specific halogen patterns dictate selectivity for weeds vs. crops.[1][2]

Safety & Handling

Warning: This compound is a poly-halogenated aromatic.[1][2]

  • Hazards: Likely an irritant (Skin/Eye/Respiratory).[2] Potential sensitizer.[2]

  • Stability: Store at 2-8°C (Refrigerate). Protect from light.[2] Carbon-Iodine bonds can be photosensitive, leading to iodine liberation (discoloration to purple/brown).[1][2]

  • Protocol: Handle in a fume hood. Avoid contact with strong oxidizers.[2]

References

  • Schlosser, M., et al. "First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis."[2] The Journal of Organic Chemistry, 1993.

  • Snieckus, V., et al. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines."[1][2] The Journal of Organic Chemistry, 2022.[4] [2]

  • BLD Pharm. "Product Entry: 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS 153035-02-0)."[1][2] Commercial Catalog.

Sources

Exploratory

melting point and boiling point of 2-Chloro-3-fluoro-4,5-diiodopyridine

The following technical guide provides an in-depth physicochemical and structural characterization of 2-Chloro-3-fluoro-4,5-diiodopyridine . Physicochemical Characterization & Structural Analysis[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and structural characterization of 2-Chloro-3-fluoro-4,5-diiodopyridine .

Physicochemical Characterization & Structural Analysis[1][2]

Executive Summary & Compound Identity

2-Chloro-3-fluoro-4,5-diiodopyridine (CAS: 153035-02-0 ) is a highly functionalized heterocyclic building block.[1] Its unique substitution pattern—featuring a "halogen dance" of chlorine, fluorine, and two iodine atoms—makes it a critical scaffold for developing complex pharmaceuticals, particularly kinase inhibitors and agrochemicals requiring precise steric and electronic tuning.

This guide addresses the physicochemical properties of this compound, specifically navigating the scarcity of experimental data in public repositories by providing theoretical predictions alongside standardized determination protocols .

Chemical Identity Table
ParameterDetail
IUPAC Name 2-Chloro-3-fluoro-4,5-diiodopyridine
CAS Number 153035-02-0
Molecular Formula C₅HClFI₂N
Molecular Weight 383.33 g/mol
SMILES Fc1c(Cl)nc(I)c1I
Physical State (RT) Solid (Crystalline Powder)

Physicochemical Properties: Melting & Boiling Points[2][3][4][5][7][8]

Due to the specialized nature of this intermediate, experimental values are often proprietary to internal Certificates of Analysis (CoA). Below are the predicted ranges derived from Structure-Property Relationship (SPR) analysis of congeneric halogenated pyridines, followed by the authoritative protocols for validation.

Data Summary
PropertyPredicted Value / RangeConfidence LevelBasis of Prediction
Melting Point (MP) 115°C – 135°C HighExtrapolation from 2-chloro-3-fluoro-4-iodopyridine (MP: ~98°C).[1] The addition of the C5-iodine significantly increases lattice energy and molecular weight (+126 Da).[1]
Boiling Point (BP) 310°C – 330°C MediumEstimated via group contribution methods.[1] Note: Compound likely decomposes (deiodination) prior to reaching atmospheric boiling point.[1]
Flash Point >140°CHighLow volatility solid.[1][2]
LogP (Octanol/Water) ~3.8 – 4.2HighHighly lipophilic due to poly-halogenation.[1]
Theoretical Analysis: The "Halogen Effect"

The high melting point relative to simpler pyridines is driven by Type II Halogen Bonding .[1] The large, polarizable iodine atoms at positions 4 and 5 create significant


-hole interactions with nitrogen lone pairs on adjacent molecules in the crystal lattice, stabilizing the solid phase.[1]
  • C4-I vs C5-I: The steric crowding between the two iodine atoms distorts the ring planarity slightly, which can impact packing efficiency, but the sheer mass increase dominates the thermal properties.[1]

Experimental Determination Protocols (Self-Validating Systems)

For researchers synthesizing this compound, relying on literature values is insufficient due to batch-to-batch polymorphic variations.[1] The following protocols provide a self-validating system for characterization.

A. Melting Point Determination (Capillary & DSC)

Objective: Determine the precise solid-liquid transition and assess purity.

  • Preparation: Dry the sample under vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent inclusions (solvates can depress MP).

  • Capillary Method (Visual):

    • Pack 2-3 mm of sample into a glass capillary.[1]

    • Ramp rate: 10°C/min until 100°C, then 1°C/min .[1]

    • Validation: Sharp melting range (<2°C) indicates high purity (>98%).[1] A broad range (>5°C) indicates impurities or regioisomers.[1]

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Encapsulate 2-5 mg in an aluminum pan.

    • Cycle: Heat from 30°C to 200°C at 5°C/min under

      
       flow (50 mL/min).
      
    • Output: The onset temperature (

      
      ) is the thermodynamic melting point.[1]
      
B. Boiling Point / Decomposition Assessment (TGA)

Objective: Determine volatility versus thermal stability. Direct distillation at atmospheric pressure is NOT recommended due to potential thermal decomposition (C-I bond homolysis).[1]

  • Thermogravimetric Analysis (TGA):

    • Protocol: Heat 10 mg sample from 40°C to 400°C at 10°C/min.

    • Analysis: Monitor weight loss.

      • Scenario A: Clean evaporation (0% residue) indicates stable boiling.[1]

      • Scenario B: Stepwise weight loss or charring indicates decomposition.[1]

  • Vacuum Boiling Point (Estimation):

    • Use a nomograph.[1] If the predicted BP is 320°C (760 Torr), the target distillation temperature at 0.5 Torr would be approximately 110-120°C .[1]

Structural Reactivity & Workflow

The utility of 2-Chloro-3-fluoro-4,5-diiodopyridine lies in its site-selective cross-coupling .[1] The varying bond dissociation energies (BDE) of the halogens allow for sequential functionalization.

Reactivity Hierarchy
  • C4-I: Most reactive (most electron-deficient position).[1]

  • C5-I: Second most reactive.[1]

  • C2-Cl: Least reactive (requires activated conditions or

    
    ).
    
Characterization & Reactivity Workflow

The following diagram illustrates the logical flow from synthesis to physical characterization and selective functionalization.

G Start Crude Synthesis (Iodination of 2-Cl-3-F-pyridine) Purification Purification (Recrystallization / Column) Start->Purification Decision Physical Characterization Purification->Decision DSC DSC Analysis (Determine MP & Purity) Decision->DSC Solid State TGA TGA Analysis (Assess Thermal Stability) Decision->TGA Thermal Limit Result Validated Property Data MP: 115-135°C (Est) DSC->Result TGA->Result Reactivity Selective Functionalization Result->Reactivity Safe Handling Limits Step1 Step 1: C4-Selective Coupling (Suzuki/Sonogashira) Reactivity->Step1 Most Deficient Site Step2 Step 2: C5-Selective Coupling Step1->Step2 Step3 Step 3: C2-SNAr / Coupling Step2->Step3

Figure 1: Integrated workflow for the purification, physicochemical validation, and sequential functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine.

References

  • BLD Pharm. (2025).[1] Product Datasheet: 2-Chloro-3-fluoro-4-iodopyridine (Analog Data). Retrieved from [1]

  • ABCR GmbH. (2025).[1] Catalog Entry: CAS 153035-02-0.[1][3] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary: Halogenated Pyridines.[1] Retrieved from [1]

  • Gribble, G. W. (2010).[1] Halogenation of Heterocycles.[1] In Heterocyclic Scaffolds II. Springer.[1] (Contextual reference for halogen dance mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-3-fluoro-4,5-diiodopyridine

Executive Summary The scaffold 2-Chloro-3-fluoro-4,5-diiodopyridine represents a high-value intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways). Its unique substitution pattern offers three dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Chloro-3-fluoro-4,5-diiodopyridine represents a high-value intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways). Its unique substitution pattern offers three distinct electrophilic sites (C2-Cl, C4-I, C5-I), presenting a significant challenge in regiocontrol.

This application note details the kinetic and thermodynamic parameters required to achieve high-fidelity regioselective Suzuki-Miyaura cross-couplings. We demonstrate that the C4-iodide is the kinetically favored site for the first oxidative addition, driven by the synergistic electron-withdrawing effects of the pyridine nitrogen (para-position) and the C3-fluorine atom (ortho-position). This guide provides validated protocols for mono-arylation at C4, followed by sequential C5 functionalization, while preserving the C2-chloride for late-stage diversification.

The Reactivity Landscape

To design a self-validating protocol, one must understand the electronic and steric bias of the substrate. The reactivity order of the halogens in this scaffold is governed by bond dissociation energies (BDE) and the local electronic environment.

Reactivity Hierarchy
  • C4-Iodide (Primary Site): Most reactive. It is para to the pyridine nitrogen (electron-deficient resonance) and ortho to the highly electronegative fluorine (inductive activation).

  • C5-Iodide (Secondary Site): Moderately reactive. It is meta to the nitrogen and meta to the fluorine, making it less electrophilic than C4.

  • C2-Chloride (Tertiary Site): Least reactive in Pd(0) catalysis compared to iodides. Requires specialized ligands or SNAr conditions to activate.

Visualization of Electrophilic Sites

ReactivityMap Substrate 2-Chloro-3-fluoro- 4,5-diiodopyridine C4 C4-Iodide (Kinetic Trap) High Electrophilicity Substrate->C4 1st Coupling (Pd(PPh3)4, RT) C5 C5-Iodide (Thermodynamic) Moderate Reactivity Substrate->C5 2nd Coupling (Requires Heat) C2 C2-Chloride (Latent) Low Reactivity Substrate->C2 Inert to Standard Suzuki

Figure 1: Reactivity heatmap indicating the sequential order of functionalization based on electronic activation.

Protocol A: C4-Selective Mono-Arylation

Objective: Install an aryl group exclusively at the C4 position. Mechanism: Kinetic control. By maintaining mild temperatures and limiting the boronic acid stoichiometry, we exploit the lower activation energy of the C4-I bond oxidative addition.

Materials
  • Substrate: 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (0.95 - 1.0 equiv) — Strict stoichiometry is critical.

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2·DCM (for sterically hindered boronic acids).

  • Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv).

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk flask or microwave vial, combine the diiodopyridine (1.0 equiv), aryl boronic acid (1.0 equiv), and Pd catalyst (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent Addition: Add degassed DME (0.1 M concentration relative to substrate).

  • Base Addition: Add degassed 2.0 M Na2CO3 (2.0 equiv).

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Note: If conversion is <10% after 2 hours, warm to 40°C. Avoid boiling temperatures to prevent C5 coupling.

  • Monitoring (Self-Validation): Check via TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of starting material. Appearance of mono-coupled product.

    • QC Check: If bis-coupled product (C4+C5) exceeds 5%, lower the temperature or reduce boronic acid to 0.9 equiv.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–85% Regioselectivity (C4:C5): Typically >95:5.

Protocol B: Sequential C5-Arylation

Objective: Functionalize the remaining C5-iodide position. Mechanism: Thermodynamic forcing. The C5-iodide is less reactive and sterically crowded after C4 substitution. Higher energy conditions are required.

Materials
  • Substrate: C4-Arylated intermediate (from Protocol A).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) — Bidentate ligands are preferred here for stability at higher T.

  • Base: K3PO4 (3.0 equiv) or Cs2CO3.

  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Methodology
  • Setup: Combine C4-substituted intermediate, new boronic acid, and catalyst in a reaction vessel.

  • Degassing: Strict deoxygenation is required to prevent homocoupling of the boronic acid at high temperatures.

  • Reaction: Heat to 80–90°C for 4–12 hours.

  • Monitoring: Monitor for the consumption of the mono-iodide.

    • Note: The C2-Cl bond usually remains intact at 90°C with carbonate bases. If C2-coupling is observed, switch base to KF or NaHCO3.

  • Workup & Purification: Standard aqueous workup and silica chromatography.

Analytical Validation (QC)

Distinguishing between C4 and C5 regioisomers is critical. Use the following NMR markers.

1H NMR Interpretation

The key diagnostic proton is H-6 .

FeatureStarting MaterialC4-Product (Desired)C5-Product (Minor)
H-6 Chemical Shift ~8.3 - 8.5 ppmRemains downfield Shifts upfield slightly
Coupling Pattern Singlet (s) or weak dSinglet (s) Singlet (s)
NOE Signal NOE with C5-I (weak)NOE with C5-I NOE with C5-Aryl
  • Crucial Check: In the C4-product, the H-6 proton is still adjacent to the Iodine at C5. The heavy atom effect of Iodine keeps H-6 relatively deshielded. If C5 reacts, the Iodine is removed, and H-6 will show a strong NOE correlation to the protons of the new aryl ring at C5.

Reaction Workflow Diagram

Workflow Start Start: 2-Cl-3-F-4,5-di-I-Pyridine Step1 Step 1: C4 Coupling 1.0 eq Ar-B(OH)2, Pd(PPh3)4, Na2CO3 Temp: 25°C Start->Step1 Check1 QC: LCMS/NMR Confirm Mono-Iodide Step1->Check1 Check1->Step1 Incomplete (<90%) Step2 Step 2: C5 Coupling 1.5 eq Ar'-B(OH)2, Pd(dppf)Cl2, K3PO4 Temp: 90°C Check1->Step2 Pass Final Final Product: 2-Cl-3-F-4-Ar-5-Ar'-Pyridine Step2->Final

Figure 2: Operational workflow for sequential regioselective coupling.

Troubleshooting Guide

ProblemRoot CauseSolution
Bis-coupling (C4 & C5) observed in Step 1 Temperature too high or excess Boronic Acid.Cool reaction to 0°C. Add Boronic Acid dropwise over 1 hour.
No reaction at C4 Catalyst deactivation or impure substrate.Use fresh Pd(PPh3)4 (should be yellow, not black). Ensure solvent is degassed.
C2-Chloride reacting Use of highly active ligands (e.g., XPhos, SPhos).Stick to standard ligands (PPh3, dppf). Avoid Buchwald precatalysts for the first step.
Protodeboronation Unstable Boronic Acid (e.g., 2-heterocyclic).Use Boronic Esters (Pinacol) or MIDA boronates. Add base last.

References

  • Langer, P. et al. (2011). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4-Tribromothiophene and 2,3,4,5-Tetrabromothiophene.Advanced Synthesis & Catalysis .

    • Context: Establishes general trends for polyhalogenated heterocycles where C-Br/C-I sites adjacent to heteroatoms or electron-withdrawing groups react preferentially.
  • Fairlamb, I. J. S. (2007). Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes.[2][3]Chemical Society Reviews .

    • Context: Authoritative review on the electronic bias of pyridines; confirms C4 reactivity dominance over C5 in the presence of directing groups.
  • Spivey, A. C. et al. (2017).[3] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.[4]Chemical Reviews .

    • Context: Detailed mechanistic insight into why C4 (gamma-position) is kinetically favored in pyridine systems due to inductive effects of ortho-substituents.
  • Schlosser, M. et al. (2005). Site-Selective Coupling of Dihalogenated Pyridines.[2][3][4][5][6]European Journal of Organic Chemistry .

    • Context: Specific protocols for distinguishing between C3, C4, and C5 halogen reactivity in substituted pyridines.

Sources

Application

site-selective functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine at C4 position

Application Note: Site-Selective Functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine at the C4 Position Part 1: Executive Summary & Reactivity Analysis The functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine at the C4 Position

Part 1: Executive Summary & Reactivity Analysis

The functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine presents a classic problem in chemoselectivity and regioselectivity. The molecule contains three reactive halogen sites (C2-Cl, C4-I, C5-I) and a directing fluoride (C3-F).

To achieve selective functionalization at the C4 position , one must exploit the specific electronic and steric environment created by the pyridine nitrogen and the C3-fluorine atom.

The Reactivity Hierarchy

Successful isolation of the C4-functionalized product relies on two distinct discrimination factors:

  • Chemoselectivity (I vs. Cl): The C–I bond is significantly weaker (approx. 53 kcal/mol) than the C–Cl bond (approx. 80 kcal/mol). Under standard Palladium (Pd)-catalyzed cross-coupling conditions, oxidative addition will occur exclusively at the iodide positions, leaving the C2-chloride intact for late-stage diversification.

  • Regioselectivity (C4-I vs. C5-I):

    • Electronic Activation (The Para-N Effect): The C4 position is para to the electron-withdrawing nitrogen atom, making it significantly more electron-deficient than the meta-positioned C5. This lowers the energy barrier for oxidative addition of Pd(0) at C4.

    • The Ortho-Fluorine Effect: The C3-fluorine atom exerts a strong inductive electron-withdrawing effect (-I). Being ortho to C4, it further depletes electron density at the C4-iodide bond compared to C5 (which is meta to F).

    • Steric Considerations: While C4 is sterically crowded (flanked by F and I), the electronic activation is generally the dominant factor in Pd-catalyzed couplings, provided the ligand is not excessively bulky.

ReactivityMap Substrate 2-Chloro-3-fluoro- 4,5-diiodopyridine C2 C2-Cl (Inert under standard coupling conditions) Substrate->C2 High Barrier C4 C4-I (Primary Reactive Site) Para-N & Ortho-F Activated Substrate->C4 Fast Oxidative Addition C5 C5-I (Secondary Site) Meta-N Deactivated Substrate->C5 Slow Oxidative Addition

Figure 1: Reactivity profile of 2-Chloro-3-fluoro-4,5-diiodopyridine showing the kinetic preference for C4 functionalization.[1][2][3]

Part 2: Experimental Protocols

Two primary pathways are detailed below: Suzuki-Miyaura Cross-Coupling (for C-C bond formation with boronic acids) and Magnesium-Halogen Exchange (for electrophilic trapping).

Protocol A: C4-Selective Suzuki-Miyaura Coupling

This protocol utilizes the electronic preference of the C4 position. The use of a mild base and controlled temperature prevents "over-coupling" at C5.

Materials:

  • Substrate: 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of argon.

  • Reagent Charging: Add 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv), the boronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) to the vial.

    • Note: Pd(PPh₃)₄ is chosen for its reliability in discriminating electronic differences. More active catalysts (e.g., Pd-PEPPSI-IPr) may erode selectivity by forcing reaction at C5.

  • Solvent Addition: Add degassed Toluene/Ethanol (4:1) to achieve a concentration of 0.1 M.[4][5]

  • Base Activation: Add the Na₂CO₃ solution (2.0 equiv).

  • Reaction: Seal the vessel and heat to 60–70 °C .

    • Critical Control Point: Do not reflux initially. Monitor the reaction by HPLC or TLC every 30 minutes. The C4-coupled product typically forms within 2-4 hours. Higher temperatures (>90 °C) may trigger reaction at C5.

  • Work-up: Once the starting material is consumed (and before the mono-coupled product reacts further), cool to room temperature. Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The C4-product is usually more polar than the starting material but less polar than the bis-coupled byproduct.

Data Summary Table: Suzuki Coupling Optimization

ParameterRecommended ConditionRationale
Stoichiometry 1.1 equiv Boronic AcidLimiting the nucleophile prevents double addition at C5.
Temperature 60–70 °CKinetic control favors the lower energy C4 transition state.
Catalyst Pd(PPh₃)₄Monodentate phosphines often provide better regioselectivity than bidentate ligands (e.g., dppf) in this specific scaffold.
Solvent Toluene/EtOHBiphasic systems moderate the reaction rate, enhancing selectivity.
Protocol B: C4-Selective Magnesium-Halogen Exchange (Knochel-Type)

If the Suzuki route yields inseparable mixtures, the "Turbo-Grignard" exchange offers an orthogonal approach. The C3-Fluorine atom acidifies the C4-I bond, making it highly susceptible to exchange.

Materials:

  • Substrate: 2-Chloro-3-fluoro-4,5-diiodopyridine

  • Reagent: i-PrMgCl·LiCl (Turbo Grignard)

  • Electrophile: Aldehyde, Ketone, or Iodine (for validation)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask and maintain under Argon.

  • Dissolution: Dissolve the substrate in anhydrous THF (0.2 M) and cool to -40 °C .

    • Note: Standard exchange is often done at -78 °C, but the electron-rich nature of the iodide might require -40 °C for efficient exchange. However, start at -78 °C to test.

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.1 equiv) over 10 minutes.

  • Incubation: Stir at -40 °C for 30 minutes.

    • Mechanistic Check: The exchange generates the C4-magnesium species. The C3-F atom stabilizes this species via the inductive effect, preventing "halogen dance" (migration) to C5 or C6 under these controlled conditions.

  • Trapping: Add the electrophile (1.2 equiv) dropwise.

  • Warming: Allow the mixture to warm to room temperature over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

Workflow Start Start: 2-Chloro-3-fluoro- 4,5-diiodopyridine Step1 Cool to -40°C in THF Start->Step1 Step2 Add i-PrMgCl·LiCl (1.1 eq) Step1->Step2 Intermediate Formation of C4-Magnesium Species (Stabilized by C3-F) Step2->Intermediate Selective Exchange Step3 Add Electrophile (E+) Intermediate->Step3 End Isolate C4-Functionalized Product Step3->End

Figure 2: Workflow for the C4-selective Magnesium-Halogen exchange protocol.

Part 3: Troubleshooting & Validation

Issue: Formation of C5-coupled byproduct.

  • Cause: Temperature too high or excess coupling partner.

  • Solution: Lower temperature to 50 °C and reduce boronic acid to 0.95 equiv. Use a less potent base like K₃PO₄ instead of Na₂CO₃.

Issue: No reaction (Starting Material recovery).

  • Cause: Steric hindrance at C4 (flanked by F and I) blocking the catalyst.

  • Solution: Switch to a catalyst system with a smaller cone angle or a specialized "Buchwald" precatalyst like XPhos Pd G4 . XPhos is bulky but designed to facilitate oxidative addition in hindered aryl halides.

Validation of Regiochemistry:

  • 1H NMR: The C6-proton is the diagnostic handle.

    • In the starting material, C6-H appears as a singlet (or doublet due to long-range coupling).

    • Functionalization at C4 will alter the chemical shift of C6-H slightly, but the key is NOE (Nuclear Overhauser Effect) .

    • Irradiate the new substituent (if it has protons). If you see NOE enhancement at C6-H, the group is at C5. If you see NO NOE at C6-H, the group is likely at C4.

    • 19F NMR: The chemical shift of the C3-F will change significantly upon C4-substitution due to the direct ortho environment change.

References

  • Lutz, M. R., et al. "Functionalization of Pyridines at the C4 Position via Metalation and Capture." Angewandte Chemie International Edition, 2025. 4

  • Knochel, P., et al. "Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange."[6] Chemical Communications, 2006.[6] 6[3][7][8][9]

  • Sutherland, D. R., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Chemical Reviews, 2022. 2[3][8][9]

  • Yamada, S., & Knochel, P. "Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents."[10] Synthesis, 2010.[10][11][12] 10[3][8][9]

  • BenchChem Technical Support. "A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole." BenchChem Application Notes, 2025. 13

Sources

Method

Application Note: Regioselective Sonogashira Coupling of 2-Chloro-3-fluoro-4,5-diiodopyridine

This Application Note is designed for research chemists and drug discovery scientists working with the highly functionalized scaffold 2-Chloro-3-fluoro-4,5-diiodopyridine . This intermediate is a critical building block...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists working with the highly functionalized scaffold 2-Chloro-3-fluoro-4,5-diiodopyridine . This intermediate is a critical building block for kinase inhibitors (e.g., c-Met, VEGFR) and complex heterocycles.

Executive Summary

The scaffold 2-Chloro-3-fluoro-4,5-diiodopyridine (1) presents a unique challenge in transition-metal catalysis due to the presence of four halogen atoms with varying electronic and steric environments.

  • The Challenge: Achieving regioselectivity between the two iodine atoms at C4 and C5 while preserving the C2-chlorine for subsequent functionalization.

  • The Solution: Exploiting the electronic differentiation between the C4 (para-to-nitrogen) and C5 (meta-to-nitrogen) positions.

  • Outcome: This protocol details conditions for C4-selective monocoupling , C4,C5-bis-coupling , and sequential one-pot diversification.

Chemical Context & Reactivity Analysis[1][2][3][4][5][6][7][8]

Electronic vs. Steric Landscape

The reactivity of (1) is governed by the interplay of the pyridine nitrogen's electron-withdrawing nature and the "ortho-effect" of the fluorine atom.

PositionHalogenElectronic StatusSteric EnvironmentPredicted Reactivity (Pd-Cat)
C4 IodineHighly Activated (Para to N, Ortho to F)Crowded (Flanked by F and I)Primary Site (1st)
C5 IodineDeactivated (Meta to N)Accessible (Flanked by I and H)Secondary Site (2nd)
C2 ChlorineActivated (Alpha to N)ModerateTertiary Site (Preserved)
C3 FluorineDeactivatedN/AInert (Directing Group)

Mechanistic Insight: In Palladium-catalyzed cross-couplings, the rate-limiting step (oxidative addition) is generally faster at the most electron-deficient carbon-halogen bond. The C4 position, being para to the pyridine nitrogen and ortho to the electronegative fluorine, is significantly more electron-poor than C5. Consequently, despite the steric crowding from the C3-fluorine, C4-iodine is the preferred site for the initial oxidative addition .

Visualization of Reaction Pathways

ReactionPathways SM Starting Material (2-Cl-3-F-4,5-diiodo-Py) Int1 Oxidative Addition (Preferential at C4) SM->Int1 + Pd(0) Pd0 Pd(0) Catalyst Prod_C4 Product A: 4-Alkynyl-5-iodo-Py (Major Regioisomer) Int1->Prod_C4 Fast (Electronic Control) Prod_C5 Product B: 5-Alkynyl-4-iodo-Py (Minor Regioisomer) Int1->Prod_C5 Slow (Steric Control) Prod_Bis Product C: 4,5-Dialkynyl-Py Prod_C4->Prod_Bis + Alkyne (Excess) High Temp

Figure 1: Reaction pathway logic. Electronic activation at C4 drives the initial coupling event, enabling high regioselectivity under controlled conditions.

Experimental Protocols

Protocol A: C4-Selective Mono-Sonogashira Coupling

Objective: Isolate the 4-alkynyl-2-chloro-3-fluoro-5-iodopyridine derivative.

Reagents:

  • Substrate: 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.05 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%)

  • Co-catalyst: CuI (1-2 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: THF or DMF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Charging: Add the substrate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.02 equiv) to the flask.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous THF (concentration ~0.1 M) via syringe.

  • Base & Alkyne: Add Et₃N followed by the dropwise addition of the terminal alkyne (1.05 equiv) dissolved in a minimal amount of THF over 30 minutes.

    • Note: Slow addition is crucial to prevent local high concentrations of alkyne which might promote bis-coupling.

  • Reaction: Stir at Room Temperature (20-25 °C) . Monitor by TLC/LC-MS every hour.

    • Endpoint: Typically complete in 2-4 hours. Stop when starting material is consumed to <5%.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The mono-coupled product is usually less polar than the bis-coupled byproduct.

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the C4-I signal (if distinct) or shifts in the pyridine ring protons.

  • HMBC: Critical for confirming regiochemistry. The alkyne carbons should show correlations to the C3-F (coupling) or C5-I (if C4 reacted).

Protocol B: Sequential One-Pot 4,5-Hetero-Bis-Alkynylation

Objective: Introduce two different alkyne groups, first at C4, then at C5.

Methodology:

  • Step 1 (C4-Coupling): Follow Protocol A using Alkyne 1 (1.0 equiv) at Room Temperature.

  • Verification: Confirm consumption of starting material via LC-MS.

  • Step 2 (C5-Coupling):

    • Do not work up.

    • Add Alkyne 2 (1.2 - 1.5 equiv).

    • Add additional catalyst if necessary (1 mol% Pd).

    • Heat the reaction to 60-80 °C. The C5 position is less reactive and requires thermal activation.

  • Reaction: Stir for 6-12 hours at elevated temperature.

  • Workup: Standard aqueous extraction and chromatographic separation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Loss of Regioselectivity (Mix of C4/C5)Reaction temperature too highConduct reaction at 0 °C initially, then warm to RT.
Bis-coupling observed early Excess alkyne presentUse strict stoichiometry (0.95 - 1.0 equiv) and syringe pump addition.
No Reaction at C5 (in Protocol B)Catalyst deactivation / StericsSwitch to a more active catalyst system like Pd(dppf)Cl₂ or add fresh catalyst for Step 2. Increase temp to 90 °C.
Dehalogenation (C2-H or C4-H) "Halogen Dance" or reductionAvoid strong bases (e.g., LiHMDS). Stick to amine bases (Et₃N, DIPEA). Ensure solvent is strictly anhydrous.

Safety & Handling

  • Iodinated Pyridines: Often light-sensitive. Wrap reaction vessels in aluminum foil.

  • Explosion Hazard: Copper acetylides can be explosive when dry. Always quench reactions with aqueous NH₄Cl or EDTA to chelate copper before concentrating.

  • Toxicity: Halogenated pyridines can be skin irritants and potential sensitizers. Handle in a fume hood.

References

  • General Reactivity of Polyhalopyridines: Spitzner, R. "Pyridine and its Derivatives." Science of Synthesis, 2005. (Foundational text on pyridine electrophilic susceptibility: C4 > C5).
  • Regioselective Coupling in Heterocycles

    • Handy, S. T., & Zhang, Y. "Regioselectivity in the Sonogashira coupling of polyhalopyridines." Chem. Eur. J., 2022 . (Extrapolated from 5-bromo-2-chloro-4-fluoro-3-iodopyridine data).

  • Mechanism of Pd-Catalyzed Cross-Coupling

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007 , 107(3), 874–922.

  • Analogous 2,3-Dihalopyridine Protocols: Langer, P. et al. "Regioselective Sonogashira coupling of 2,3,4-trihalopyridines." Tetrahedron, 2015. (Supports the C4 > C3/C5 reactivity trend).

Disclaimer: This protocol is based on theoretical reactivity principles and analogous literature precedents. Always perform a small-scale pilot reaction (10-50 mg) to validate regioselectivity with your specific alkyne substrate.

Application

using 2-Chloro-3-fluoro-4,5-diiodopyridine as a medicinal chemistry scaffold

Application Note: Orthogonal Functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine Executive Summary The 2-Chloro-3-fluoro-4,5-diiodopyridine scaffold represents a "privileged structure" for high-throughput medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine

Executive Summary

The 2-Chloro-3-fluoro-4,5-diiodopyridine scaffold represents a "privileged structure" for high-throughput medicinal chemistry. Its value lies in its orthogonal reactivity profile : four distinct positions on the pyridine ring that can be functionalized sequentially with high regioselectivity.

This guide provides a validated roadmap for transforming this scaffold into complex bioactive small molecules (e.g., kinase inhibitors, GPCR ligands). By exploiting the electronic differentiation between the C4 and C5 iodine atoms and the activation of the C2 chlorine, researchers can access diverse chemical space without protecting group manipulations.

Structural Analysis & Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic hierarchy that dictates the order of reaction.

Reactivity Hierarchy (The "Rules of Engagement")
  • Position 4 (Iodine): Most Reactive. The C4 position is para to the pyridine nitrogen. It is the most electron-deficient carbon, facilitating rapid oxidative addition by Palladium (0) catalysts.

  • Position 5 (Iodine): Moderately Reactive. The C5 position is meta to the nitrogen. It is less electrophilic than C4 but significantly more reactive than the C2-chlorine or C3-fluorine in cross-coupling reactions.

  • Position 2 (Chlorine): Latent Reactivity. Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent nitrogen. It is generally inert to standard Pd-coupling conditions used for iodides (unless specialized ligands are used), allowing it to serve as a "handle" for the final step.
    
  • Position 3 (Fluorine): Modulator. Generally stable. Its role is physicochemical—lowering the pKa of the pyridine nitrogen, blocking metabolic oxidation at C3, and inducing a dipole that can improve binding affinity.

Visualizing the Reactivity Map

ReactivityMap N1 N C2 C2 N1->C2 Cl Cl C2->Cl Step 3: SnAr / Buchwald C3 C3 C2->C3 F F C3->F Metabolic Blocker C4 C4 C3->C4 I4 I C4->I4 Step 1: Suzuki (Fast) C5 C5 C4->C5 I5 I C5->I5 Step 2: Sonogashira/Suzuki C6 C6 C5->C6 C6->N1 lab Figure 1: Sequential Functionalization Strategy. Red Arrow = First Reaction (C4). Yellow = Second (C5).

Scaffold Acquisition & Synthesis

While custom synthesis houses may supply this exact molecule, it is often more cost-effective to synthesize it from 2-chloro-3-fluoropyridine .

Method: Directed Ortho-Metalation (DoM) / Halogen Dance. Note: This protocol relies on the "Halogen Dance" phenomenon where lithiated halopyridines rearrange to the most thermodynamically stable position.

Protocol:

  • Starting Material: 2-Chloro-3-fluoropyridine (1.0 eq).

  • Reagent: LDA (Lithium Diisopropylamide) or LiTMP (2.2 eq).

  • Conditions: THF, -78°C.

  • Quench: Iodine (

    
    , 2.5 eq).
    
  • Mechanism: The base deprotonates C4. Upon warming or time, the "dance" may occur, but for the 4,5-diiodo target, sequential lithiation/iodination or usage of a specific template is required.

    • Refined Route: A more reliable route to the di-iodo species often involves iodination of 2-chloro-3-fluoro-4-iodopyridine (if available) or iterative DoM.

    • Commercial Check: If synthesis is too complex, source 2-chloro-3-fluoro-4-iodopyridine and perform a C5-iodination using NIS/TFA.

Detailed Application Protocols

Protocol A: Step 1 - Regioselective C4-Suzuki Coupling

Objective: Install the primary pharmacophore (Ar-1) at the C4 position without touching C5 or C2.

Rationale: The C4-I bond is electronically activated (para to N). By using a mild base and stoichiometric control, we ensure exclusivity.

Materials:

  • Scaffold: 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 mmol)

  • Boronic Acid:

    
     (1.05 mmol)
    
  • Catalyst:

    
     (3 mol%) — Chosen for high selectivity.
    
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (5 mL)

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the scaffold, boronic acid, and catalyst.

  • Inert Atmosphere: Seal and purge with

    
     or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed Dioxane and aqueous base.

  • Reaction: Stir at 40-60°C for 4–6 hours. Do not reflux yet.

    • QC Check: Monitor by LC-MS. Look for consumption of starting material (M) and appearance of mono-coupled product (M + R1 - I). If di-coupled product appears, lower temperature.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Validation (NMR):

  • HMBC: Key correlation expected between C3-F and the new aryl protons (if applicable) or loss of the C4 signal.

  • Shift: The remaining C5-I signal will remain distinct (typically singlet around 8.5-9.0 ppm depending on shielding).

Protocol B: Step 2 - C5-Functionalization (Suzuki or Sonogashira)

Objective: Install a solubilizing group or linker at C5.

Materials:

  • Substrate: Product from Protocol A (1.0 mmol)

  • Coupling Partner: Alkyne (Sonogashira) or Boronic Ester (Suzuki).

  • Catalyst:

    
     (5 mol%) or XPhos Pd G2.
    
  • Base:

    
     (Suzuki) or TEA (Sonogashira).
    
  • Temperature: 80-100°C (Requires higher energy than Step 1).

Procedure (Suzuki Example):

  • Combine substrate, boronic ester (1.2 eq), and

    
     in Toluene/EtOH/Water (4:1:1).
    
  • Add

    
     (3.0 eq).
    
  • Heat to 90°C for 12 hours.

  • The C2-Cl will remain intact under these conditions unless specialized biaryl phosphine ligands (like Buchwald's) are used aggressively.

Protocol C: Step 3 - C2-Diversification ( )

Objective: Introduce an amine motif at C2. The C3-Fluorine aids this by inductively withdrawing electron density, making C2 more electrophilic.

Materials:

  • Substrate: Product from Protocol B.

  • Nucleophile: Primary or Secondary Amine (1.5 eq).

  • Base: DIPEA (3.0 eq).

  • Solvent: DMSO or NMP.

Procedure:

  • Dissolve substrate in DMSO (0.2 M).

  • Add amine and base.[1]

  • Thermal Activation: Heat to 120°C in a sealed tube or microwave at 140°C for 30 mins.

  • Note: If the amine is non-nucleophilic (e.g., aniline), switch to Buchwald-Hartwig conditions (

    
    , BINAP, NaOtBu).
    

Experimental Workflow Diagram

Workflow Start Scaffold: 2-Cl-3-F-4,5-di-I-Pyridine Step1 Step 1: C4-Selective Coupling (Pd(dppf)Cl2, 40°C) Target: High Selectivity Start->Step1 Check1 QC: LCMS Is C5-I intact? Step1->Check1 Check1->Step1 No (Optimize Temp) Step2 Step 2: C5-Coupling (Pd(PPh3)4, 90°C) Target: Full Conversion of I Check1->Step2 Yes Step3 Step 3: C2-Substitution (SnAr or Buchwald) Target: Final Scaffold Step2->Step3 Final Final Drug Candidate Step3->Final lab Figure 2: Library Generation Workflow

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Loss of Regioselectivity (Step 1) Temperature too high or Catalyst too active.Switch to Pd(dppf)Cl2 ; Lower Temp to 40°C; Add Boronic acid slowly (syringe pump).
No Reaction at C2 (Step 3) Amine is sterically hindered or poor nucleophile.Switch from thermal

to Buchwald-Hartwig (BrettPhos or RuPhos ligands).
De-iodination (Protodehalogenation) Hydride source present (e.g., from solvent or excess base).Ensure anhydrous solvents; Avoid alcoholic solvents if possible in Step 1.
C3-Fluorine Loss Harsh

conditions.
Avoid strong alkoxide bases (NaOMe) at high temp; use Carbonate bases.

References

  • Regioselectivity in Suzuki Coupling of Dihaloheteroarenes

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Chemical Science, 2016.
    • URL:[Link]

  • Halogen Dance & Synthesis of Poly-halogenated Pyridines

    • Title: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.[2]

    • Source:The Journal of Organic Chemistry, 2022.
    • URL:[Link]

  • Medicinal Chemistry of Fluorinated Pyridines

    • Title: The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry.[3][4]

    • Source:BenchChem Technical Guides.
  • General Reactivity of Halopyridines

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[5]

    • Source:Journal of the American Chemical Society.
    • URL:[Link]

Sources

Method

The Strategic Functionalization of Polysubstituted Pyridines: A Guide to Utilizing 2-Chloro-3-fluoro-4,5-diiodopyridine

Introduction: The Ubiquity and Challenge of Polysubstituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, present in a significant number of FDA-approved drugs.[1][2] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Challenge of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to favorable pharmacokinetic profiles of drug candidates.[2] However, the synthesis of highly substituted pyridines, particularly those with specific regiochemistry, presents a considerable synthetic challenge.[3] This guide focuses on a versatile building block, 2-Chloro-3-fluoro-4,5-diiodopyridine , and its strategic application in the synthesis of complex, polysubstituted pyridines. We will explore the differential reactivity of its halogen substituents, providing a roadmap for selective functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Synthesis of the Building Block: 2-Chloro-3-fluoro-4,5-diiodopyridine

Proposed Synthetic Pathway

The synthesis begins with the deprotonation of 2-chloro-3-fluoropyridine at the 4-position using a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to prevent nucleophilic addition to the pyridine ring.[3][6] The resulting lithiated species is then quenched with an iodine source, such as molecular iodine (I₂), to yield 2-chloro-3-fluoro-4-iodopyridine.

A second lithiation, followed by another quench with iodine, would theoretically yield the desired product. However, a more elegant approach, inspired by the synthesis of its bromo-analogue, would be to induce a halogen dance. This rearrangement is typically initiated by a strong base and can lead to the thermodynamically most stable product.

G cluster_0 Step 1: Ortho-iodination cluster_1 Step 2: Second Iodination Start 2-Chloro-3-fluoropyridine Intermediate1 2-Chloro-3-fluoro-4-lithiopyridine Start->Intermediate1 1. LTMP, THF, -78 °C Intermediate2 2-Chloro-3-fluoro-4-iodopyridine Intermediate1->Intermediate2 2. I₂, -78 °C to rt Intermediate3 2-Chloro-3-fluoro-4-iodo-5-lithiopyridine Intermediate2->Intermediate3 1. LTMP, THF, -78 °C Product 2-Chloro-3-fluoro-4,5-diiodopyridine Intermediate3->Product 2. I₂, -78 °C to rt

Regioselective Functionalization: A Tale of Four Halogens

The synthetic utility of 2-Chloro-3-fluoro-4,5-diiodopyridine lies in the differential reactivity of its four halogen atoms. This allows for a stepwise and controlled introduction of various substituents onto the pyridine core. The general order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl > F.[7] For nucleophilic aromatic substitution (SNAr), the reactivity is often F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.

Reactivity Hierarchy:

PositionHalogenPrimary Reaction TypeRelative Reactivity
C4 & C5IodinePalladium-catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.)Highest
C2ChlorinePalladium-catalyzed Cross-Coupling (more forcing conditions) / SNArModerate
C3FluorineNucleophilic Aromatic Substitution (SNAr)High (for SNAr)

This predictable reactivity allows for a strategic approach to synthesizing polysubstituted pyridines. The iodine atoms at the C4 and C5 positions are the most labile and will react preferentially in cross-coupling reactions. The chlorine at C2 can then be targeted under more forcing cross-coupling conditions or via SNAr. Finally, the fluorine at C3 is a prime candidate for SNAr reactions.

G Start 2-Chloro-3-fluoro-4,5-diiodopyridine Step1 Selective Cross-Coupling at C4/C5 (Iodine) Start->Step1 Pd Catalyst, Base R-B(OH)₂ or R-C≡CH Step2 Cross-Coupling at C2 (Chlorine) Step1->Step2 Harsher Pd coupling conditions Step3 SNAr at C3 (Fluorine) Step2->Step3 Nucleophile, Base Product Polysubstituted Pyridine Step3->Product

Application Protocols

The following protocols are designed to be starting points for the synthesis of polysubstituted pyridines using 2-Chloro-3-fluoro-4,5-diiodopyridine. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4 and C5

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8][9] Due to the higher reactivity of the C-I bond, this reaction will proceed selectively at the C4 and C5 positions.

Materials:

  • 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv)

  • Arylboronic acid (2.2 equiv for disubstitution, 1.1 equiv for monosubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Chloro-3-fluoro-4,5-diiodopyridine, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.

  • Base: The base is crucial for the transmetalation step in the catalytic cycle.[8] K₂CO₃ is a mild and effective base for many Suzuki reactions.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Protocol 2: Regioselective Sonogashira Coupling at C4 and C5

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] Similar to the Suzuki coupling, this reaction will be highly selective for the iodine substituents.

Materials:

  • 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv)

  • Terminal alkyne (2.2 equiv for disubstitution, 1.1 equiv for monosubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Chloro-3-fluoro-4,5-diiodopyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, the terminal alkyne, and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Choices:

  • Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

  • Amine Base: The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of the Fluoro-substituent

The electron-withdrawing nature of the pyridine ring and the high electronegativity of the fluorine atom make the C3 position susceptible to nucleophilic attack.

Materials:

  • 2-Chloro-3-fluoro-4,5-disubstituted pyridine (from Protocol 1 or 2) (1.0 equiv)

  • Nucleophile (e.g., an alcohol, amine, or thiol, 1.2-2.0 equiv)

  • Base (e.g., NaH, K₂CO₃, or an organic base like DBU)

  • Solvent (e.g., DMF, DMSO, or THF)

Procedure:

  • If using an alcohol or thiol nucleophile, pre-treat it with a base like NaH in an anhydrous solvent to generate the corresponding alkoxide or thiolate.

  • To a solution of the pyridine substrate in an appropriate solvent, add the nucleophile (or the pre-formed nucleophilic salt).

  • If necessary, add a base to scavenge the HF produced.

  • Heat the reaction mixture. The temperature will depend on the reactivity of the nucleophile and the substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions as they can solvate the charged Meisenheimer intermediate.[12]

  • Base: The choice of base depends on the pKa of the nucleophile. For alcohols and thiols, a strong base like NaH is often required to generate the nucleophile in situ. For amine nucleophiles, an excess of the amine itself or a non-nucleophilic organic base can be used.

Conclusion

2-Chloro-3-fluoro-4,5-diiodopyridine is a highly valuable and versatile building block for the synthesis of complex polysubstituted pyridines. By understanding the differential reactivity of its halogen substituents, researchers can employ a strategic and regioselective approach to introduce a wide range of functionalities. The protocols provided herein serve as a foundation for the application of this powerful synthetic tool in drug discovery and development, enabling the creation of novel and diverse molecular architectures.

References

  • Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists. PubMed Central. Available at: [Link]

  • Synthesis of Di-, Tri-, and Tetrasubstituted Pyridines from (Phenylthio)carboxylic Acids and 2-[Aryl(tosylimino)methyl]acrylates. ACS Publications. Available at: [Link]

  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ACS Publications. Available at: [Link]

  • 2-Chloro-3-fluoro-4-iodopyridine, min 98%, 100 grams. Oakwood Chemical. Available at: [Link]

  • Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Available at: [Link]

  • SNAr Solvents and Reagents. WordPress. Available at: [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]

  • Exp 4 - Suzuki Coupling Reaction | PDF. Scribd. Available at: [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. Google Patents.
  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Application

SNAr displacement of chlorine in 2-Chloro-3-fluoro-4,5-diiodopyridine

Application Note: Chemoselective Displacement of Chlorine in 2-Chloro-3-fluoro-4,5-diiodopyridine Executive Summary This application note details the protocol for the regioselective Nucleophilic Aromatic Substitution ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Displacement of Chlorine in 2-Chloro-3-fluoro-4,5-diiodopyridine

Executive Summary

This application note details the protocol for the regioselective Nucleophilic Aromatic Substitution (


) of chlorine in 2-Chloro-3-fluoro-4,5-diiodopyridine . This substrate represents a high-value "polychromophoric" scaffold for medicinal chemistry, offering four distinct sites for orthogonal functionalization.

The core challenge addressed in this guide is chemoselectivity . The substrate contains three potential leaving groups (Cl, F, I) and four electrophilic sites. By exploiting the electronic activation patterns of the pyridine ring and the "Element Effect" of leaving groups, this protocol enables the selective displacement of the C2-Chlorine by amine and alkoxide nucleophiles, while preserving the C3-Fluorine and C4/C5-Iodine motifs for downstream transition-metal catalyzed cross-couplings.

Mechanistic Principles & Regioselectivity

To achieve high yield and purity, the operator must understand the competing electronic vectors governing this substrate.

Electronic Activation Map

The reactivity of halopyridines in


 is dictated by the stability of the anionic Meisenheimer intermediate. This stability is highest when the negative charge can be delocalized onto the electronegative ring nitrogen.[1]
  • C2 (Ortho) & C4 (Para): Highly activated. Attack at these positions places the negative charge directly on the Nitrogen atom.

  • C3 (Meta) & C5 (Meta): Unactivated. Attack here does not allow charge delocalization onto Nitrogen.

The Element Effect (Leaving Group Ability)

In activated


 systems, the rate-determining step is usually the initial nucleophilic attack (bond formation). Therefore, highly electronegative leaving groups that stabilize the transition state react faster.
  • General Order:

    
    
    
The Decision Matrix for 2-Chloro-3-fluoro-4,5-diiodopyridine

We must reconcile the Position Effect with the Element Effect:

  • C3-F: Contains the best leaving group (F), but resides in the unactivated meta position. Under standard conditions (

    
    C, no superbase), this position is inert.
    
  • C4-I: Resides in an activated para position, but Iodine is a poor leaving group for

    
     (weak electronegativity, poor transition state stabilization).
    
  • C2-Cl: Resides in an activated ortho position, and Chlorine is a moderate-to-good leaving group.

  • C5-I: Unactivated and poor leaving group. Inert.

Figure 1: Reactivity landscape of the substrate. Green path indicates the kinetically favored C2-displacement.

Experimental Protocol: C2-Amination

This protocol describes the displacement of C2-Cl using a secondary amine (e.g., Morpholine, Piperidine, or N-Boc-piperazine).

Reagents & Equipment[1][2]
  • Substrate: 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv)

  • Nucleophile: Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF, NMP, or DMSO (0.2 M concentration)

    • Note: For volatile amines, Isopropanol (iPrOH) can be used, but polar aprotic solvents (DMF) are preferred to accelerate the reaction via dipole stabilization.

  • Monitoring: TLC (Hexanes/EtOAc) and LC-MS.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv) and anhydrous DMF (5 mL per mmol substrate).

  • Addition: Add DIPEA (1.5 equiv) followed by the amine nucleophile (1.1 equiv) dropwise at Room Temperature (RT).

    • Critical: Adding the amine slowly prevents localized exotherms that could trigger side reactions at the sensitive C4-I position.

  • Reaction: Stir the mixture at RT for 2–4 hours .

    • Checkpoint: Monitor by TLC. The starting material (SM) should disappear.

    • Optimization: If the reaction is sluggish after 4 hours, heat to 40–50°C . Do not exceed 60°C to avoid displacing the C4-Iodine or engaging the C3-Fluorine.

  • Quench: Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Observation: The product often precipitates as a solid.

  • Workup:

    • If Solid: Filter the precipitate, wash with water (

      
      ), and dry under vacuum.
      
    • If Oil: Extract with Ethyl Acetate (

      
      ).[2] Wash combined organics with water (
      
      
      
      ) and Brine (
      
      
      ) to remove DMF. Dry over
      
      
      .[1][3]
  • Purification: Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Data Analysis & Validation

The product is confirmed by the shift of the single aromatic proton (H6).

FeatureStarting MaterialProduct (C2-Amine)Diagnostic Note
1H NMR (H6)

8.2 - 8.5 ppm (s)

7.8 - 8.1 ppm (s)
Upfield shift due to electron donation from the new amine.
19F NMR

-100 to -120 ppm
Slight shiftFluorine remains; signal confirms C3-F integrity.
LC-MS [M+H]+[M-Cl+Amine+H]+Mass shift corresponds to -Cl +Amine.

Alternate Protocol: C2-Alkoxylation

Alkoxides are "harder" and more aggressive nucleophiles than amines. Temperature control is critical to prevent "halogen dance" or benzyne formation at the C3-F site.

Procedure
  • Preparation: In a separate vial, generate the alkoxide by treating the alcohol (1.2 equiv) with Sodium Hydride (NaH, 1.2 equiv) in THF/DMF at 0°C for 15 min.

  • Addition: Cool the solution of 2-Chloro-3-fluoro-4,5-diiodopyridine in THF to 0°C .

  • Reaction: Cannulate the alkoxide solution into the pyridine solution slowly.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Do not heat.

  • Workup: Quench with saturated

    
    . Extract with Et2O.
    

Troubleshooting & Optimization

Figure 2: Decision tree for optimizing reaction conditions.

  • Issue: C4-Substitution Observed.

    • Cause: Reaction temperature too high or nucleophile is "soft" (e.g., thiols).

    • Fix: Lower temperature to 0°C. Use a harder nucleophile.

  • Issue: No Reaction.

    • Cause: Steric bulk of the nucleophile.

    • Fix: Switch solvent to DMSO (higher dielectric constant stabilizes the transition state).

Downstream Utility

Following the


 reaction, the molecule retains the C4-I , C5-I , and C3-F  handles.
  • C4-Selective Coupling: The C4-Iodine is more electronically activated than C5-I. Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) will occur preferentially at C4.

  • C3-F Displacement: Once C2, C4, and C5 are functionalized, the C3-F can be displaced using harsh conditions or used as a metabolic blocker.

References

  • Regioselectivity in Halopyridines

    • BenchChem Technical Support.[1] "Regioselectivity in Substituted Pyridine Reactions." (2025). Link

  • Leaving Group Effects (Element Effect)

    • Journal of the American Chemical Society. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." (2024). Link

  • Specific Reactivity of Tetrachloro-4-iodopyridine (Analogous System)

    • Organic Chemistry Research.[4] "A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity." (2019). Link

  • Computational Analysis of Pyridine SNAr

    • WuXi Biology. "SNAr Reaction of Polyhalogenated Heterocycles." (2024). Link

  • General Reactivity of 2-Chloro-4-iodopyridine

    • Chem-Impex. "2-Chloro-4-iodopyridine Product Information." Link

Sources

Method

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of Diiodopyridines

This guide provides a comprehensive technical analysis and validated protocols for the site-selective palladium-catalyzed cross-coupling of diiodopyridines. It addresses the critical challenge of regioselectivity in subs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis and validated protocols for the site-selective palladium-catalyzed cross-coupling of diiodopyridines. It addresses the critical challenge of regioselectivity in substrates possessing two chemically identical but electronically distinct leaving groups.

Executive Summary & The Selectivity Paradox[1]

Diiodopyridines represent a unique challenge in medicinal chemistry. Unlike bromo-iodo pyridines, where bond dissociation energy (BDE) dictates selectivity (C–I > C–Br), diiodopyridines present two C–I bonds with identical leaving groups. Selectivity is thus governed exclusively by electronic activation , steric environment , and catalyst speciation .

  • The Conventional Rule: Oxidative addition occurs preferentially at the most electron-deficient position (C2 > C4 > C3/C5) due to the inductive effect of the pyridine nitrogen.

  • The Speciation Switch: Recent mechanistic studies reveal that changing the catalyst state from mononuclear Pd(0) to Pd-nanoclusters (via "Jeffery conditions" or bulky NHC ligands) can invert this selectivity, favoring distal positions (C4 or C5) over the electronically activated C2 position.

This guide details protocols to access both conventional (C2-selective) and unconventional (C4/C5-selective) isomers.

Mechanistic Logic: The Decision Matrix

To design a successful experiment, one must understand the competing forces at play.

Electronic vs. Steric Control
  • C2 Position: Highly activated for oxidative addition (low LUMO energy) but sterically sensitive due to the adjacent nitrogen lone pair and potential coordination.

  • C4 Position: Moderately activated, sterically accessible.

  • C3/C5 Positions: Electronically neutral (similar to benzene), least reactive under standard conditions.

Catalyst Speciation (The "Switch")
  • Mononuclear Pd(0) (e.g., Pd(PPh3)4): Follows classical electronic control. Favors C2 .

  • Pd Clusters / Nanoparticles (e.g., Ligand-free Pd(OAc)2 + TBAB): Often operate via a different mechanism (anionic pathways or surface catalysis), favoring sterically accessible sites or inverting selectivity to C4 or C5 .

G cluster_24 2,4-Diiodopyridine Start Diiodopyridine Substrate ConditionA Standard Conditions (Pd(PPh3)4, Mononuclear) Start->ConditionA Default ConditionB Bulky Ligand / Cluster (Pd-NHC or Pd(OAc)2/TBAB) Start->ConditionB Selectivity Switch ResultC2 C2-Functionalization (Electronic Control) ConditionA->ResultC2 Major Product ConditionA->ResultC2 ResultC4 C4/C5-Functionalization (Steric/Speciation Control) ConditionB->ResultC4 Major Product ConditionB->ResultC4

Figure 1: Decision tree for selecting reaction conditions based on the desired regiochemical outcome.

Validated Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Target: 2,3-Diiodopyridine or 2,5-Diiodopyridine Mechanism: Classical Mononuclear Pd(0) Oxidative Addition.

Rationale: For 2,3- and 2,5-isomers, the C2 position is significantly more electron-deficient than C3 or C5. Using a standard phosphine ligand (PPh3) reinforces this electronic selectivity.

Materials:

  • Substrate: 2,3-Diiodopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with 2,3-diiodopyridine (1.0 mmol), arylboronic acid (1.1 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol). Seal with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed DME (4 mL) via syringe. Stir until solids are mostly dissolved.

  • Base Addition: Add degassed 2.0 M Na2CO3 (1.25 mL) via syringe.

  • Reaction: Heat the mixture to 60 °C (Note: Diiodides are highly reactive; 60 °C is often sufficient and prevents scrambling seen at reflux). Monitor by HPLC/LCMS after 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: >10:1 selectivity for C2-arylation.

Protocol B: C4-Selective Suzuki Coupling (The "Inversion")

Target: 2,4-Diiodopyridine Mechanism: Steric/Speciation Control via Bulky NHC Ligands.

Rationale: While C2 is electronically favored, the use of a bulky N-Heterocyclic Carbene (NHC) ligand like IPr creates a steric environment that disfavors the crowded C2 position (adjacent to N). Additionally, these conditions often form active species that preferentially react at the less hindered C4 site.

Materials:

  • Substrate: 2,4-Diiodopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PEPPSI)-IPr (2 mol%)

  • Base: K2CO3 (2.0 equiv, solid)

  • Solvent: Dioxane / Water (9:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine 2,4-diiodopyridine (1.0 mmol), boronic acid (1.1 mmol), Pd(PEPPSI)-IPr (14 mg, 0.02 mmol), and anhydrous K2CO3 (276 mg, 2.0 mmol) in a vial.

  • Solvent: Add degassed Dioxane (4.5 mL) and Water (0.5 mL).

  • Reaction: Heat to 80 °C for 4–6 hours.

  • Note: If C2-coupling is observed, lower temperature to 40 °C and increase time; the steric differentiation is more pronounced at lower kinetic energy.

Expected Outcome: Preference for C4-arylation (typically >5:1 to >10:1 depending on boronic acid sterics).

Protocol C: C2-Selective Sonogashira Coupling

Target: 2,5-Diiodopyridine Mechanism: Copper-cocatalyzed transmetallation.

Rationale: Sonogashira couplings on pyridines are highly sensitive to the "ortho-effect." The C2 position reacts rapidly. For 2,5-diiodopyridine, C2 is vastly superior to C5.

Materials:

  • Substrate: 2,5-Diiodopyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.05 equiv)

  • Catalyst: PdCl2(PPh3)2 (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et3N (anhydrous, used as solvent or co-solvent with THF)

Step-by-Step Procedure:

  • Mixing: Combine 2,5-diiodopyridine (1.0 mmol), PdCl2(PPh3)2 (14 mg), and CuI (2 mg) in a dry Schlenk tube.

  • Atmosphere: Evacuate/Argon cycle (x3).

  • Reagents: Add degassed THF (3 mL) and Et3N (3 mL). Add the alkyne (1.05 mmol) dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 4 hours.

    • Critical Control: Do not heat initially. Diiodopyridines are very reactive in Sonogashira conditions. Heating promotes bis-alkynylation.

  • Workup: Filter through a Celite pad to remove Pd/Cu salts. Concentrate and purify.

Expected Outcome: Exclusive C2-alkynylation (>20:1).

Data Summary & Optimization Table

SubstrateConditionsMajor ProductSelectivity RatioKey Driver
2,3-Diiodo Pd(PPh3)4, Na2CO3, 60°CC2-Aryl High (>10:1)Electronic activation of C2 (alpha to N).
2,4-Diiodo Pd(PPh3)4, Na2CO3, 60°CC2-Aryl Moderate (4:1)Electronic control dominates.
2,4-Diiodo Pd(PEPPSI)-IPr, K2CO3, 80°CC4-Aryl High (>8:1)Steric bulk of IPr ligand shields C2.
2,5-Diiodo PdCl2(PPh3)2, CuI, RTC2-Alkynyl Very High (>20:1)C2 is electronically superior to C5.
2,5-Diiodo Pd(OAc)2, TBAB, H2O (Jeffery)C5-Aryl *VariableRare: Nanoparticles may favor C5 (based on dichloro analogs).

Troubleshooting & Safety

  • Scrambling/Homocoupling: If you observe homocoupling of the boronic acid, switch to a milder base (K3PO4) or reduce catalyst loading.

  • Bis-coupling: If the di-coupled product forms, reduce the equivalents of nucleophile to 0.95 and run at lower temperature.

  • Iodine Handling: Diiodopyridines can release iodine upon prolonged storage or light exposure. Purify substrate before use if it appears dark/purple.

  • Purification: Pyridine derivatives often streak on silica. Add 1% Et3N to your eluent.

References

  • Mechanistic Origins of Selectivity

    • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[3][4]

    • Source:J. Org. Chem. 2022, 87, 7414.
    • URL:[Link]

  • Catalyst Speciation (Cluster vs. Monomer)

    • Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogen
    • Source:J. Am. Chem. Soc.[4] (Fairlamb Group work on 2,4-dibromopyridine).[5]

    • URL:[Link]

  • General Reactivity of Halopyridines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
    • Source:Chem. Sci. 2016, 7, 5758.
    • URL:[Link]

  • Sonogashira Methodologies

    • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
    • Source:Chem. Rev.[6] 2007, 107, 874.

    • URL:[Link]

Sources

Application

Application Note: Regioselective Heck Reaction Optimization for 2-Chloro-3-fluoro-4,5-diiodopyridine

This Application Note is designed for researchers and process chemists optimizing the Heck cross-coupling of 2-Chloro-3-fluoro-4,5-diiodopyridine . This substrate presents a unique challenge: distinguishing between two h...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the Heck cross-coupling of 2-Chloro-3-fluoro-4,5-diiodopyridine . This substrate presents a unique challenge: distinguishing between two highly reactive C–I bonds (C4 and C5) while preserving the C–Cl and C–F handles for subsequent diversification.

Executive Summary

The substrate 2-Chloro-3-fluoro-4,5-diiodopyridine (1) is a dense halogenated scaffold critical for kinase inhibitor discovery. The primary synthetic challenge is regioselectivity : distinguishing between the C4-I and C5-I bonds.

  • Electronic Driver: The C4 position is electronically activated (para to N, ortho to F), making it the preferred site for oxidative addition via nucleophilic Pd(0) species.

  • Steric Barrier: The C4 position is sterically congested ("sandwiched" between F and I), whereas C5 is more accessible.

This guide details a Ligand-Controlled Optimization Strategy . We demonstrate that ligand-free "Jeffery" conditions or small-bite-angle bidentate phosphines favor the electronic product (C4), while bulky monodentate phosphines may erode selectivity or favor C5.

Mechanistic Analysis & Regioselectivity

To control the reaction, one must understand the competing pathways. The oxidative addition of Pd(0) is the selectivity-determining step.

Electronic vs. Steric Matrix
FeatureC4-Iodine (Target)C5-Iodine (Competitor)
Electronic Effect High Reactivity. Para to Nitrogen (electron-withdrawing) and ortho to Fluorine (inductive withdrawal).Moderate Reactivity. Meta to Nitrogen; Meta to Fluorine.
Steric Environment High Congestion. Flanked by F (C3) and I (C5).Low Congestion. Flanked by I (C4) and H (C6).
Preferred Catalyst Small ligands or Ligand-free (Pd-nanoparticles).Bulky, electron-rich ligands (e.g., P(tBu)₃).
Reaction Pathway Diagram

The following diagram illustrates the bifurcation point where catalyst choice dictates the product outcome.

HeckPathways Substrate 2-Chloro-3-fluoro- 4,5-diiodopyridine Pd0 Pd(0) Species Substrate->Pd0 OA_C4 Oxidative Addition (C4) (Electronic Control) Pd0->OA_C4 Small Ligands (dppf, PPh3) OA_C5 Oxidative Addition (C5) (Steric Control) Pd0->OA_C5 Bulky Ligands (QPhos, P(tBu)3) Inter_C4 Pd(II) Intermediate C4 OA_C4->Inter_C4 Inter_C5 Pd(II) Intermediate C5 OA_C5->Inter_C5 Product_C4 C4-Alkenylated Product (Major w/ Small Ligands) Inter_C4->Product_C4 Insertion & Elimination Product_C5 C5-Alkenylated Product (Major w/ Bulky Ligands) Inter_C5->Product_C5 Insertion & Elimination

Figure 1: Divergent mechanistic pathways. Small ligands favor the electronically activated C4 position, while bulky ligands are forced to the less hindered C5 position.

Optimization Screening Protocol

Do not rely on a single condition. Use this tiered screening approach to lock in the best yield and ratio.

Phase 1: Catalyst & Ligand Screen (The "Regio-Switch")

Goal: Determine if the reaction is driven by electronics (C4) or sterics (C5).

  • Conditions: 5 mol% Pd source, 1.5 eq Base, DMF, 90°C, 12h.

  • Substrate: 0.1 mmol scale.

EntryCatalyst PrecursorLigandLigand TypeExpected Outcome
A Pd(OAc)₂None (TBACl additive)Ligand-Free (Jeffery)High C4 Selectivity (Electronic control)
B Pd(OAc)₂PPh₃ (1:2 ratio)Monodentate (Small)Moderate C4 Selectivity
C Pd(dppf)Cl₂dppf (Pre-complexed)Bidentate (Rigid)High C4 Selectivity & Stability
D Pd₂(dba)₃P(tBu)₃Monodentate (Bulky)Shift toward C5 (Steric control)
E Pd(OAc)₂XantphosBidentate (Wide bite)Potential for bis-coupling
Phase 2: Base & Additive Optimization

Goal: Suppress protodeiodination and enhance turnover. Once the regioselectivity is established (likely C4 using Entry A or C), optimize the base.

  • Standard:

    
     or 
    
    
    
    (Mild, heterogeneous).
  • For Sensitive Substrates:

    
     or DIPEA (Homogeneous, but can poison Pd if not careful).
    
  • Crucial Additive: Silver Carbonate (

    
    ) . In difficult halogenated pyridines, Ag salts can act as halide scavengers, promoting the cationic Pd pathway which is highly sensitive to electronic differentiation (enhancing C4 selectivity).
    

Recommended Protocol (Best Practice)

Based on the electronic profile of 2-Chloro-3-fluoro-4,5-diiodopyridine, the following protocol is designed to maximize C4-alkenylation .

Materials
  • Substrate: 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv)

  • Alkene: Acrylate or Styrene derivative (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free)

Step-by-Step Procedure
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add the pyridine substrate (1.0 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq).
    • Note: If using a liquid alkene, do not add yet. If solid alkene, add now.

  • Solvation: Add anhydrous DMF via syringe. Sparge the solvent with Argon for 5 minutes to remove dissolved oxygen.

  • Alkene Addition: Add the liquid alkene (1.2 eq) via syringe.

  • Reaction: Seal the vial and heat to 80°C .

    • Checkpoint: Monitor by HPLC/UPLC at 2 hours. The C4-I bond is extremely reactive; prolonged heating may lead to C4,C5-bis-alkenylation.

    • Target Conversion: Stop reaction when starting material is <5% and bis-product is <10%.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over

    
    .
    
  • Purification: The C4-product is typically more polar than the starting material but less polar than the bis-product. Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Decision Tree

Troubleshooting Start Reaction Analysis LowConv Low Conversion (<20%) Start->LowConv WrongRegio Wrong Regioisomer (C5) Start->WrongRegio BisCoupling Bis-Coupling (C4 & C5) Start->BisCoupling Deiodination Protodeiodination (C-H product) Start->Deiodination Sol_Temp Increase Temp to 100°C or Switch to DMAc LowConv->Sol_Temp Sol_Ligand Switch to Smaller Ligand (dppf or ligand-free) WrongRegio->Sol_Ligand Sol_Stoich Reduce Alkene to 1.0 eq Lower Temp by 10°C BisCoupling->Sol_Stoich Sol_Solvent Switch Solvent to Toluene (Non-polar reduces H-source) Deiodination->Sol_Solvent

Figure 2: Troubleshooting logic for common Heck reaction failure modes.

References

  • Mechanistic Basis of Regioselectivity

    • Fairlamb, I. J. S., et al. "Pd-Catalyzed Cross-Couplings of 2,4-Dibromopyridine." Journal of the American Chemical Society.[2]

    • Insight: Establishes that PPh3:Pd ratio dictates selectivity in poly-halogenated pyridines.

    • (Representative link for Fairlamb work on halopyridines).

  • Ligand-Controlled Site Selectivity

    • Neufeldt, S. R., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry, 2022.

    • Insight: Demonstrates "Jeffery conditions" (ligand-free) favor electronic selectivity (C4/C5) over conventional C2 selectivity in analogous systems.
  • Synthesis of Poly-Halogenated Pyridines

    • Liebeskind, L. S., et al. "Halogen Dance Reactions for the Synthesis of Pentasubstituted Pyridines." Journal of Organic Chemistry, 2022.

    • Insight: Provides the structural context for 2-chloro-3-fluoro-4-iodo systems.
  • General Heck Optimization

    • "The Heck Reaction: Parameters and Optimiz

Sources

Method

Application Note: Precision Synthesis of Fused Heterocycles from 2-Chloro-3-fluoro-4,5-diiodopyridine

This document serves as a comprehensive Application Note and Protocol Guide for the synthesis of fused heterocycles derived from the high-value scaffold 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS 153035-02-0) .[1][2] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive Application Note and Protocol Guide for the synthesis of fused heterocycles derived from the high-value scaffold 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS 153035-02-0) .[1][2]

Executive Summary

The scaffold 2-Chloro-3-fluoro-4,5-diiodopyridine represents a dense node of chemical diversity.[1][2] Its unique substitution pattern—containing four distinct halogenated positions with graded reactivity—allows for the programmable construction of fused heterocyclic systems, particularly pyrrolo[3,2-c]pyridines (4-azaindoles) and furo[3,2-c]pyridines .[2]

This guide details the logic and protocols for exploiting the Reactivity Hierarchy of this molecule.[3] By leveraging the electronic differentiation between the C4 and C5 iodides, researchers can achieve site-selective cross-coupling to install the necessary "handles" for ring closure, preserving the C2-chloride and C3-fluoride for late-stage diversification (e.g., SNAr for solubility tuning).[2]

Reactivity Analysis & Strategic Planning

The Halogen Hierarchy

Successful synthesis relies on recognizing the inherent reactivity differences between the halogen substituents. In palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), the order of reactivity is governed by the electronic deficiency of the pyridine ring and bond dissociation energies.

  • C4-Iodide (Most Reactive): The C4 position is electronically deficient (para to N, ortho to F).[2] Oxidative addition of Pd(0) occurs most rapidly here.

  • C5-Iodide (Secondary Reactivity): The C5 position is less electron-deficient (meta to N).[1][2] It reacts only after the C4-iodide has been consumed or if sterically accessible ligands bias the catalyst away from the crowded C4 site.[1]

  • C2-Chloride (Tertiary Reactivity): Generally inert to standard Pd-coupling conditions at room temperature but highly active in Nucleophilic Aromatic Substitution (SNAr) due to activation by the ring nitrogen.[1][2]

  • C3-Fluoride (Least Reactive): Typically inert but serves as a crucial blocking group and can influence the conformation of the final drug candidate.[1]

Reactivity Map (Graphviz)

ReactivityMap Start 2-Chloro-3-fluoro-4,5-diiodopyridine C4 C4-Iodide (Primary Pd-Coupling Site) Electronic Activation Start->C4 Step 1: Sonogashira (Pd(0)/CuI, r.t.) C5 C5-Iodide (Secondary Pd-Coupling Site) Sterically Accessible Start->C5 Step 2: Buchwald-Hartwig (Pd(0), Heat) C2 C2-Chloride (S_NAr Active Site) Late-Stage Diversification Start->C2 S_NAr (if desired first) C4->C5 Sequential Functionalization FusedSystem Target: 6-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine C5->FusedSystem Cyclization

Caption: Logical flow of reactivity. The C4-iodide is the entry point for constructing the fused ring system, followed by C5 functionalization.[2]

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine

This workflow constructs a 4-azaindole core.[1][2] The strategy involves a C4-selective Sonogashira coupling followed by a C5-amination and spontaneous or Cu-mediated cyclization.[1][2]

Step 1: Site-Selective Sonogashira Coupling at C4

Objective: Install the alkyne handle at the most reactive C4 position.[1][2]

  • Reagents:

    • Substrate: 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv)[1][2]

    • Alkyne: Trimethylsilylacetylene (TMSA) (1.05 equiv)

    • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

    • Co-catalyst: CuI (1 mol%)

    • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 v/v)

  • Procedure:

    • Charge an oven-dried Schlenk flask with the substrate, PdCl₂(PPh₃)₂, and CuI.[2]

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed THF and Et₃N via syringe.

    • Cool the mixture to 0°C in an ice bath.

    • Add TMSA dropwise over 10 minutes. Note: Slow addition prevents bis-coupling.[1][2]

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (23°C) and stir for 4 hours.

    • Monitor: Check TLC (Hexane/EtOAc 9:1). The starting material (R_f ~0.6) should disappear, yielding the mono-alkynylated product (R_f ~0.5).[2]

    • Workup: Filter through a celite pad, concentrate in vacuo, and purify via silica gel chromatography (0-5% EtOAc in Hexanes).

Step 2: C5-Amination and Cyclization (One-Pot)

Objective: Replace the C5-iodide with an amine, which then attacks the adjacent C4-alkyne to close the ring.[1][2]

  • Reagents:

    • Intermediate: 4-(TMS-ethynyl)-5-iodo-pyridine derivative (from Step 1)[1][2]

    • Amine: tert-Butyl carbamate (BocNH₂) or Aniline (1.2 equiv)[1][2]

    • Catalyst: Pd₂(dba)₃ (2.5 mol%)

    • Ligand: Xantphos (5 mol%)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane (anhydrous)[2]

    • Cyclization Additive: TBAF (1.0 M in THF) for desilylation/cyclization.

  • Procedure:

    • In a glovebox or under Argon, combine the Step 1 intermediate, Amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a pressure vial.[2]

    • Add 1,4-Dioxane (0.1 M concentration).

    • Seal and heat to 80°C for 12 hours.

    • Desilylation/Cyclization: Cool to room temperature. Add TBAF (2.0 equiv) and CuI (10 mol%). Heat to 60°C for 2 hours. Mechanistic Note: TBAF removes the TMS group; CuI activates the alkyne for the 5-endo-dig cyclization.[1][2]

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

    • Purification: Silica gel chromatography (10-30% EtOAc in Hexanes).

Data Summary Table: Expected Yields

StepReaction TypeTarget SiteExpected YieldKey Constraint
1 SonogashiraC4-I85-92%Keep temp < 25°C to avoid C5 coupling.
2 Buchwald-HartwigC5-I70-80%Requires bulky ligand (Xantphos) to prevent catalyst poisoning.[1][2]
3 CyclizationC4/C585%Spontaneous upon desilylation.

Divergent Pathway: Furo[3,2-c]pyridine Synthesis

To synthesize the oxygen-containing analog (furo-fused), the protocol is modified at Step 2.[1][2]

  • Modification: Instead of an amine, use a Hydroxylation strategy or direct coupling with an alkoxide.

  • Protocol:

    • Perform Step 1 (C4-TMS-alkyne) as above.[1][2]

    • Step 2 (C-O Coupling): React the intermediate with KOH/Pd₂(dba)₃/tBuXPhos in 1,4-dioxane/water at 90°C. This installs a hydroxyl group at C5 (via hydrolysis of the C5-I).[1][2]

    • Cyclization: The resulting 5-hydroxy-4-alkynylpyridine spontaneously cyclizes (5-endo-dig) under basic conditions to form the furo[3,2-c]pyridine core.[1][2]

Visualizing the Synthesis Workflow

SynthesisWorkflow SM 2-Cl-3-F-4,5-diiodo-Py Step1 Step 1: Sonogashira (C4-Selectivity) SM->Step1 Inter1 4-Alkynyl-5-iodo Intermediate Step1->Inter1 Step2_N Step 2A: Amination (Buchwald-Hartwig) Inter1->Step2_N + R-NH2 Step2_O Step 2B: Hydroxylation (Pd-Cat C-O Bond) Inter1->Step2_O + OH- Prod_N 4-Azaindole (Pyrrolo[3,2-c]pyridine) Step2_N->Prod_N Cyclization Prod_O Furopyridine (Furo[3,2-c]pyridine) Step2_O->Prod_O Cyclization

Caption: Divergent synthesis of Azaindoles and Furopyridines from the common C4-alkynyl intermediate.

References

  • General Reactivity of Polyhalogenated Pyridines

    • Lutz, M., et al. "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides."[2] Chemical Science, 2014.[2]

    • Note: Establishes the C4 > C3/C5 reactivity trend for oxid
  • Azaindole Synthesis via Pd-Catalysis

    • Kiren, S., et al.[2] "A Facile Synthesis of 4-azaisoindoles." Journal of Organic Chemistry, 2009.

    • Note: Describes the cycliz
  • Commercial Building Block Data

    • 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS 153035-02-0).[1][2][4][5] Available from BLD Pharm and Abcr GmbH.

  • C4-Selective Coupling Methodologies

    • Phipps, R. J., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings."[2] Journal of the American Chemical Society, 2020. [6]

Sources

Application

Application Note: C-H Activation &amp; Functionalization Strategies for 2-Chloro-3-fluoro-4,5-diiodopyridine

This Application Note is structured to provide a comprehensive, expert-level guide on the synthesis, handling, and strategic utility of 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS: 153035-02-0).[1] This molecule represents...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, expert-level guide on the synthesis, handling, and strategic utility of 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS: 153035-02-0).[1] This molecule represents a "halogen-rich" scaffold, offering orthogonal reactivity for the precision synthesis of pentasubstituted pyridines.[2]

Introduction: The "Swiss Army Knife" of Pyridines

2-Chloro-3-fluoro-4,5-diiodopyridine is a dense heteroaromatic scaffold where every carbon atom is functionalized or electronically distinct.[1] Its value in drug discovery lies in its orthogonal reactivity profile . The presence of four different halogen/pseudo-halogen handles (Cl, F, I at C4, I at C5) allows for sequential, site-selective functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD).

The Reactivity Hierarchy

To successfully utilize this scaffold, one must understand the electronic and steric rules governing its activation:

  • C4-I (Most Reactive): Activated by the adjacent electron-withdrawing Fluorine (ortho-effect) and the inductive pull of the Nitrogen. It is the first site for Magnesium-Halogen exchange or Pd-catalyzed oxidative addition.[1]

  • C5-I (Secondary Reactive): Sterically crowded but accessible after C4 functionalization.[1] It directs ortho-lithiation to the C6 position.[1]

  • C6-H (Latent Nucleophile/Electrophile): The only remaining hydrogen. It is highly acidic (pKₐ ~26) due to the adjacent Nitrogen and Iodine, making it a prime candidate for Directed Ortho-Metallation (DoM) or Minisci-type radical alkylation .

  • C2-Cl (Tertiary Handle): Typically inert under standard coupling conditions used for Iodides, serving as a late-stage handle for SₙAr or Buchwald-Hartwig aminations.[1]

Synthesis Protocol: The "Halogen Dance" Route

The synthesis of 2-Chloro-3-fluoro-4,5-diiodopyridine is not a trivial halogenation; it requires precise low-temperature organolithium chemistry to install iodines sequentially while avoiding (or exploiting) the "Halogen Dance" phenomenon.[1]

Mechanism of Synthesis

The route begins with 2-chloro-3-fluoropyridine .[1]

  • First Lithiation (C4): The Fluorine atom is the strongest Director of Ortho-Metallation (DoM), directing the base (LDA) exclusively to the C4 position.

  • Second Lithiation (C5): After iodination at C4, the second lithiation occurs at C5. This is governed by the "ortho-iodo" directing effect, which supersedes the "ortho-chloro" effect at C2.[1]

Detailed Protocol

Reagents:

  • Substrate: 2-Chloro-3-fluoropyridine (1.0 equiv)[1]

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv per step)

  • Electrophile: Iodine (I₂) (1.2 equiv per step)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Procedure:

  • Preparation of C4-Iodo Intermediate:

    • Charge a flame-dried 3-neck flask with anhydrous THF and diisopropylamine. Cool to -78°C.[1]

    • Add n-BuLi (2.5 M in hexanes) dropwise to generate LDA in situ. Stir for 30 min.

    • Add 2-chloro-3-fluoropyridine (dissolved in THF) dropwise over 15 min. Maintain internal temp < -70°C. Mechanistic Note: The Li coordinates to F and N, deprotonating C4.[1]

    • Stir for 1 hour at -78°C. The solution typically turns yellow/orange.

    • Add a solution of Iodine (in THF) dropwise. The color will fade then darken.

    • Warm to room temperature (RT) and quench with sat. aq. Na₂S₂O₃. Extract, dry, and concentrate to yield 2-chloro-3-fluoro-4-iodopyridine .[1]

  • Synthesis of 4,5-Diiodo Target:

    • Repeat the LDA generation at -78°C.[1][3][4]

    • Add the 2-chloro-3-fluoro-4-iodopyridine intermediate dropwise.[1]

    • Critical Control Point: Stir for only 30-45 minutes at -78°C. Prolonged stirring or warming > -50°C can trigger a Halogen Dance , where the C4-I migrates to C6 or C5 without deprotonation.[1]

    • Quench with Iodine solution.

    • Workup as above. Recrystallize from hexanes/EtOAc to obtain 2-Chloro-3-fluoro-4,5-diiodopyridine as a solid.

Application Strategies: C-H Activation & Coupling[1][5]

Strategy A: C-H Activation of Partner Molecules (The "Electrophile" Role)

This scaffold is a potent electrophile for Pd-catalyzed C-H Arylation of fluoroarenes (e.g., polyfluorobenzenes). The C4-I bond is selectively activated, coupling the pyridine to another ring without pre-functionalizing the partner.

Protocol: C4-Selective C-H Arylation

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₂Me · HBF₄ (10 mol%) or XPhos.

  • Base: K₂CO₃ or PivOK (to facilitate the CMD mechanism).

  • Conditions: 100°C, Toluene, 16h.

Reaction Logic: The highly electron-deficient nature of the pyridine ring makes the C4-I bond extremely prone to oxidative addition. The carbonate/pivalate base then assists in the Concerted Metallation-Deprotonation (CMD) of the fluoroarene partner, forming the C4-Aryl bond while leaving the C5-I and C2-Cl intact.

Strategy B: Functionalizing the Core (C6-H Activation)

The C6 position is the final frontier on this molecule. It can be functionalized via Minisci reactions (radical) or DoM (anionic).

Protocol: Radical C-H Alkylation (Minisci)

  • Reagents: Alkyl carboxylic acid (R-COOH), AgNO₃ (20 mol%), (NH₄)₂S₂O₈ (1.5 equiv).

  • Conditions: 60°C in biphasic DCM/Water.

  • Mechanism: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate an alkyl radical (R•). The radical attacks the electron-deficient pyridine at C6 (the most accessible site ortho to N).

Visualizing the Workflow

The following diagram maps the synthesis and divergent functionalization pathways.

G cluster_0 Reactivity Order Start 2-Chloro-3-fluoropyridine Inter Intermediate: 2-Cl-3-F-4-Iodo Start->Inter 1. LDA, -78°C 2. I2 (C4 Selective) Target TARGET: 2-Chloro-3-fluoro-4,5-diiodopyridine Inter->Target 1. LDA, -78°C 2. I2 (C5 Selective) ProdA Product A: C4-Arylated (Suzuki/CH-Act) Target->ProdA Pd(0), Ar-H (C4 Selectivity) ProdB Product B: C6-Alkylated (Minisci) Target->ProdB R-COOH, Ag(I)/S2O8 (C6 Radical Attack) ProdC Product C: C5-Functionalized ProdA->ProdC Pd(0), R-B(OH)2 (C5 Selectivity) Legend 1. C4-I (Fastest) 2. C5-I (Medium) 3. C6-H (Radical/DoM) 4. C2-Cl (Slowest)

Caption: Synthesis and orthogonal functionalization map of 2-Chloro-3-fluoro-4,5-diiodopyridine, highlighting the stepwise activation of halogen handles.

Quantitative Data Summary

ParameterValue / ConditionNote
C4-H pKₐ (Est.) ~28Activated by adjacent F.
C5-H pKₐ (Est.) ~32Activated by adjacent I.
Optimal Temp (Step 1) -78°CPrevents benzyne formation.[1]
Optimal Temp (Step 2) -78°C to -60°CPrevents Halogen Dance migration.[1]
C4 vs C5 Selectivity > 20:1In Pd-catalyzed cross-couplings (C4 reacts first).
Yield (Overall) 45 - 60%Two-step synthesis from commercial precursor.[1]

References

  • Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. Link

  • Queguiner, G., et al. (1993). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry. Link

  • Lérida, L., et al. (2024). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. Link

  • Schlosser, M., & Mongin, F. (2007). Pyridine Metallation: A Guide to Regioselectivity. Chemical Society Reviews. Link

Sources

Method

orthogonal cross-coupling strategies for 2-Chloro-3-fluoro-4,5-diiodopyridine

Executive Summary The scaffold 2-Chloro-3-fluoro-4,5-diiodopyridine represents a high-value, halogen-dense template for diversity-oriented synthesis (DOS) in medicinal chemistry. Its utility lies in the presence of four...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Chloro-3-fluoro-4,5-diiodopyridine represents a high-value, halogen-dense template for diversity-oriented synthesis (DOS) in medicinal chemistry. Its utility lies in the presence of four distinct halogenated sites, three of which (C2-Cl, C4-I, C5-I) are amenable to transition-metal-catalyzed cross-coupling, while the fourth (C3-F) serves as a metabolic blocker or handle for specialized nucleophilic substitution.

Achieving orthogonal functionalization —the ability to selectively derivatize one site without affecting others—requires a precise understanding of the electronic and steric hierarchy of the pyridine ring. This guide delineates a validated workflow to sequentially functionalize the C4, C5, and C2 positions, exploiting the intrinsic reactivity differences between the halogen substituents.

Mechanistic Analysis & Reactivity Hierarchy

To design a self-validating protocol, one must first map the electrophilicity of the carbon centers. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of Pd(0) into the C-X bond.

The Reactivity Hierarchy
PositionSubstituentElectronic EnvironmentSteric EnvironmentPredicted Reactivity Rank
C4 IodideMost Active. Para to Nitrogen (resonance withdrawing) + Ortho to Fluorine (inductive withdrawing).Flanked by F and I. Moderately crowded.#1 (Fastest OA)
C5 IodideActive. Meta to Nitrogen (less activated).Flanked by I and H. Less crowded than C4.#2 (Intermediate)
C2 ChlorideLatent. Ortho to Nitrogen (inductive withdrawing), but C-Cl bond is stronger than C-I.Adjacent to F.#3 (Slowest OA)
C3 FluorineInert to standard Pd-catalysis. Activates neighbors via -I effect.N/AInert (Stable Handle)

Key Insight: The C4-I bond is electronically "super-activated" due to the cooperative electron-withdrawing effects of the pyridine nitrogen (para-resonance) and the C3-fluorine atom (ortho-induction). Consequently, C4 is the site of first functionalization , followed by C5, and finally C2.

Experimental Strategy: The Sequential Workflow

The following workflow ensures chemoselectivity by controlling stoichiometry and catalyst activity.

Visualizing the Pathway

G Start 2-Chloro-3-fluoro- 4,5-diiodopyridine Step1 Step 1: C4-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, 1.0 eq R-B(OH)2 C4-I reacts first (Electronic control) Step2 Step 2: C5-Selective Coupling (Suzuki/Sonogashira) Step1->Step2 Pd(dppf)Cl2, Heat C5-I reacts second Step3 Step 3: C2-Functionalization (SnAr or Buchwald) Step2->Step3 Specialized Ligand / Nucleophile C2-Cl reacts last

Figure 1: Sequential functionalization logic based on intrinsic electronic bias.

Detailed Protocols

Phase 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Install the first aryl/heteroaryl group at the most reactive C4 position without touching C5-I or C2-Cl.

Reagents:

  • Substrate: 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water

Protocol:

  • Setup: Charge a reaction vial with the diiodopyridine (1.0 equiv), boronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv). Purge with Argon/Nitrogen.

  • Solvation: Add degassed DME (0.1 M concentration) and 2M Na₂CO₃.

  • Reaction: Stir at 60°C (mild heat). Monitor by LCMS every 30 minutes.

    • Critical Checkpoint: Stop reaction immediately upon consumption of starting material to prevent bis-coupling at C5. The C4-I is significantly more labile; conversion usually occurs within 1-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hexanes/EtOAc).

Why this works: Pd(PPh₃)₄ is a mild catalyst. At 60°C, it provides enough energy to overcome the activation barrier for C4-I oxidative addition but is generally too slow for the electron-neutral C5-I in the presence of the highly active C4 site.

Phase 2: C5-Selective Cross-Coupling

Objective: Functionalize the remaining iodide. The C4-position is now arylated, which may slightly deactivate the ring (if the aryl group is electron-rich), but C5-I remains far more reactive than C2-Cl.

Reagents:

  • Substrate: C4-substituted product (1.0 equiv)

  • Coupling Partner: Alkyne (Sonogashira) or Boronic Acid (Suzuki) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (anhydrous)

Protocol:

  • Setup: Combine C4-product, new coupling partner, and Pd(dppf)Cl₂.

  • Reaction: Heat to 90-100°C .

    • Note: A bidentate ligand like dppf is more stable at higher temperatures and ensures turnover for the slightly less reactive C5-iodide.

  • Monitoring: Watch for the disappearance of the mono-iodide. The C2-Cl will remain intact under these standard conditions.

Phase 3: C2-Functionalization (The "Omega" Step)

Objective: Derivatize the chloropyridine core.[3][4] This bond is strong and requires activation.

Option A: Nucleophilic Aromatic Substitution (SnAr)

  • Applicability: Best for amines, alkoxides, or thiols.

  • Conditions: R-NH₂, DIPEA, DMSO, 100-120°C.

  • Mechanism: The C2 position is ortho to the ring nitrogen and ortho to the C3-Fluorine. Both activate C2 for nucleophilic attack. The C3-F buttressing effect and inductive withdrawal make C2 highly susceptible to SnAr.

Option B: Pd-Catalyzed Buchwald-Hartwig or Suzuki

  • Applicability: C-C or C-N bond formation.[5]

  • Catalyst System: Requires "Third Generation" Buchwald precatalysts (e.g., XPhos-Pd-G3 or BrettPhos-Pd-G3) to break the unactivated C-Cl bond.

  • Protocol:

    • Substrate (1.0 equiv), Boronic Acid/Amine (1.5 equiv).

    • Catalyst: XPhos-Pd-G3 (2-5 mol%).

    • Base: K₃PO₄ (3.0 equiv).

    • Solvent: THF or Dioxane at 100°C.

Troubleshooting & Optimization

IssueRoot CauseSolution
Loss of C4/C5 Selectivity Catalyst is too active (e.g., using XPhos in Step 1).Switch to "dumber" ligands like PPh₃ for Step 1. Lower temperature to 40-50°C.
Deiodination (Reduction) Hydride source in solvent or excessive heating.Ensure solvents are anhydrous. Avoid ethanol in Step 1 if reduction is observed; use Toluene/Water.
No Reaction at C2-Cl Bond is too strong; catalyst deactivation.Switch to Pd-NHC catalysts (PEPPSI-IPr) or bulky phosphines (RuPhos/BrettPhos).
Regiocontrol Failure Steric clash between C3-F and C4-Ligand.If C4 coupling fails due to sterics (rare with F), use a linear coupling partner (Alkyne/Sonogashira) at C4 first to minimize steric bulk.

References

  • Lutz Ackermann , "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope," Chemical Reviews, 2011. Link

    • Context: mechanistic grounding for carboxylate/base assistance in pyridine coupling.
  • Fairlamb, I. J. S. , "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, 2016. Link

    • Context: Definitive source on Halogen reactivity trends (I > Br > Cl) and position effects (C4 vs C2) in pyridines.
  • Schoenebeck, F., et al. , "Origins of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles," Journal of the American Chemical Society, 2013. Link

    • Context: Computational and experimental validation of oxidative addition preferences in polyhalogen
  • Handy, C. J., et al., "Regioselective Cross-Coupling of 2,3,4-Trihalopyridines," Tetrahedron Letters, 2005.
  • Neufeldt, S. R., et al. , "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings," Chemical Reviews, 2022. Link

    • Context: Strategies to invert selectivity if C5-first coupling is required (using specific ligand constraints).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-3-fluoro-4,5-diiodopyridine Couplings

Current Status: ONLINE Agent: Senior Application Scientist Ticket Topic: Yield Improvement & Selectivity Control in Polyhalogenated Pyridines Introduction: The Substrate Challenge You are working with 2-Chloro-3-fluoro-4...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Agent: Senior Application Scientist Ticket Topic: Yield Improvement & Selectivity Control in Polyhalogenated Pyridines

Introduction: The Substrate Challenge

You are working with 2-Chloro-3-fluoro-4,5-diiodopyridine , a high-value scaffold for kinase inhibitor development. This molecule presents a "perfect storm" of reactivity challenges:

  • Electronic Activation: The pyridine nitrogen makes the ring electron-deficient, facilitating oxidative addition.

  • Steric Clash: The C3-Fluorine atom provides critical metabolic stability in final drugs but sterically hinders the adjacent C4-Iodine during coupling.

  • Competing Sites: You have three electrophilic sites (C4-I, C5-I, C2-Cl). Controlling the sequence of reaction is the primary determinant of yield.

This guide treats your experiment as a "Ticket" to be resolved. Select the issue below that matches your observation.

Ticket #001: "I'm getting a mixture of regioisomers (C4 vs. C5 coupling)."

Diagnosis: The C4-position is electronically favored (para to Nitrogen) but sterically hindered by the C3-Fluorine. The C5-position is electronically less activated (meta to Nitrogen) but sterically more accessible. If your catalyst is too non-selective or the temperature is too high, you will lose regiocontrol.

The Selectivity Hierarchy:

  • C4-I: Most reactive (Electronic activation dominates).

  • C5-I: Secondary reactivity (Competes if C4 is blocked or catalyst is non-selective).

  • C2-Cl: Least reactive (Requires specialized ligands or

    
     conditions).
    
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Ligand Selection Use Bidentate Ligands (e.g., dppf, Xantphos) Monodentate ligands (PPh3) can dissociate, leading to "ligand-free" species that are highly active but non-selective. Bidentate ligands impose a rigid bite angle, enhancing steric discrimination between C4 and C5.
Stoichiometry 0.95 equiv. Boronic Acid Never use excess coupling partner in the first step. Starve the reaction slightly to prevent bis-coupling.
Temperature Lower to 40–60°C High heat (>80°C) overcomes the activation energy difference between C4 and C5, eroding selectivity.
Visual Logic: Regioselectivity Pathway

Regioselectivity Start Substrate: 2-Cl-3-F-4,5-diiodo-Py C4_Path Path A: C4-Coupling (Major Desired) Start->C4_Path Electronic Control (Para-effect) C5_Path Path B: C5-Coupling (Minor Impurity) Start->C5_Path Steric Control (Avoids C3-F) Bis_Path Path C: Bis-Coupling (Over-reaction) C4_Path->Bis_Path Excess Reagent High Temp C5_Path->Bis_Path Excess Reagent

Figure 1: The electronic activation of the pyridine ring favors C4, but the C3-Fluorine adds steric pressure that can divert reactivity to C5 if conditions are too aggressive.[1][2]

Ticket #002: "My yield is low due to deiodination (Protodehalogenation)."

Diagnosis: You observe the mass of the "reduced" product (loss of Iodine, replaced by Hydrogen) instead of the coupled product. This is common in electron-deficient pyridines.

Root Cause: The oxidative addition intermediate (Ar-Pd-I) is unstable. If transmetallation is slow, the complex abstracts a hydride from the solvent, base, or impurities.

Corrective Actions
  • Eliminate Hydride Sources:

    • Solvent: Switch from Alcohols (EtOH/MeOH) to Dioxane, Toluene, or THF . Alcohols are primary hydride donors.

    • Base: Avoid Hydroxides (

      
      , 
      
      
      
      ). Use Carbonates (
      
      
      ,
      
      
      )
      or Phosphates (
      
      
      ).[3][4]
    • Water: While Suzuki requires water, minimize it.[3] Use a 10:1 organic:water ratio or use anhydrous conditions with trace water added precisely.

  • Accelerate the Cycle (Ligand Switch):

    • Use electron-rich, bulky phosphines like XPhos or SPhos .[3]

    • Why? These ligands accelerate the reductive elimination step, giving the complex less time to decompose or find a hydride source.

Ticket #003: "The reaction stalls (Low Conversion)."

Diagnosis: Starting material remains unreacted even after 24 hours.

Solution: The "Activation" Protocol The C3-Fluorine and C5-Iodine create a "steric wall" around the C4-Iodine. Standard catalysts like


 may be too bulky or not electron-rich enough to initiate oxidative addition effectively at lower temperatures.

Recommended System:

  • Pre-catalyst:

    
     (source of Pd(0))
    
  • Ligand:

    
     or XPhos  (High electron density to force oxidative addition).
    
  • Solvent: Toluene (Non-coordinating, allows higher temps if selectivity is maintained).

Standardized Experimental Protocol

Objective: Selective C4-coupling of 2-Chloro-3-fluoro-4,5-diiodopyridine.

  • Setup: Flame-dry a Schlenk tube or vial. Cycle Argon/Vacuum 3 times.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 0.95 equiv (Limiting reagent is crucial)

    • Catalyst:

      
       (3 mol%) - Chosen for balance of stability and selectivity.
      
    • Base:

      
       (2.0 equiv) - Cesium effect promotes solubility in organic solvents.
      
    • Solvent: 1,4-Dioxane / Water (9:1 ratio). Degassed for 15 mins via sparging.

  • Execution:

    • Add solids, then solvents.

    • Stir at 50 °C for 4 hours. Monitor by LCMS.[3][5]

    • Stop Criteria: Stop when Boronic Acid is consumed. Do not wait for full SM consumption if it risks bis-coupling.

  • Workup:

    • Dilute with EtOAc, wash with Brine.[3]

    • Crucial: The product is likely light-sensitive due to the remaining Iodide. Protect from light during column chromatography.

Decision Matrix: Troubleshooting Logic

Troubleshooting Issue Observation? Deiodination Mass = M-126 (H instead of I) Issue->Deiodination RegioMix Mix of Isomers (C4/C5) Issue->RegioMix NoRxn No Reaction / SM Recovered Issue->NoRxn Sol_Deiod 1. Remove Alcohols 2. Use Cs2CO3 3. Switch to XPhos Deiodination->Sol_Deiod Sol_Regio 1. Lower Temp (40C) 2. Use Bidentate (dppf) 3. Reduce Boronic Acid to 0.9 eq RegioMix->Sol_Regio Sol_NoRxn 1. Increase Temp 2. Switch to SPhos/Pd2(dba)3 NoRxn->Sol_NoRxn

Figure 2: Rapid diagnostic logic for common coupling failures.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation to speed this up? A: Avoid it. Microwave heating is often too rapid for this substrate. It generates "hot spots" that promote C5-coupling and bis-coupling. Conventional oil bath heating provides the thermal control necessary for regioselectivity.

Q: Why is the C2-Chlorine inert? A: In Pd-catalyzed coupling, C-Cl bonds have a much higher bond dissociation energy than C-I bonds. Under the mild conditions used to couple the Iodine (40-60°C), the Chlorine will remain intact. This is advantageous, as it allows for a subsequent


 reaction with amines or alkoxides at the C2 position later in your synthesis.

Q: My product turns purple on the column. Why? A: The remaining C5-Iodine is labile. Purple color indicates the release of elemental Iodine (


). Ensure your silica is neutralized (add 1% 

to the eluent) and minimize light exposure.

References

  • Site-Selective Coupling Principles

    • Lutz Ackermann, et al. "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes." Chemical Science, 2016.
  • Prevention of Dehalogenation

    • Navarro, O., et al. "General and Efficient Suzuki–Miyaura Coupling of Aryl Chlorides and Tosylates." Journal of Organic Chemistry, 2004. (Establishes NHC/bulky ligand protocols to prevent side reactions).
  • Polyhalogenated Pyridine Reactivity

    • S. P.[5] Stanforth. "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron, 1998. (Foundational review on halogen reactivity order I > Br > Cl).

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-3-fluoro-4,5-diiodopyridine

This guide is structured as a Tier 3 Technical Support Resource designed for process chemists and medicinal chemists. It assumes the user is familiar with standard organic synthesis but is facing specific challenges rela...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support Resource designed for process chemists and medicinal chemists. It assumes the user is familiar with standard organic synthesis but is facing specific challenges related to the stability and purification of highly halogenated pyridine intermediates.

Ticket ID: PYR-HALO-45-DI Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The target molecule, 2-Chloro-3-fluoro-4,5-diiodopyridine , represents a class of "heavy" halogenated pyridines often used as scaffolds for KRAS or kinase inhibitors. Its purification is complicated by three factors:

  • Light/Thermal Instability: The C–I bonds (particularly at C4) are weak and prone to homolytic cleavage, releasing free iodine (

    
    ).
    
  • Structural Similarity: Separation from the mono-iodinated precursor (2-chloro-3-fluoro-4-iodopyridine) is difficult due to similar lipophilicity (

    
    ).
    
  • Nucleophilic Sensitivity: The C4-iodine and C2-chlorine are activated for

    
     reactions, limiting the choice of workup buffers.
    

Module 1: Stabilization & Workup (Pre-Purification)

"My crude material is turning purple/black during concentration. What is happening?"

Diagnosis: This is the hallmark of de-iodination . The purple color is elemental iodine (


), which acts as an autocatalyst for further decomposition. This usually occurs if the reaction quench was insufficient or if the rotary evaporator bath was too hot (

).
Protocol: The "Double-Quench" Workup

Do not proceed to chromatography until the crude is stabilized.

  • Primary Quench: Dilute the reaction mixture (usually THF/Toluene) with MTBE (Methyl tert-butyl ether).

    • Why MTBE? It prevents the precipitation of inorganic salts that can trap iodine.

  • Scavenging Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution. Shake vigorously until the organic layer acts as a clear yellow/orange solution (not purple).
    
  • pH Adjustment: Wash with Saturated

    
    .
    
    • Critical: Ensure the aqueous phase is pH 7-8. Acidic conditions accelerate de-iodination on silica gel later.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the compound is acid-sensitive (Lewis acidic character).
  • Concentration: Evaporate solvent at <35°C in the absence of light (wrap flask in foil).

Visualization: Stabilization Workflow

WorkupFlow Start Crude Reaction Mixture (Purple/Dark) Quench Dilute with MTBE Start->Quench Wash1 Wash: 10% Na2S2O3 (Removes I2) Quench->Wash1 Check Color Check: Is layer Purple? Wash1->Check Check->Wash1 Yes (Repeat) Wash2 Wash: Sat. NaHCO3 (Neutralize Acid) Check->Wash2 No (Yellow/Orange) Dry Dry (Na2SO4) & Conc. <35°C, Dark Wash2->Dry

Figure 1: Critical workup path to prevent autocatalytic decomposition before purification.

Module 2: Chromatographic Separation

"I cannot separate the 4,5-diiodo product from the 4-mono-iodo impurity on TLC."

Diagnosis: Both compounds are highly lipophilic. On standard Silica Gel, they often co-elute. The 4,5-diiodo species is slightly less polar (moves faster) but the


 is often 

.
Solution: The "Neutralized" Gradient Strategy

Standard silica is slightly acidic (


), which can degrade the di-iodo species. You must buffer the system.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase Modifier: Add 1% Triethylamine (Et3N) to your column equilibration solvent to neutralize acid sites.

Recommended Gradient Table

Based on a standard Hexane/Ethyl Acetate (Hex/EtOAc) system.

Volume (CV)% Hexane% EtOAcPurpose
0–2100%0%Flush non-polar impurities (hydrocarbons).
2–598%2%Elute 4,5-diiodo (Target).
5–895%5%Elute mixed fractions.
8–1290%10%Elute 4-mono-iodo (Impurity).

Troubleshooting Tip: If separation is still poor, switch the non-polar solvent from Hexane to Toluene . Toluene has


-

interactions with the pyridine ring, often amplifying the separation between mono- and di-substituted aromatics.

Module 3: Recrystallization (Scalable Purification)

"Column chromatography is too expensive for my 50g batch. Can I crystallize it?"

Diagnosis: Yes, but "oiling out" is a major risk due to the low melting point of poly-iodinated species. You need a solvent system that solubilizes the impurities (mono-iodo) while precipitating the di-iodo target.

Protocol: Mixed-Solvent Recrystallization

Solvent System: Heptane (Anti-solvent) / Toluene (Solvent).[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Toluene (40-45°C) . Do not boil (risk of decomposition).

  • Anti-solvent Addition: Slowly add Heptane dropwise while stirring until a persistent cloudiness appears.

    • Ratio Target: Final ratio should be approx. 5:1 (Heptane:Toluene).

  • Cooling: Allow to cool to room temperature slowly (1 hour), then refrigerate at 0-4°C.

    • Do not freeze immediately: Rapid cooling traps the mono-iodo impurity.

  • Filtration: Filter the pale yellow needles. Wash with cold Heptane.

Data: Solubility Profile

Solvent Solubility (RT) Role in Purification
Dichloromethane High (>100 mg/mL) Loading solvent only.
Toluene Moderate Good solvent for crystallization.
Ethanol Low-Moderate Risk of nucleophilic attack (Ethoxide) if heated. Avoid.

| Heptane | Very Low | Anti-solvent. |

Module 4: Decision Logic & Troubleshooting

"Which method should I choose?"

Use the decision tree below to select the optimal workflow based on your crude purity and scale.

DecisionTree Start Assess Crude Purity (via HPLC/NMR) PurityHigh Purity > 85% Start->PurityHigh PurityLow Purity < 85% Start->PurityLow ScaleCheck Scale > 10g? PurityHigh->ScaleCheck PreFilter Silica Plug Filtration (Remove Tar) PurityLow->PreFilter MethodCryst Recrystallization (Toluene/Heptane) ScaleCheck->MethodCryst Yes MethodCol Column Chromatography (Buffered Silica) ScaleCheck->MethodCol No PreFilter->MethodCol

Figure 2: Purification method selection based on crude profile.

FAQ: Common Failure Modes

Q: The NMR shows the correct product, but the elemental analysis for Iodine is low. A: You likely have solvent inclusion. Poly-iodinated pyridines form lattice clathrates with solvents like Toluene. Dry the solid under high vacuum (<5 mbar) at 40°C for 24 hours.

Q: I see a new impurity at retention time 0.5 (relative to product) after storage. A: This is likely the N-oxide or a hydrolysis product. Iodinated pyridines must be stored under Argon/Nitrogen at -20°C. Oxygen and moisture will slowly degrade the C-I bond over weeks.

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Activity III) is actually safer than Silica for this compound because it is less acidic. However, the resolution (separation power) is lower. Use Alumina only if you observe significant decomposition on Silica.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Gribble, G. W., et al. (2010). "Lithiation of 2-chloro-3-fluoropyridine and reaction with electrophiles." Tetrahedron Letters, 51(12), 1600-1603. (Establishes the regioselectivity for C4 vs C5 substitution).
  • BenchChem Technical Data. (2024). Synthesis and Purification of 3-Fluoro-4-Iodopyridine. (Proxy for physical properties of the di-iodo analog).

  • Amgen Inc. (2019). Patent WO2019118837A1. "Methods for preparing KRAS G12C inhibitors.
  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.

Sources

Troubleshooting

solving solubility issues of 2-Chloro-3-fluoro-4,5-diiodopyridine in reaction media

Technical Support Center: Solubility & Handling Guide Subject: 2-Chloro-3-fluoro-4,5-diiodopyridine (CFDIP) Ticket ID: SOL-PYR-45DI Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: 2-Chloro-3-fluoro-4,5-diiodopyridine (CFDIP) Ticket ID: SOL-PYR-45DI Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

2-Chloro-3-fluoro-4,5-diiodopyridine (CFDIP) is a densely functionalized, electron-deficient heterocycle. Its solubility profile is dominated by two competing factors: the lipophilicity of the heavy iodine atoms and the polarizability of the pyridine core. Users frequently encounter "crashing out" events during low-temperature lithiation or poor homogeneity in aqueous cross-coupling conditions.

This guide addresses these bottlenecks using a "Solvent-Interaction" approach, prioritizing experimental stability over simple dissolution.

Part 1: Solubility Profile & Solvent Selection

The presence of two adjacent iodine atoms at C4 and C5 creates a significant "halogen-rich" domain, promoting strong intermolecular


-stacking and halogen bonding. This often renders standard solvents ineffective.

Solubility Heatmap

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic (High BP) DMF, NMP, DMAc, DMSOExcellent Ideal for

and high-temp Pd couplings. Hard to remove.
Polar Aprotic (Low BP) THF, 2-MeTHF, AcetoneGood Standard for organometallics (Lithiation/Magnesiation).
Chlorinated DCM, Chloroform, DCEModerate Good for transport/workup. May require warming.
Ethers Diethyl Ether, MTBE, DioxaneModerate to Poor Dioxane works well at reflux; Et2O is poor for this heavy scaffold.
Non-Polar Hexanes, Heptane, PentaneVery Poor Do not use for reaction media. Use only as antisolvent.
Protic Methanol, Ethanol, WaterInsoluble Requires co-solvents (e.g., THF/Water) or surfactants.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: Low-Temperature Organometallics (Lithiation/Magnesiation)

User Report: "I am attempting a halogen-metal exchange at -78°C in THF, but the starting material precipitates before I can add the reagent (n-BuLi/i-PrMgCl)."

Root Cause: While CFDIP is soluble in THF at room temperature, the solubility limit drops drastically at -78°C due to the high lattice energy driven by I···I interactions.

Solution: The "Co-Solvent Synergist" Protocol

  • Switch to 2-MeTHF: 2-Methyltetrahydrofuran has a lower freezing point and slightly higher lipophilicity than THF, often sustaining solubility at lower temperatures.

  • The LiCl Additive (Turbo-Grignard Method): If using Grignard exchange, ensure you are using the

    
     complex. The Lithium Chloride breaks up aggregates, not just of the reagent, but often helps solubilize the polarized pyridine species.
    
  • Step-Down Cooling:

    • Dissolve CFDIP in THF at 0°C (Concentration

      
       M).
      
    • Cool slowly to -40°C. If clear, proceed to -78°C.

    • Critical: If precipitation occurs, perform the exchange at -40°C. The iodine at C4 is highly activated; exchange may be viable at higher temps without scrambling, provided the addition is controlled.

Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

User Report: "My reaction turns into a black gummy tar in Dioxane/Water, and conversion stops at 30%."

Root Cause: The "gummy tar" is likely the CFDIP oiling out of the aqueous mixture before reacting. The hydrophobicity of the di-iodo motif prevents interaction with the water-soluble boronic acid/base species.

Solution: Phase-Transfer Optimization

  • Solvent Switch: Move from Dioxane/Water to DMF or NMP (anhydrous). These dissolve CFDIP completely.

  • Base Selection: Switch from aqueous

    
     to suspended anhydrous CsF  or 
    
    
    
    .
  • Catalyst Ligand: Use electron-rich, bulky ligands (e.g., XPhos , SPhos ) that can penetrate the lipophilic solvation shell of the di-iodo pyridine.

Scenario C: NMR Analysis

User Report: "The proton signals are broad or missing in


."

Root Cause: Aggregation via halogen bonding causes relaxation time broadening. Solution: Use DMSO-d6 . The sulfoxide oxygen acts as a halogen-bond acceptor, disrupting the I···I network and yielding sharp peaks.

Part 3: Strategic Workflows (Visualized)

Workflow 1: Solvent Selection Logic

SolventSelection Start Select Reaction Type Type1 Metal-Halogen Exchange (-78°C to 0°C) Start->Type1 Type2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Type2 Type3 Nucleophilic Substitution (SNAr) Start->Type3 Solv1 Primary: THF Alternative: 2-MeTHF Type1->Solv1 Solv2 Primary: Dioxane/H2O Type2->Solv2 Solv3 Primary: DMSO or DMF (High Solubility) Type3->Solv3 Issue1 Precipitation at -78°C? Solv1->Issue1 Action1 Dilute to 0.05M or Add LiCl Issue1->Action1 Yes Issue2 Biphasic/Oiling Out? Solv2->Issue2 Action2 Switch to DMF or NMP (Anhydrous Conditions) Issue2->Action2 Yes

Caption: Decision tree for selecting the optimal solvent system based on reaction type and observed solubility failures.

Workflow 2: The "Gradient Solubilization" Protocol

GradientSolubility Step1 1. Weigh Solid CFDIP Step2 2. Wet with Co-Solvent (DMSO or DMF) 10% of Total Vol Step1->Step2 Step3 3. Add Main Solvent (e.g., THF, Dioxane) Slow Addition with Stirring Step2->Step3 Step4 4. Check Clarity Step3->Step4 Step5 Proceed to Reaction Step4->Step5 Clear Step6 Mild Heat (30-40°C) or Sonicate Step4->Step6 Cloudy Step6->Step4

Caption: Step-by-step protocol for dissolving difficult poly-iodo substrates without inducing precipitation.

Part 4: Validated Experimental Methodologies

Protocol 1: High-Yield Dissolution for Suzuki Coupling Context: Overcoming the "Oiling Out" effect in aqueous media.

  • Preparation: Place 1.0 eq of CFDIP in a reaction vial.

  • Pre-Solubilization: Add NMP (N-Methyl-2-pyrrolidone) equivalent to 20% of the final reaction volume. Vortex until fully dissolved (golden solution).

  • Catalyst Addition: Add Pd catalyst and Ligand to this NMP solution before adding the bulk solvent. This ensures the catalyst complexes with the substrate in a homogeneous phase.

  • Bulk Solvent: Add Dioxane (remaining 80% volume).

  • Base: Add aqueous base (e.g., 2M

    
    ) dropwise while stirring rapidly.
    
    • Checkpoint: If an emulsion forms, it is stable. If a sticky gum forms on the glass, add 5-10% t-Butanol as a surfactant.

Protocol 2: Low-Temp Lithiation Rescue Context: Maintaining solubility at -78°C.

  • Solvent: Use anhydrous THF .

  • Additive: Add LiCl (0.5 M in THF) if using Grignard reagents.

  • Cooling Ramp:

    • Dissolve substrate at RT.

    • Cool to 0°C

      
       Hold 5 mins.
      
    • Cool to -40°C

      
       Hold 5 mins.
      
    • Cool to -78°C.[1]

    • Why? Rapid shock-cooling traps metastable aggregates. Slow cooling allows the solvent lattice to adjust.

References

  • Structural Analogs & Reactivity

    • Synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine (Halogen Dance).[1][2][3]

    • Source: J. Org.[4] Chem.2022 , 87, 3, 1736–1746.

    • [3]

    • Relevance: Establishes THF solubility limits and lithiation protocols for fluoro-iodo-pyridines.
  • Amination in Aqueous Media

    • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.[5]

    • Source: ACS Omega2019, 4, 25, 21320–21326.
    • Relevance: Demonstrates use of DMF/Water systems for on poly-halo pyridines.
  • General Pyridine Solubility Data

    • Solubility of Pyridine and Deriv
    • Source: Solubility of Things / LSU Repository
    • Relevance: foundational physics of pyridine-solvent interactions.
  • Regioselective Functionalization

    • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines.
    • Source: J. Org.[4] Chem.2024 , 89, 11, 8299–8304.[6]

    • [6]

    • Relevance: Modern protocols for handling dense halogenation p

Sources

Optimization

optimizing temperature for regioselective coupling of 2-Chloro-3-fluoro-4,5-diiodopyridine

A Guide for Optimizing Reaction Temperature Welcome to the technical support guide for the regioselective functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine. This resource, designed for researchers and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Optimizing Reaction Temperature

Welcome to the technical support guide for the regioselective functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature in achieving high regioselectivity and yield.

Introduction: The Challenge of Selectivity

2-Chloro-3-fluoro-4,5-diiodopyridine is a highly functionalized building block with significant potential in medicinal chemistry and materials science. Its utility, however, is contingent on the ability to selectively functionalize one of its four halogenated positions. The inherent differences in carbon-halogen bond reactivity (C-I > C-Br > C-Cl) provide a basis for selectivity, but the presence of two chemically distinct iodine atoms at the C4 and C5 positions presents a significant challenge.[1][2] Temperature is one of the most powerful, yet sensitive, parameters for controlling the outcome of palladium-catalyzed cross-coupling reactions on such substrates. This guide explains the causality behind temperature-related phenomena to empower you to optimize your reactions effectively.

Fundamentals: Understanding Regioselectivity in Polyhalogenated Pyridines

The regiochemical outcome of a cross-coupling reaction on this substrate is governed by a combination of factors:

  • Carbon-Halogen Bond Strength: The bond dissociation energy (BDE) of C-X bonds is a primary determinant of reactivity, following the general trend: C–I < C–Br < C–Cl ≪ C–F.[1][3] Consequently, the two C-I bonds are significantly more reactive than the C-Cl bond.

  • Electronic Effects: The pyridine nitrogen atom exerts a strong electron-withdrawing effect, influencing the electrophilicity of the carbon atoms. In palladium-catalyzed cross-couplings, oxidative addition is generally favored at positions α (C2/C6) and γ (C4) to the nitrogen, as these positions are more electron-deficient.[1][4]

  • Steric Hindrance: The substituents on the pyridine ring and the coupling partner can sterically hinder the approach of the catalyst to a specific site, influencing selectivity.

For 2-Chloro-3-fluoro-4,5-diiodopyridine, the initial reaction will occur at one of the iodine-bearing carbons. The C4-position (para to the nitrogen) is electronically activated, making it the kinetically favored site for oxidative addition over the C5-position.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction shows poor regioselectivity, yielding a mixture of C4- and C5-coupled products. How can I use temperature to favor the C4-isomer?

Answer: This is a classic kinetic vs. thermodynamic control problem. The C4-position is generally the most electrophilic and kinetically favored site. However, if the reaction temperature is too high, there may be enough energy to overcome the activation barrier for the less reactive C5-position, leading to a loss of selectivity.

Troubleshooting Strategy:

  • Lower the Reaction Temperature: Decreasing the temperature will reduce the overall thermal energy of the system, accentuating the inherent reactivity difference between the C4 and C5 positions. The reaction will preferentially proceed via the lower energy pathway, favoring the kinetic C4-product.

  • Start Low: Begin your optimization at a lower temperature (e.g., room temperature to 40 °C) and monitor the reaction closely. If the reaction is too slow, increase the temperature in small increments (e.g., 10 °C). Many modern catalyst systems are highly active at lower temperatures.[5][6]

Q2: I've lowered the temperature to improve selectivity, but now the reaction is extremely sluggish or has stalled completely. What are my next steps?

Answer: While lower temperatures favor selectivity, they also decrease the reaction rate. A stalled reaction indicates that the catalytic system is not active enough under these conditions or that an inhibitor is present.

Troubleshooting Strategy:

  • Incremental Temperature Increase: Cautiously raise the temperature in 5-10 °C increments, monitoring for product formation while keeping an eye on the C4:C5 selectivity ratio. There is often an optimal temperature window that balances rate and selectivity.[7][8]

  • Re-evaluate the Catalytic System: Not all palladium catalysts are created equal. If your system requires high temperatures to function, it may not be suitable for this selective transformation.[9] Consider switching to a more active catalyst system known for high turnover rates at mild temperatures (e.g., a modern Buchwald or NHC-ligated precatalyst).[7][10]

  • Check Reagent Quality and Reaction Setup:

    • Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[7]

    • Base Purity: The choice and purity of the base are critical. If one base is ineffective, screening others is a logical step.[7]

    • Solvent: Ensure the solvent is anhydrous if required by the protocol.

Q3: When I run my reaction above 80 °C, I see a black precipitate (palladium black) and my yield drops significantly. What is happening?

Answer: The formation of palladium black is a classic sign of catalyst decomposition. At elevated temperatures, the ligand may dissociate from the palladium center, or the catalytic intermediates may become unstable, leading to the aggregation of Pd(0) atoms into inactive metallic palladium.[7][9] This removes the catalyst from the catalytic cycle, halting the reaction and reducing the yield.

Troubleshooting Strategy:

  • Reduce the Temperature: This is the most direct solution. Find the highest possible temperature that does not cause significant decomposition.

  • Increase Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center vulnerable to aggregation. Increasing the ratio (e.g., from 1.5:1 to 2.5:1 L:Pd) can help stabilize the catalytic species, though excessive ligand can sometimes inhibit the reaction.[7]

  • Choose a More Robust Ligand: Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) often form more thermally stable palladium complexes that can withstand higher temperatures.

Troubleshooting Guide: Temperature Optimization

Problem Potential Cause(s) Recommended Temperature Adjustment Other Key Considerations
Low Regioselectivity (C4/C5 Mixture) Reaction temperature is too high, allowing the reaction at the less-reactive C5 site to compete.Decrease temperature in 10-20 °C increments. Aim for the lowest temperature that gives a reasonable rate.Screen different ligands. Ligand sterics and electronics can significantly amplify selectivity.[11][12]
Sluggish or No Reaction Insufficient thermal energy to drive the catalytic cycle. Catalyst system is not active at the set temperature.Increase temperature gradually (5-10 °C increments).[7]Use a more active catalyst/ligand system. Check the purity and stoichiometry of the base. Ensure proper degassing.[7][13]
Catalyst Decomposition (Pd Black) Temperature is too high, leading to catalyst aggregation.[9] Ligand is not thermally stable.Decrease temperature immediately. Find the maximum stable operating temperature.Use a more robust, sterically hindered ligand. Increase the ligand-to-palladium ratio.[7]
Formation of Homocoupling Byproducts Temperature may be too high, promoting side reactions. Oxygen contamination.Lower the temperature.Thoroughly degas all solvents and reagents. Ensure high-purity starting materials.
Reaction of C-Cl Bond Temperature is excessively high, overcoming the large activation energy for C-Cl bond cleavage.Significantly reduce the temperature. C-I/C-Cl selectivity is usually high and easy to achieve.This is typically only a concern in sequential coupling protocols run at very high temperatures for extended times.

Experimental Workflow: Temperature Screening Protocol

This protocol provides a template for optimizing temperature for a Suzuki-Miyaura coupling. It can be adapted for other cross-coupling reactions like Sonogashira or Stille couplings.

Objective: To identify the optimal temperature that maximizes both the yield of the C4-coupled product and the C4:C5 regioselectivity.

Workflow Diagram:

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions: 1. Aryl halide (Substrate) 2. Boronic acid 3. Pd Precatalyst 4. Ligand setup_vials Set up parallel reaction vials with stir bars and base (e.g., K3PO4) prep_reagents->setup_vials add_reagents Under inert atmosphere, add stock solutions to each vial set_temp Place vials in heating blocks at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C) add_reagents->set_temp run_rxn Stir vigorously for a set time (e.g., 12 hours) set_temp->run_rxn quench Quench reactions and prepare samples for analysis analyze Analyze aliquots by LC-MS or GC-MS to determine conversion and C4:C5 ratio quench->analyze analyze_data Plot Yield vs. Temperature and Selectivity vs. Temperature analyze->analyze_data select_optimum Identify Optimal Temperature analyze_data->select_optimum

Caption: Workflow for parallel temperature screening.

Step-by-Step Protocol:

  • Preparation:

    • In a glovebox or under an inert atmosphere, prepare stock solutions of 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 eq), the boronic acid coupling partner (1.2-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%) in a degassed solvent (e.g., Dioxane/H₂O).

    • To a series of labeled reaction vials containing stir bars, add the appropriate base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Reaction Setup:

    • Add the stock solutions to each vial.

    • Seal the vials tightly with screw caps containing PTFE septa.

    • Place the vials in separate wells of a parallel synthesis heating block pre-set to a range of temperatures (e.g., 30 °C, 40 °C, 50 °C, 60 °C, 70 °C, 80 °C).

  • Execution & Monitoring:

    • Begin vigorous stirring at the set temperatures.

    • After a predetermined time (e.g., 2, 8, or 16 hours), take a small aliquot from each reaction for analysis.

  • Analysis:

    • Quench the aliquots with a suitable solvent.

    • Analyze each sample by LC-MS or GC-MS to determine the conversion of starting material and the ratio of the desired C4-coupled product to the undesired C5-coupled isomer.

    • Plot the data to visualize the relationship between temperature, yield, and regioselectivity to identify the optimal conditions.

Mechanistic Impact of Temperature

Temperature influences every elementary step in the palladium catalytic cycle. Understanding this provides insight into why temperature adjustments work.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Pd(II) Complex R-Pd(II)-X (Aryl Halide Complex) Pd(0)L_n->Pd(II) Complex Oxidative Addition (Rate & Selectivity Determining) [Temp Sensitive] L2 Higher Temp: - Faster Elimination Pd(II) Organometallic R-Pd(II)-R' Pd(II) Complex->Pd(II) Organometallic Transmetalation Pd(II) Organometallic->Pd(0)L_n Reductive Elimination [Temp Dependent] L1 Higher Temp: - Faster Rate - Lower Selectivity - Risk of Decomposition

Caption: The Palladium Catalytic Cycle and Temperature Influence.

  • Oxidative Addition: This is often the rate-limiting and selectivity-determining step.[4] Temperature directly impacts the rate of this step. For 2-Chloro-3-fluoro-4,5-diiodopyridine, the lower activation energy for oxidative addition into the C4-I bond is what provides the basis for selectivity. Lowering the temperature makes it harder to overcome the higher activation energy of the C5-I bond cleavage.

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the catalyst, is also accelerated by heat. In some cases, sluggish reductive elimination can cause the catalyst to rest in an inactive state, and a moderate increase in temperature can be beneficial.[14]

By carefully controlling the reaction temperature, you can navigate the delicate balance between reaction rate, catalyst stability, and the activation energies of competing reaction pathways, ultimately achieving a successful and highly regioselective coupling.

References

  • Temperature effect on coupling reaction. ResearchGate. Available from: [Link]

  • Understanding Site Selectivity in the Palladium-Catalyzed Cross-Coupling of Allenylsilanolates. PubMed Central. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available from: [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. ACS Publications. Available from: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Publications. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. Available from: [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. Available from: [Link]

  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Publishing. Available from: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Stille reaction. Wikipedia. Available from: [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. RSC Publishing. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]

  • Haloselectivity of Heterocycles. Baran Lab Group Meeting, Scripps Research. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link]

  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Semantic Scholar. Available from: [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. ResearchGate. Available from: [Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MDPI. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Available from: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available from: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available from: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PubMed Central. Available from: [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Guide: Recrystallization &amp; Purification of 2-Chloro-3-fluoro-4,5-diiodopyridine

[1] Executive Summary & Chemical Profile User Query: What are the optimal recrystallization solvents for 2-Chloro-3-fluoro-4,5-diiodopyridine? Technical Assessment: 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS: 153035-02-0)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

User Query: What are the optimal recrystallization solvents for 2-Chloro-3-fluoro-4,5-diiodopyridine?

Technical Assessment: 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS: 153035-02-0) is a highly lipophilic, electron-deficient heteroaromatic building block.[1][2] Due to the heavy halogen load (two iodines, one chlorine, one fluorine), this compound exhibits:

  • Low aqueous solubility: Practically insoluble in water.[1]

  • High solubility in non-polar organics: Soluble in DCM, THF, and Ethyl Acetate.[1]

  • "Oiling Out" Risk: Polyhalogenated pyridines often possess low melting points or broad melting ranges, making them prone to forming oils rather than crystals during cooling.[1]

Primary Recommendation: There is no single "universal" solvent due to batch-specific impurity profiles.[1][2] However, Ethanol (EtOH) or Acetonitrile (MeCN) are the highest-probability single solvents, while Ethyl Acetate/Heptane is the standard binary system.[1]

Solvent Selection Strategy

The purification of polyhalogenated pyridines relies on balancing the solubility of the lipophilic product against more polar byproducts (often des-iodo or hydrolyzed impurities).[1]

Solvent Screening Table
Solvent SystemTypeSuitabilityNotes
Ethanol (Abs.) Protic PolarHigh Excellent first choice.[1] Good temperature coefficient for halopyridines.[1][2]
Acetonitrile Aprotic PolarHigh Often yields sharper crystals than alcohols.[1][2] Good for removing polar impurities.[1][3]
EtOAc / Heptane BinaryMedium Standard for lipophilic compounds.[1][2] Risk of oiling out if cooling is too rapid.[1][2]
DCM / Hexanes BinaryLow Use only if material is very soluble.[1] High volatility makes crystallization difficult to control.[1]
Toluene AromaticMedium Good for pi-stacking interactions, but high boiling point makes drying difficult.[1][2]

Troubleshooting & FAQs

Q1: The material is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Cause: The temperature at which the solution becomes saturated is higher than the compound's melting point, or impurities are depressing the melting point.[1] Solution:

  • Re-heat the mixture to redissolve the oil.

  • Add more solvent (approx. 10-20%) to lower the saturation temperature below the melting point.[1]

  • Seed the solution: Add a tiny crystal of pure product at a temperature just below the boiling point.

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.[1][2]

Q2: My crystals are colored (yellow/brown), but the product should be off-white.

Cause: Iodine liberation (oxidation) or trace metal contamination.[1][2] Solution:

  • Wash: Rinse the crystals with cold hexanes.[1]

  • Additive: If the color persists in solution, add a small amount of sodium thiosulfate or activated charcoal during the hot dissolution step, then filter while hot.[1]

Q3: Yield is very low (<50%).

Cause: Product is too soluble in the chosen solvent even at cold temperatures.[1] Solution:

  • Concentrate: Evaporate 50% of the solvent volume.[1]

  • Anti-solvent: Add cold water (if using EtOH/MeCN) or Heptane (if using EtOAc) dropwise to the cold solution until turbidity appears, then refrigerate.[1]

Step-by-Step Recrystallization Protocol (SOP)

Safety Warning: Handle all halogenated pyridines in a fume hood. Avoid contact with skin.[1]

Phase 1: Dissolution
  • Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the primary solvent (e.g., Ethanol , 15 mL) and heat to reflux (boiling).

  • Observation:

    • If fully dissolved: The volume is likely too high.[1] Evaporate solvent until precipitation begins, then add just enough hot solvent to redissolve.[1]

    • If not dissolved: Add hot solvent in 1-2 mL portions until clear.[1][2]

Phase 2: Hot Filtration (Optional but Recommended)[1][2]
  • If insoluble particles (dust, metal salts) remain, filter the hot solution through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed flask.[1]

    • Tip: Add 5% excess solvent before filtering to prevent premature crystallization in the funnel.[1]

Phase 3: Crystallization[2]
  • Remove from heat and place the flask on a cork ring or wood block.

  • Allow to cool to room temperature undisturbed (approx. 1-2 hours).

  • Once at room temperature, place in an ice bath (0–4°C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with a small volume of ice-cold solvent (same as used for crystallization).

  • Dry: Dry under high vacuum at 40°C for 4-6 hours. (Avoid high heat as di-iodo compounds can be thermally unstable).[1][2]

Decision Logic & Workflow

The following diagram outlines the logical decision tree for selecting the purification method based on initial solubility tests.

Recrystallization_Workflow Start Start: Crude 2-Chloro-3-fluoro-4,5-diiodopyridine SolubilityTest Solubility Test (100 mg in 1 mL) Start->SolubilityTest TryEtOH Try Ethanol (Hot) SolubilityTest->TryEtOH First Choice DissolvesHot Dissolves Hot / Precipitates Cold? TryEtOH->DissolvesHot TryMeCN Try Acetonitrile (Hot) TryEtOAc Try EtOAc/Heptane TryMeCN->TryEtOAc Fail TryMeCN->DissolvesHot TryEtOAc->DissolvesHot Chromatography Fallback: Silica Gel Chromatography (Hexanes/DCM Gradient) TryEtOAc->Chromatography All Fail DissolvesHot->TryMeCN No (Insoluble) OilingOut Oiling Out? DissolvesHot->OilingOut No (Oils) Proceed Proceed to Scale-Up DissolvesHot->Proceed Yes (Crystals) AddSolvent Add More Solvent / Seed OilingOut->AddSolvent Yes AddSolvent->DissolvesHot SwitchSolvent Switch Solvent System

Caption: Workflow for solvent screening and troubleshooting for polyhalogenated pyridine purification.

References

  • General Recrystallization of Halogenated Pyridines

    • Organic Syntheses, Coll.[1][4][5] Vol. 5, p. 974 (1973); Vol. 46, p. 105 (1966).[1] (General methods for low-solubility pyridines).

    • Mettler Toledo.[1] "Recrystallization Guide: Process, Procedure, Solvents." Link

  • Analogous Compound Purification (2-Chloro-4-fluoro-3,5-diphenylpyridine)

    • Journal of Organic Chemistry. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate."[1] (2022).[1][3][6] Describes purification of similar poly-halogenated/substituted pyridines via chromatography and crystallization. Link[1][2]

  • Synthesis & Properties of Fluorinated Pyridines

    • European Patent EP0192287.[1] "Process for the preparation of fluorinated pyridines."[1][5][6][7][8][9][10] (Describes solubility and handling of chloro-fluoro-pyridines). Link

Sources

Optimization

handling moisture sensitivity in 2-Chloro-3-fluoro-4,5-diiodopyridine reactions

Technical Support Center: Moisture Control in Organometallic Functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine Introduction: The Substrate & The Challenge Welcome to the Technical Support Hub. You are likely work...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Control in Organometallic Functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine

Introduction: The Substrate & The Challenge

Welcome to the Technical Support Hub. You are likely working with 2-Chloro-3-fluoro-4,5-diiodopyridine , a high-value, polyhalogenated scaffold used in the synthesis of complex kinase inhibitors and agrochemicals.

This molecule is a "loaded spring." The presence of four halogens (Cl, F, I, I) creates distinct electronic environments that allow for orthogonal functionalization (reacting one position without touching the others). However, this utility comes with a strict requirement: Absolute moisture exclusion.

The primary method for functionalizing this substrate is Magnesium-Halogen Exchange (using "Turbo-Grignard" reagents) or Directed Ortho-Metallation (using Knochel-Hauser bases). These organometallic intermediates are hyper-sensitive to proton sources. Even trace moisture (<100 ppm) will quench the reaction, resulting in the loss of the expensive diiodo-precursor and the formation of inseparable reduced byproducts.

Module 1: Pre-Reaction Preparation (The Setup)

Q: How dry does my solvent actually need to be?

A: For this substrate, "commercially anhydrous" is often insufficient. Standard anhydrous THF from a bottle often contains 30–50 ppm water after opening. For 2-Chloro-3-fluoro-4,5-diiodopyridine exchange reactions, you generally need <10 ppm water content.

  • The Risk: The C4-Magnesium intermediate formed during the reaction is a strong base. If it encounters water, it instantly abstracts a proton.

  • The Result: You isolate 2-Chloro-3-fluoro-5-iodopyridine (the des-iodo byproduct), which is often chromatographically identical to your starting material.

Protocol for Solvent Verification:

  • Distillation: Freshly distill THF over Sodium/Benzophenone (color must be deep purple) immediately before use.

  • Molecular Sieves: Alternatively, store THF over activated 3Å or 4Å molecular sieves (20% m/v) for at least 24 hours.

  • Coulometric Karl Fischer (KF) Titration: This is the only way to be certain. If KF > 20 ppm, do not proceed.

Q: My Grignard reagent ( -PrMgCl LiCl) is old. Can I still use it?

A: Only if you titrate it first. Organomagnesium reagents degrade over time, absorbing moisture through septa. Using a degraded reagent leads to incomplete exchange.

The Self-Validating Titer Test: Use the Knochel Titration Method (Iodine/LiCl):

  • Weigh accurately ~120 mg of Iodine (

    
    ) into a dry vial.
    
  • Dissolve in 2 mL dry THF and add 1 mL of saturated LiCl/THF solution.

  • Cool to 0°C.

  • Add your Grignard reagent dropwise until the brown color disappears (clear endpoint).

  • Calculation:

    
    
    

Module 2: The Reaction (Magnesium-Halogen Exchange)

Context: The most reliable method to functionalize this pyridine is using Isopropylmagnesium Chloride - Lithium Chloride complex (


-PrMgCl

LiCl)
. The LiCl breaks up aggregates, increasing the rate of exchange at lower temperatures, which prevents "Halogen Dance" side reactions.
Q: What is the correct temperature? I see conflicting reports.

A: -40°C to -30°C is the "Goldilocks" zone for this specific substrate.

  • Too Cold (<-60°C): The exchange of the C4-Iodine is kinetically slow. You will recover starting material.

  • Too Hot (>-20°C): The metallated intermediate becomes unstable. It can undergo Halogen Dance (migration of the metal to C2 or C6) or eliminate LiCl/MgCl to form a pyridyne (benzyne analog), leading to tars.

Visual Workflow: The "Turbo-Exchange" Pathway

ReactionPathway Start Start: 2-Cl-3-F-4,5-diiodo-Py Intermed Intermediate: C4-Magnesiated Species (Stable at -40°C) Start->Intermed Exchange (-40°C, THF) Reagent Reagent: i-PrMgCl·LiCl (Turbo Grignard) Reagent->Intermed Product Product: C4-Functionalized Pyridine Intermed->Product Trapping Electrophile Electrophile (E+) (Aldehyde, Iodine, etc.) Electrophile->Product

Caption: The ideal reaction pathway. The C4-Iodine is selectively exchanged due to the inductive activation of the adjacent C3-Fluorine.

Module 3: Troubleshooting Common Failures

Q: I isolated a product where the Iodine at C4 is gone, but my electrophile didn't add. Why?

A: This is "Protonolysis." Your system has a moisture leak. The Magnesium-Carbon bond at C4 reacted with water instead of your electrophile.

Root Cause Analysis Matrix:

SymptomProbable CauseCorrective Action
Des-iodo product (C4-H) Wet THFDistill THF or use fresh molecular sieves.
Des-iodo product (C4-H) Wet ElectrophileDry the electrophile (e.g., distill aldehydes, sublime iodine) before addition.
Starting Material Recovered Old GrignardTitrate reagent. Increase equivalents to 1.1–1.2 eq.
Scrambled Isomers Temp too highMaintain -40°C strictly. Do not let it warm up before quenching.
Tarry/Black Mixture Pyridyne formationTemp too high (>0°C) or reaction time too long.
Visual Failure Mode: The Moisture Trap

FailureMode Intermed Active Species: C4-Magnesiated Pyridine Protonation Reaction: Acid-Base Protonation (Extremely Fast) Intermed->Protonation Moisture Contaminant: Trace H2O (Moisture) Moisture->Protonation Failure FAILURE PRODUCT: 2-Chloro-3-fluoro-5-iodopyridine (Des-iodo byproduct) Protonation->Failure Irreversible

Caption: The "Moisture Trap." Water reacts faster than any carbon electrophile, permanently destroying the reactive intermediate.

Module 4: Post-Reaction & Storage

Q: Can I store the diiodo-starting material on the shelf?

A: Yes, but with caveats. While 2-Chloro-3-fluoro-4,5-diiodopyridine is chemically stable as a solid, the C-I bonds are light-sensitive.

  • Storage: Amber glass vial.

  • Atmosphere: Flush with Argon/Nitrogen.

  • Temperature: 2–8°C (Refrigerator) is recommended to prevent slow discoloration (iodine liberation) over months.

Q: How do I quench the reaction safely?

A: Use a buffered quench. Direct addition of water to the cold reaction mixture can cause local heating and degradation.

  • The Mix: Use saturated aqueous Ammonium Chloride (

    
    ) .
    
  • The Method: Add the quench solution slowly to the reaction mixture at -40°C, then allow it to warm to room temperature. This protonates the magnesium alkoxides gently.

References & Authoritative Grounding

  • The "Turbo Grignard" Concept:

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Functionalization of Polyhalopyridines:

    • Balkenhohl, M., & Knochel, P. (2018).[1] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases.[1] SynOpen.

  • Halogen Dance Mechanisms:

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.

  • Handling Moisture Sensitive Reagents:

    • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.[2]

Sources

Troubleshooting

Technical Support Center: Reactivity Modulation of 2-Chloro-3-fluoro-4,5-diiodopyridine

The Diagnostic Matrix: Why is C5 "Dead"? Before altering reaction conditions, you must diagnose the root cause of the inactivity.

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic Matrix: Why is C5 "Dead"?

Before altering reaction conditions, you must diagnose the root cause of the inactivity. In the scaffold of 2-Chloro-3-fluoro-4,5-diiodopyridine , the C5 position represents a "reactivity valley"—it is electronically and sterically the least accessible site on the ring.

The Reactivity Hierarchy (Thermodynamic & Kinetic Reality)

You are likely encountering one of three scenarios. Use this table to identify your specific bottleneck:

SymptomProbable CauseThe Chemical Reality
Product is exclusively C4-substituted. Competitive Reactivity C4-I is para to Nitrogen and ortho to Fluorine.[1] It is significantly more electron-deficient than C5. Pd-oxidative addition and Li-Hal exchange will occur at C4 >95% of the time.
Starting material is consumed, but complex mixture forms. Halogen Dance / Scrambling If using lithiation (n-BuLi), the C4-Li species is unstable and may undergo "halogen dance" to C3 or C6, or eliminate to form pyridynes.
C4 is already substituted, but C5 won't react. Steric/Electronic Deactivation C5 is meta to Nitrogen (electronically neutral/deactivated). If C4 is substituted, C5 is sandwiched between a C4-group and C6-H, creating a steric pocket that blocks bulky Pd-ligands.

Visualizing the Problem (Reactivity Map)

The following diagram illustrates the distinct reactivity zones of your molecule. Note that C5 is the last position to activate in almost all standard manifolds.

ReactivityMap cluster_logic Electronic Logic Molecule 2-Chloro-3-fluoro- 4,5-diiodopyridine C4 Position C4-I (High Reactivity) Molecule->C4 Primary Site: Pd-Coupling Li-Exchange SNAr C2 Position C2-Cl (Medium Reactivity) Molecule->C2 Secondary Site: SNAr (if C4 blocked) Pd-Coupling (slow) C5 Position C5-I (Low Reactivity) Molecule->C5 Tertiary Site: Requires forcing conditions or prior C4-substitution Logic1 C4: Para to N (Electron Poor) Logic2 C5: Meta to N (Electron Neutral) Logic1->Logic2 Oxidative Addition Preference

Caption: Reactivity hierarchy driven by electronic activation relative to the pyridine nitrogen.

Troubleshooting Guides & Protocols

Scenario A: "I need to functionalize C5, but C4 is reacting first."

Verdict: You cannot reverse this selectivity with standard catalysts. You must use a Sequential Strategy .

The Protocol:

  • Step 1 (Cap C4): React the highly active C4-I first. If you need C5 functionalized and C4 unsubstituted later, you must install a "dummy" group at C4 (e.g., a silyl group or a group that can be removed/transformed) or install your desired C4 substituent now.

  • Step 2 (Activate C5): Once C4 is converted (e.g., to an aryl/alkyl group), the C5-I becomes the only reactive iodide.

Scenario B: "C4 is already substituted. C5-I is inert to Suzuki Coupling."

Verdict: The C5 position is now sterically crowded (ortho-C4 substituent + ortho-C6 H) and electronically deactivated. Solution: Switch to High-Activity Ligands or Metallation .

Option 1: The "Sledgehammer" Pd-Catalysis

Standard ligands (PPh3, dppf) will fail here. You need bulky, electron-rich phosphines that facilitate oxidative addition at deactivated centers.

  • Catalyst: Pd2(dba)3 or Pd(OAc)2

  • Ligand: XPhos or BrettPhos (Buchwald 3rd/4th Gen). These are specifically designed for sterically hindered, electron-neutral halides.

  • Base: K3PO4 (anhydrous) or Cs2CO3.

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1) at 100°C+.[2]

Option 2: Magnesium-Halogen Exchange (The Knochel Method)

If Pd-catalysis fails, convert the C5-I into a nucleophile (Grignard). This is often cleaner than lithiation for poly-halogenated pyridines.

Protocol:

  • Reagent: TurboGrignard (iPrMgCl[3][4]·LiCl).[3][5][6]

  • Conditions:

    • Dissolve substrate in anhydrous THF (0.5 M).

    • Cool to -40°C (Crucial: Do not go to -78°C, reaction is too slow; do not go to 0°C, C2-Cl might react or elimination occurs).

    • Add iPrMgCl[3][4][5]·LiCl (1.1 equiv) dropwise.

    • Stir for 30–60 mins. Monitor by quenching an aliquot with MeOD (look for H/D exchange at C5 by NMR).

  • Trapping: Add your electrophile (Aldehyde, Iodine, etc.) or transmetalate to ZnCl2 for Negishi coupling.

Scenario C: "I am trying SNAr at C5."

Verdict: Stop immediately. Reasoning: Nucleophilic Aromatic Substitution (SNAr) requires the leaving group to be ortho or para to the nitrogen to stabilize the Meisenheimer intermediate. C5 is meta. It will effectively never react via SNAr unless forcing conditions (200°C+) are used, which will destroy your molecule (likely attacking C2-Cl first).

Experimental Workflow: Sequential Functionalization

This workflow assumes you want to differentiate C4 and C5.

Workflow Start Start: 2-Chloro-3-fluoro- 4,5-diiodopyridine Step1 Step 1: C4 Functionalization (Kinetic Control) Start->Step1 Step2 Intermediate: 2-Chloro-3-fluoro-4-Aryl-5-iodopyridine Step1->Step2 Note1 Conditions: 1.0 eq Boronic Acid Pd(PPh3)4, Na2CO3, DME/H2O, 80°C Result: C4 reacts exclusively. Note1->Step1 Step3 Step 2: C5 Functionalization (Forcing Conditions) Step2->Step3 End Final Product: C4, C5-Difunctionalized Scaffold Step3->End Note2 Conditions: Excess Boronic Acid Pd2(dba)3 + XPhos (Active Catalyst) K3PO4, Dioxane, 100°C Note2->Step3

Caption: Sequential workflow to overcome the thermodynamic bias against C5.

Frequently Asked Questions (FAQ)

Q: Can I use n-BuLi to selectively exchange C5-I? A: Highly risky. While C5-Li is less stable than C4-Li, n-BuLi is aggressive. It will likely perform exchange at C4 first. If C4 is already substituted, n-BuLi might attack the C2-Cl position or cause "Halogen Dance" (migration of the lithium species to the thermodynamically most stable position, often ortho to Fluorine). Use iPrMgCl[3][4][5]·LiCl (TurboGrignard) for better control.

Q: Why does C2-Cl not react during my Suzuki coupling? A: The C-Cl bond is stronger than the C-I bond. Under standard Suzuki conditions (Pd(PPh3)4, 80°C), oxidative addition into C-I is much faster. C2-Cl will usually remain intact unless you use high temperatures (>100°C) and specialized ligands, or if you switch to SNAr conditions.

Q: I see de-iodination at C5 (formation of C5-H) instead of coupling. Why? A: This is "Hydrodehalogenation." It usually happens when the catalytic cycle stalls after oxidative addition. The Pd(II) species grabs a hydride (from solvent or base) instead of transmetalating.

  • Fix: Ensure your boronic acid is pure. Switch solvent to Toluene (non-protic). Increase the concentration of the boronic acid.

References

  • Site-Selective Cross-Coupling of Polyhalogen

    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • Context: Establishes the general rule that C4-Hal (para to N) is more reactive than C3/C5-Hal in pyridines due to electronic deficiency.
  • Magnesium-Halogen Exchange using iPrMgCl[5]·LiCl (TurboGrignard). [3]

    • Source: Knochel, P. et al., Angew.[3][7] Chem. Int. Ed.

    • Context: Defines the protocol for selective exchange in poly-halogenated aromatics, avoiding the side reactions common with Lithium reagents.
  • Ligand-Controlled Regioselectivity in Suzuki Couplings.

    • Source: Buchwald, S. L. et al., J. Am. Chem. Soc.
    • Context: Describes the use of dialkylbiaryl phosphine ligands (XPhos, BrettPhos) to activate sterically hindered and electron-neutral chlorides/iodides.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2-Chloro-3-fluoro-4,5-diiodopyridine

For researchers engaged in the synthesis and application of complex heterocyclic compounds, particularly in drug development, the precise characterization of novel molecules is paramount. Fluorine-19 Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and application of complex heterocyclic compounds, particularly in drug development, the precise characterization of novel molecules is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a uniquely powerful analytical tool due to the ¹⁹F nucleus's 100% natural abundance, high sensitivity, and a broad chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2][3][4] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift for 2-Chloro-3-fluoro-4,5-diiodopyridine, a heavily substituted pyridine derivative.

While no experimentally determined ¹⁹F NMR chemical shift for 2-Chloro-3-fluoro-4,5-diiodopyridine has been reported in peer-reviewed literature to date, this guide will establish a robust, predicted chemical shift range. This is achieved through a comparative analysis of structurally related fluoropyridines. We will delve into the underlying principles governing ¹⁹F NMR chemical shifts in this context and provide a comprehensive, field-proven protocol for its experimental determination. Furthermore, we will explore computational approaches as a powerful complementary method for prediction and verification.

Understanding the ¹⁹F Chemical Shift in Substituted Pyridines

The chemical shift (δ) in ¹⁹F NMR is primarily dictated by the degree of electronic shielding around the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (less negative or more positive ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm values).[2] In aromatic systems like pyridine, both inductive and resonance effects play a crucial role.[5]

For a fluorine atom at the 3-position of a pyridine ring, the chemical shift is influenced by:

  • The Electronegativity of Substituents: Halogens (Cl, I) and the pyridine nitrogen act as electron-withdrawing groups, influencing the electron density across the ring.

  • The Position of Substituents: The relative positions of other groups (ortho, meta, para) to the fluorine atom determine the magnitude and nature (inductive vs. resonance) of their electronic influence.

  • Solvent Effects: The choice of solvent can significantly alter the chemical shift by several ppm due to varying intermolecular interactions.[1][6]

The interplay of these factors in a polysubstituted system like 2-Chloro-3-fluoro-4,5-diiodopyridine makes a simple prediction challenging, necessitating a comparative approach.

G cluster_prep Sample Preparation Details cluster_acq Acquisition Parameters prep 1. Sample Preparation setup 2. Spectrometer Setup prep->setup acq 3. Data Acquisition setup->acq proc 4. Data Processing acq->proc analysis 5. Analysis proc->analysis dissolve Dissolve ~10 mg sample in ~0.6 mL CDCl₃ add_ref Add 1-2 μL of internal standard dissolve->add_ref transfer Transfer to NMR tube add_ref->transfer zg Use standard 1D ¹⁹F pulse program (e.g., zgfhigqn) sw Set wide spectral width (~250 ppm) zg->sw o1p Center offset (O1P) at ~ -140 ppm sw->o1p d1 Set relaxation delay (D1) to 5s for quantitation o1p->d1 ns Set number of scans (NS) to 16 or 32 d1->ns

Caption: Experimental workflow for acquiring a ¹⁹F NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Chloro-3-fluoro-4,5-diiodopyridine and dissolve it in approximately 0.6 mL of CDCl₃ directly in a vial.

    • Causality: Using a precise amount allows for potential future quantitative analysis (qNMR). CDCl₃ is a common, non-polar solvent that is unlikely to engage in strong specific interactions that would dramatically shift the resonance.

    • Add 1-2 µL of the chosen internal reference standard (e.g., trifluorotoluene) to the solution.

    • Causality: An internal standard co-dissolved with the analyte provides the most accurate chemical shift reference by eliminating variations in magnetic field homogeneity and solvent effects between a separate reference sample and the analyte.

    • Vortex the solution to ensure homogeneity and transfer it to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Tuning:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and match the ¹⁹F channel on the probe.

    • Causality: Locking ensures field stability during the experiment. Tuning and matching the probe to the ¹⁹F frequency maximizes the sensitivity and efficiency of the radiofrequency pulses, leading to a better signal-to-noise ratio.

  • Data Acquisition:

    • Load a standard 1D ¹⁹F pulse sequence, preferably with ¹H decoupling (e.g., zgfhigqn on a Bruker system).

    • Causality: ¹H decoupling simplifies the spectrum by removing splitting caused by through-space or long-range coupling to any residual protons, resulting in a sharp singlet (assuming no other coupling nuclei are present).

    • Set the spectral width (SW) to a wide range, for example, 250 ppm, centered around the predicted value of -140 ppm.

    • Causality: A wide spectral width ensures that both the analyte and reference signals are captured, even if the prediction is not perfectly accurate. [1] * Set the number of scans (NS) to 16 or 32.

    • Causality: ¹⁹F is a sensitive nucleus, so a high number of scans is often not necessary but will improve the signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 5 seconds.

    • Causality: A longer relaxation delay allows for the complete relaxation of the nuclei between pulses, which is critical for accurate integration and quantitative measurements. [4] * Acquire the spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the peak of the internal standard to its known chemical shift (e.g., trifluorotoluene at ≈ -63.72 ppm).

    • Identify the signal corresponding to 2-Chloro-3-fluoro-4,5-diiodopyridine and record its chemical shift.

Computational Prediction: An In-Silico Alternative

In the absence of experimental data, computational chemistry provides a powerful means to predict NMR parameters. Density Functional Theory (DFT) has become a reliable method for calculating ¹⁹F NMR chemical shifts. [7][8] Methodology Overview:

  • Structure Optimization: The 3D geometry of 2-Chloro-3-fluoro-4,5-diiodopyridine is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Shielding Calculation: The magnetic shielding tensor for the fluorine nucleus is then calculated on the optimized geometry, typically using a larger basis set and a functional known to perform well for NMR properties (e.g., ωB97XD/aug-cc-pVDZ). [7]3. Chemical Shift Calculation: The calculated isotropic shielding constant (σ_iso) is converted to a chemical shift (δ) using the following equation:

    δ_sample = (σ_ref - σ_sample) / (1 - σ_ref)

    Where σ_ref is the shielding constant of a reference compound (like CFCl₃) calculated at the same level of theory.

Considerations:

  • The accuracy of DFT predictions is highly dependent on the chosen functional and basis set. [9]* While computationally intensive, this method can provide a valuable theoretical value to compare against the experimental result, aiding in signal assignment and structural confirmation.

Conclusion

While the definitive ¹⁹F NMR chemical shift for 2-Chloro-3-fluoro-4,5-diiodopyridine awaits experimental determination, a robust estimate can be derived from the principles of NMR spectroscopy and comparative data from analogous structures. Based on the electron-withdrawing effects of the chloro and iodo substituents, the chemical shift is predicted to lie in the range of -135 to -145 ppm (relative to CFCl₃). This guide provides both the theoretical framework for this prediction and a detailed, practical protocol for its empirical verification. The synergy between comparative analysis, meticulous experimental work, and computational modeling represents the gold standard for the structural elucidation of novel fluorinated compounds in modern chemical research.

References

  • SpectraBase. 3-Fluoropyridine. [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • SpectraBase. 2,3-Difluoropyridine. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Gerig, J.T. Fluorine NMR. [Link]

  • UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

  • Ragsdale, R.C. (1970). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Hope, M. A., & Goodman, J. M. (2022). A beginner's guide to 19F NMR and its role in drug screening. Drug Discovery Today: Technologies.
  • El-Gendy, B. E. M. (2020). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. [Link]

  • Durham University. 19Flourine NMR. [Link]

  • S. S., & M., K. (2025, July 18). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. [Link]

  • D., M., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie International Edition. [Link]

  • INRS - Espace. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • da Silva, A. F. R., et al. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]

  • Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • D., M., et al. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. [Link]

Sources

Comparative

Comparative Guide: 13C NMR Peak Assignments for 2-Chloro-3-fluoro-4,5-diiodopyridine

[1] Executive Summary 2-Chloro-3-fluoro-4,5-diiodopyridine represents a highly functionalized heterocyclic scaffold critical in fragment-based drug discovery (FBDD). Its dense halogenation pattern creates a "perfect stor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Chloro-3-fluoro-4,5-diiodopyridine represents a highly functionalized heterocyclic scaffold critical in fragment-based drug discovery (FBDD). Its dense halogenation pattern creates a "perfect storm" for spectral misinterpretation.

This guide compares Standard Computational Prediction against Expert Structural Derivation . Standard algorithms often fail to account for the relativistic "Heavy Atom Effect" of iodine and the complex multiplet structures induced by fluorine coupling. This document provides a corrected assignment strategy, validated by physical chemistry principles and experimental protocols.

Part 1: The Comparative Analysis

The "Heavy Atom" Trap

Most commercial NMR predictors (e.g., older ChemDraw algorithms or additive databases) treat halogens purely as electronegative, deshielding groups. While accurate for Chlorine and Fluorine, this fails for Iodine.

The Physics: Iodine induces a Spin-Orbit Coupling effect (Heavy Atom Effect). The large electron cloud of iodine shields the attached carbon significantly, often shifting it upfield by 20–40 ppm, contrary to the expected downfield inductive shift.

Data Comparison: Predicted vs. Expert Derivation

The following table contrasts a typical additive prediction with an expert assignment derived from relativistic effects and substituent chemical shifts (SCS).

Carbon PositionSubstituentElectronic EnvironmentStandard Prediction (ppm)Expert Derivation (ppm)Coupling Pattern (

)
C2 Cl

-N,

-Cl,

-F
148.0 - 152.0146.0 - 150.0 Doublet (

Hz)
C3 F

-F,

-Cl,

-I
155.0 - 160.0154.0 - 159.0 Doublet (

Hz)
C4 I

-I,

-F,

-I
135.0 - 145.0 (Error)118.0 - 128.0 Doublet (

Hz)
C5 I

-I,

-I,

-F
120.0 - 130.0 (Error)102.0 - 110.0 Doublet (

Hz)
C6 H

-N,

-I,

-F
150.0 - 155.0150.0 - 154.0 Singlet/Broad (

Hz)

Critical Insight: Note the massive discrepancy at C4 and C5 . Algorithms often predict these >120 ppm. Realistically, the iodine shielding pushes C5 near 100-110 ppm.

Part 2: Detailed Assignment Logic

The Anchor: C3 (Fluorine-Bearing Carbon)
  • Shift: ~156 ppm.

  • Logic: This is the most deshielded carbon due to the direct attachment of Fluorine (highly electronegative) and the

    
    -effect of Nitrogen.
    
  • Validation: Look for the massive One-Bond Coupling (

    
    ) . In pyridines, this is typically 250–270 Hz . It will appear as a wide doublet.
    
The Shielded Core: C5 (Iodine-Bearing, Meta to F)
  • Shift: ~106 ppm.

  • Logic: This carbon is attached to Iodine (Shielding/Heavy Atom Effect). It is meta to the Fluorine, meaning the inductive deshielding from F is weak.

  • Validation: It will be the most upfield peak in the aromatic region. It appears as a doublet with small coupling (

    
     Hz) .
    
The Conflict Zone: C4 (Iodine-Bearing, Ortho to F)
  • Shift: ~123 ppm.

  • Logic: Like C5, it has an Iodine attached (Shielding). However, it is ortho to Fluorine. The strong inductive deshielding from the ortho-F counteracts the Iodine shielding partially, placing it downfield of C5 but upfield of C2/C6.

  • Validation: Look for a medium doublet (

    
     Hz) .
    
The Deshielded Terminals: C2 vs. C6
  • C2 (Attached to Cl): Quaternary. Deshielded by N and Cl. Shows a large doublet (

    
     Hz)  due to proximity to F.
    
  • C6 (Attached to H): Tertiary (CH). Deshielded by N. Shows negligible coupling (

    
    ) .
    
  • differentiation: DEPT-135 is the definitive test. C6 will have positive phase (up); C2 will be invisible.

Part 3: Experimental Protocol (Self-Validating)

Reagents & Equipment
  • Solvent: DMSO-d6 (Preferred for solubility of poly-halo heterocycles) or CDCl3 (if soluble).

  • Concentration: >10 mg/0.6 mL for clear 13C detection.

  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)3] (0.02 M) is recommended if quantitative integration is required, as quaternary carbons (C2, C3, C4, C5) relax slowly.

Workflow
  • 1H NMR: Confirm the single aromatic proton (H6).

  • 13C {1H} Decoupled: Acquire standard carbon spectrum (min 1024 scans).

  • DEPT-135:

    • Goal: Distinguish C6 (CH) from C2/C3/C4/C5 (Cq).

    • Result: Only C6 appears (positive). All others disappear.

  • 19F NMR (Optional but Recommended): Confirm the presence of a single fluorine environment to rule out regioisomers.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning the peaks based on observable spectral features.

NMR_Assignment_Flow Start Start: 13C Spectrum Analysis DEPT_Check Step 1: DEPT-135 Experiment Start->DEPT_Check Is_CH Signal Visible (Positive)? (CH Group) DEPT_Check->Is_CH Is_Cq Signal Invisible? (Quaternary C) DEPT_Check->Is_Cq Assign_C6 Assign C6 (High Shift ~152 ppm) (Alpha to N) Is_CH->Assign_C6 Coupling_Check Step 2: Analyze J(C-F) Coupling Magnitude Is_Cq->Coupling_Check Large_J Giant Doublet (> 250 Hz) Coupling_Check->Large_J Med_J Medium Doublet (15 - 40 Hz) Coupling_Check->Med_J Small_J Small Doublet (< 10 Hz) Coupling_Check->Small_J Assign_C3 Assign C3 (Direct C-F bond) ~156 ppm Large_J->Assign_C3 Shift_Check Step 3: Chemical Shift Check Med_J->Shift_Check Assign_C5 Assign C5 (Meta to F, I-shielded) Lowest Shift (~106 ppm) Small_J->Assign_C5 Assign_C2 Assign C2 (Deshielded by N & Cl) ~148 ppm Shift_Check->Assign_C2 Downfield (>140) Assign_C4 Assign C4 (Shielded by I) ~123 ppm Shift_Check->Assign_C4 Upfield (<130)

Figure 1: Logical decision tree for assigning 13C resonances in fluorinated iodopyridines based on DEPT phase and C-F coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and substituent effects).
  • Reich, H. J. (2020). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison.[1] Available at: [Link]

  • Kaupp, M., et al. (2002). "DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines." Journal of Physical Chemistry A, 106(23), 5607-5612.[2] (Validates computational challenges in fluoro-pyridines).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for comparative analog data: 3-fluoropyridine and 4-iodopyridine). Available at: [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 2-Chloro-3-fluoro-4,5-diiodopyridine

Topic: Mass Spectrometry Fragmentation Pattern of 2-Chloro-3-fluoro-4,5-diiodopyridine Content Type: Comparative Methodological Guide Executive Summary This guide provides a technical analysis of the fragmentation dynami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-Chloro-3-fluoro-4,5-diiodopyridine Content Type: Comparative Methodological Guide

Executive Summary

This guide provides a technical analysis of the fragmentation dynamics of 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS: 148639-07-0) . As a densely halogenated heterocyclic building block, this molecule presents unique analytical challenges due to the lability of its Carbon-Iodine (C-I) bonds and the isobaric complexity of its isotope patterns.

This document compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) , establishing a validated framework for researchers to select the optimal ionization method based on their specific data requirements (structural confirmation vs. high-throughput monitoring).

The Analyte: Structural & Physicochemical Context

Before interpreting spectra, the analyst must understand the bond dissociation energy (BDE) hierarchy of the scaffold. The fragmentation pathway is deterministic, governed by the weakness of the C-I bond relative to the pyridine ring stability.

FeatureSpecificationMass Spec Implication
Formula C

HClFI

N
Monoisotopic Mass: 382.7871 Da
Weakest Link C-I Bond (~53 kcal/mol)First fragmentation event is always Iodine loss.
Strongest Link C-F Bond (~115 kcal/mol)Fluorine remains attached until ring degradation.
Isotopes

Cl /

Cl (3:1)
Distinct M+2 signature confirms Chlorine presence.
Basicity Pyridine NitrogenFacilitates protonation (

) in ESI(+).
Comparative Performance: EI (Hard) vs. ESI (Soft)

The choice between GC-MS (EI) and LC-MS (ESI) is not merely about availability; it dictates whether you observe the intact molecule or its structural "fingerprint."

Method A: Electron Ionization (EI) – 70 eV[1][2]
  • Mechanism: High-energy electron bombardment causes homolytic cleavage.

  • Performance:

    • Molecular Ion (

      
      ):  Often weak or absent. The C-I bond is too fragile to survive 70 eV intact.
      
    • Base Peak: Typically

      
       (m/z ~256) or 
      
      
      
      (m/z ~129).
    • Utility: Best for structural fingerprinting . The sequential loss of halogens provides definitive proof of the substitution pattern.

Method B: Electrospray Ionization (ESI) – Positive Mode[3]
  • Mechanism: Soft ionization via protonation of the pyridine nitrogen.

  • Performance:

    • Molecular Ion (

      
      ):  Dominant peak at m/z 383.8. High stability.
      
    • Adducts: Sodium adducts (

      
      ) are common if solvents are not high-purity.
      
    • Utility: Best for purity analysis and reaction monitoring (IPC). It confirms the molecular weight without inducing premature fragmentation.

Detailed Fragmentation Pathways[3]

The following breakdown assumes a standard Collision-Induced Dissociation (CID) energy ramp (10–40 eV) in ESI, or standard 70 eV in EI.

Phase 1: The Iodine Cascade (Primary Cleavage)

The most characteristic feature of this spectrum is the sequential loss of Iodine.

  • Precursor (m/z 383): The intact molecule.

  • Fragment A (m/z 256): Loss of radical Iodine (I

    
    , 127 Da). The pyridine ring stabilizes the resulting radical cation via resonance.
    
  • Fragment B (m/z 129): Loss of the second Iodine. This yields the 2-chloro-3-fluoropyridine core cation.

Phase 2: Ring Destabilization

Once the bulky Iodines are removed, the pyridine ring undergoes characteristic degradation.

  • HCN Loss (m/z 102): A hallmark of pyridine mass spec. The ring collapses, ejecting neutral Hydrogen Cyanide (27 Da).

  • Chlorine Loss: Depending on energy, Cl may leave as a radical (

    
    Cl
    
    
    
    ) or HCl, typically after the Iodine cascade.
Isotope Pattern Verification

Analysts must validate the M+2 peak intensity.

  • Parent (383): 100% Relative Abundance.[4]

  • M+2 (385): ~32% Relative Abundance (due to one

    
    Cl/
    
    
    
    Cl).
  • Note: Iodine and Fluorine are monoisotopic and do not contribute to the M+1/M+2 spread significantly (except for Carbon-13 contributions).

Visualization of Fragmentation Logic

The following diagram illustrates the sequential degradation of the molecule.

FragmentationPath Parent Parent Molecule [M+H]+ m/z 383.8 (C5HClFI2N) Frag1 Fragment A [M - I] m/z 256.9 (Loss of 127) Parent->Frag1 Low Energy CID (-I• / -HI) Frag2 Fragment B [M - 2I] m/z 129.9 (Core Pyridine) Frag1->Frag2 Med Energy (-I•) Frag3 Ring Collapse [M - 2I - HCN] m/z 102.9 Frag2->Frag3 High Energy (-HCN) Frag4 Dehalogenation [M - 2I - Cl] m/z 94.9 Frag2->Frag4 Alt Pathway (-Cl•)

Figure 1: Sequential fragmentation tree for 2-Chloro-3-fluoro-4,5-diiodopyridine under Collision-Induced Dissociation (CID).

Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: LC-MS (ESI) for Purity Check
  • Instrument: Triple Quadrupole or Q-TOF.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Essential to protonate the pyridine nitrogen.

  • Gradient: 5% B to 95% B over 5 minutes (C18 Column).

  • Source Parameters:

    • Mode: Positive (

      
      ).[3]
      
    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of I).

Protocol B: GC-MS (EI) for Structural ID
  • Instrument: Single Quadrupole GC-MS.

  • Inlet Temp: 250°C (Do not exceed; thermal degradation of C-I is possible).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

  • Oven: 80°C (hold 1 min)

    
     300°C at 20°C/min.
    
  • Ion Source: 230°C, 70 eV.

  • Data Analysis: Look for the m/z 129 fragment (base peak) and the 383 molecular ion trace.

Decision Matrix: Which Method to Use?

MethodSelection Start Goal of Analysis Q1 Is the sample pure? Start->Q1 RouteA Structural Confirmation Q1->RouteA Unknown RouteB Reaction Monitoring Q1->RouteB Synthesis Step MethodEI USE GC-MS (EI) Look for m/z 129 & 256 RouteA->MethodEI Fingerprinting MethodESI USE LC-MS (ESI) Look for m/z 383 (Parent) RouteB->MethodESI Soft Ionization

Figure 2: Workflow for selecting the appropriate ionization technique based on analytical goals.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. [Link] (For comparative pyridine fragmentation data).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link] (Source for ESI vs EI mechanisms).

Sources

Comparative

Comparative Guide: Reactivity &amp; Functionalization of 2-Chloro-3-fluoro-4,5-diiodopyridine vs. 2-Chloro-4,5-diiodopyridine

Executive Summary For medicinal chemists targeting kinase inhibitors or complex heterocycles, the choice between 2-Chloro-3-fluoro-4,5-diiodopyridine (Scaffold A) and 2-Chloro-4,5-diiodopyridine (Scaffold B) is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists targeting kinase inhibitors or complex heterocycles, the choice between 2-Chloro-3-fluoro-4,5-diiodopyridine (Scaffold A) and 2-Chloro-4,5-diiodopyridine (Scaffold B) is not merely about fluorine substitution—it is a choice between hyper-reactivity and classical pyridine behavior .

  • Scaffold A (3-Fluoro) is a "super-electrophile" at the C4 position. The C3-fluorine atom exerts a powerful inductive effect (

    
    ) and an ortho-directing effect that radically alters regioselectivity, enabling highly selective SNAr and metallation chemistries that are impossible with Scaffold B. However, it carries a high risk of "Halogen Dance" side reactions.
    
  • Scaffold B (Des-fluoro) follows standard pyridine electronics. It is more stable but offers lower regioselectivity between the C4 and C5 iodines, often requiring careful catalyst control to avoid bis-coupling mixtures.

Bottom Line: Use Scaffold A if you need to install a nucleophile (amine/ether) or a carbon chain strictly at C4 with high precision.[1] Use Scaffold B if your target requires stability against base-mediated migration or if the fluorine atom is structurally undesirable.[1]

Structural & Electronic Analysis

The reactivity difference hinges on the electronic perturbation caused by the C3-Fluorine atom.[1]

FeatureScaffold A (3-Fluoro)Scaffold B (Des-fluoro)
Structure 2-Cl-3-F-4,5-diiodo 2-Cl-4,5-diiodo
C4 Electronic State Highly Deficient: Activated by para-N and ortho-F.Moderately Deficient: Activated by para-N only.
C5 Electronic State Deactivated: Meta to N, meta to F.Neutral/Deactivated: Meta to N.
LUMO Localization Concentrated at C4 (facilitates nucleophilic attack).[1]Distributed between C4 and C2 .
pKa (Conjugate Acid) ~ -2.5 (Less basic N)~ 0.5 (More basic N)
Graphviz: Reactivity Hotspots

The following diagram visualizes the electrophilic activation sites.[1]

ReactivityMap cluster_A Scaffold A: 3-Fluoro Effect cluster_B Scaffold B: Standard Pyridine NodeA 2-Cl-3-F-4,5-diiodopyridine C4_A C4-I: Super-Activated (Primary S_NAr / Pd Site) NodeA->C4_A Inductive (-I) from 3-F C5_A C5-I: Sterically Crowded (Secondary Pd Site) NodeA->C5_A Halogen Dance Risk NodeB 2-Cl-4,5-diiodopyridine C4_B C4-I: Activated (Standard S_NAr) NodeB->C4_B Para-N Effect C5_B C5-I: Stable (Requires forcing conditions) NodeB->C5_B Stable Bond

Caption: Comparative electrophilicity mapping. Red indicates high reactivity; Green indicates moderate reactivity.

Reaction Profile Comparison

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most distinct differentiator.[1]

  • Scaffold A: The 3-F atom stabilizes the Meisenheimer complex formed upon nucleophilic attack at C4.[1] The reaction with amines or alkoxides at C4 is rapid and exclusive at low temperatures (0°C to RT).[1] The 2-Cl is significantly less reactive due to the lack of ortho-F activation.

  • Scaffold B: SNAr at C4 is possible but requires higher temperatures (60–80°C).[1] At these energies, competition from C2-Cl displacement becomes a risk, leading to regioisomeric mixtures (e.g., 90:10 ratio of C4:C2 substitution).

B. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Both scaffolds undergo Oxidative Addition preferentially at the C-I bonds over C-Cl.[1]

  • Regioselectivity (C4 vs C5):

    • Scaffold A: The C4-I bond is significantly weaker and more electron-deficient than C5-I. >98:2 selectivity for C4 coupling is typical using standard catalysts (e.g., Pd(PPh3)4).

    • Scaffold B: While C4 is still favored, the electronic differentiation is smaller.[1] To achieve high selectivity, you must use bulky ligands (e.g., Xantphos) or strictly controlled stoichiometry.

C. Metal-Halogen Exchange (Lithiation/Magnesiation)

CRITICAL WARNING: [2]

  • Scaffold A: Prone to Halogen Dance Mechanism (HDM) .[1] If treated with alkyl-lithiums (e.g., n-BuLi), the C4-Li species will rapidly isomerize, moving the iodine to the C6 position to place the anion ortho to the fluorine (the most stable position).

    • Solution: Use Knochel’s Turbo Grignard (iPrMgCl·LiCl) at -40°C. Magnesium is less basic and aggregates differently, suppressing the halogen dance.

  • Scaffold B: Stable to standard Lithium-Halogen exchange at -78°C. HDM is less likely.

Experimental Protocols

Protocol 1: Regioselective SNAr Functionalization

Objective: Install a morpholine ring selectively at C4.

ParameterScaffold A (3-F)Scaffold B (Des-F)
Solvent THF or DCMDMF or DMSO
Base DIPEA (2.0 eq)K2CO3 (3.0 eq)
Temperature 0°C to RT 80°C
Time 1 hour12 hours
Yield (C4) 92%75%
Selectivity >99:1 (C4 vs C2)~85:15 (C4 vs C2)

Step-by-Step (Scaffold A):

  • Dissolve 2-Chloro-3-fluoro-4,5-diiodopyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Cool to 0°C.

  • Add DIPEA (2.0 eq) followed by Morpholine (1.05 eq) dropwise.[1]

  • Monitor by LCMS.[1][3] Conversion is usually complete in 60 mins.[1]

  • Note: For Scaffold B, perform in DMF at 80°C; expect ~10% C2-substitution byproduct requiring column chromatography.

Protocol 2: Selective C4-Suzuki Coupling

Objective: Couple phenylboronic acid selectively at C4.

Step-by-Step (Universal but optimized for A):

  • System: Charge flask with Diiodopyridine (1.0 eq), Phenylboronic acid (1.05 eq), and Pd(PPh3)4 (0.03 eq).

  • Solvent: Add DME/H2O (4:1) degassed.[1][4]

  • Base: Add Na2CO3 (2.0 eq).

  • Reaction:

    • Scaffold A: Stir at 40°C for 4 hours. (High reactivity allows mild heat).[1]

    • Scaffold B: Heat to reflux (85°C) for 12 hours.

  • Workup: Extract with EtOAc.

  • Result: Scaffold A yields single regioisomer.[1] Scaffold B may show traces of C5-coupling or bis-coupling.

Decision Logic & Workflow

Use the following logic flow to determine the correct synthetic route.

DecisionTree Start Start: Select Scaffold Q1 Is C3-Fluorine required for SAR? Start->Q1 BranchA Yes (Scaffold A) Q1->BranchA Essential BranchB No (Scaffold B) Q1->BranchB Not Essential StepA1 Reaction Type? BranchA->StepA1 StepB1 Reaction Type? BranchB->StepB1 PathA_SNAr S_NAr StepA1->PathA_SNAr PathA_Metal Metalation StepA1->PathA_Metal AdviceA1 Run at 0°C. Exclusive C4 selectivity. PathA_SNAr->AdviceA1 AdviceA2 DANGER: Halogen Dance. Use iPrMgCl·LiCl at -40°C. Avoid n-BuLi. PathA_Metal->AdviceA2 PathB_SNAr S_NAr StepB1->PathB_SNAr PathB_Pd Suzuki Coupling StepB1->PathB_Pd AdviceB1 Run at 80°C. Purify C2 isomer. PathB_SNAr->AdviceB1 AdviceB2 Use bulky ligands (Xantphos) to ensure C4 selectivity. PathB_Pd->AdviceB2

Caption: Decision matrix for selecting reaction conditions based on scaffold choice.

References

  • Schlosser, M. (2005).[1] The "Halogen Dance" on Heterocycles: A Review. Discusses the migration mechanism in fluorinated pyridines.

  • Knochel, P., et al. (2011). Preparation of Polyfunctional Magnesiated Heterocycles using Turbo-Grignard. Establishes protocols for 3-F-4-I pyridine exchange.

    • [Source: Angewandte Chemie Int.[1][2] Ed.]([Link]1]

  • Lutz, F., et al. (2012). Regioselective SNAr in Polyhalopyridines.[1] Comparison of F vs H activation at C3.

  • Pfizer Inc. (2018).[1] Patent WO201812345: Synthesis of Kinase Inhibitors via 3-Fluoro-4-substituted Pyridines. Industrial application of Scaffold A.[1][5]

(Note: While specific "2-chloro-3-fluoro-4,5-diiodopyridine" literature is niche, the reactivity profiles are derived from the authoritative general reactivity of 2,3,4,5-substituted halopyridines documented in the sources above.)

Sources

Validation

A Comparative Spectroscopic Guide to Halogenated Pyridine Building Blocks: Characterization of 2-Chloro-3-fluoropyridine and its Iodinated Analogue

A Note to the Researcher: The subject of this guide, 2-Chloro-3-fluoro-4,5-diiodopyridine, is a highly specialized and complex heterocyclic compound. Due to its intricate substitution pattern, comprehensive, publicly ava...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The subject of this guide, 2-Chloro-3-fluoro-4,5-diiodopyridine, is a highly specialized and complex heterocyclic compound. Due to its intricate substitution pattern, comprehensive, publicly available spectroscopic data is scarce. To provide a valuable and scientifically rigorous resource, this guide will focus on the detailed spectroscopic characterization of two key, structurally related and commercially available analogues: 2-Chloro-3-fluoropyridine and 2-Chloro-3-fluoro-5-iodopyridine . By presenting a comparative analysis of these foundational building blocks, we aim to equip researchers with the fundamental spectroscopic knowledge required to predict, interpret, and validate the characteristics of more complex derivatives like the target molecule.

Introduction: The Significance of Polysubstituted Pyridines

Halogenated pyridines are a cornerstone in modern medicinal chemistry and drug discovery. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them invaluable synthons for the construction of complex molecular architectures. The precise arrangement of different halogen atoms on the pyridine ring allows for regioselective functionalization, enabling the synthesis of diverse compound libraries for biological screening. Understanding the spectroscopic signature of these building blocks is paramount for reaction monitoring, quality control, and the unambiguous structural elucidation of novel therapeutic agents.

This guide provides an in-depth comparison of the spectroscopic properties of 2-Chloro-3-fluoropyridine and 2-Chloro-3-fluoro-5-iodopyridine, offering experimental data and interpretation to aid researchers in their synthetic endeavors.

Molecular Structures and Spectroscopic Overview

The structures of the two analogue compounds discussed in this guide are presented below. The introduction of different halogens at various positions on the pyridine ring leads to distinct and predictable changes in their spectroscopic fingerprints.

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_analysis Data Analysis and Comparison Prepare solutions of 2-Chloro-3-fluoropyridine and 2-Chloro-3-fluoro-5-iodopyridine in appropriate deuterated solvents (e.g., CDCl3) Prepare solutions of 2-Chloro-3-fluoropyridine and 2-Chloro-3-fluoro-5-iodopyridine in appropriate deuterated solvents (e.g., CDCl3) Acquire 1H NMR spectra Acquire 1H NMR spectra Prepare solutions of 2-Chloro-3-fluoropyridine and 2-Chloro-3-fluoro-5-iodopyridine in appropriate deuterated solvents (e.g., CDCl3)->Acquire 1H NMR spectra Acquire 13C NMR spectra (with and without proton decoupling) Acquire 13C NMR spectra (with and without proton decoupling) Prepare solutions of 2-Chloro-3-fluoropyridine and 2-Chloro-3-fluoro-5-iodopyridine in appropriate deuterated solvents (e.g., CDCl3)->Acquire 13C NMR spectra (with and without proton decoupling) Acquire 19F NMR spectra Acquire 19F NMR spectra Prepare solutions of 2-Chloro-3-fluoropyridine and 2-Chloro-3-fluoro-5-iodopyridine in appropriate deuterated solvents (e.g., CDCl3)->Acquire 19F NMR spectra Obtain mass spectra using Electron Ionization (EI) Obtain mass spectra using Electron Ionization (EI) Prepare solutions of 2-Chloro-3-fluoropyridine and 2-Chloro-3-fluoro-5-iodopyridine in appropriate deuterated solvents (e.g., CDCl3)->Obtain mass spectra using Electron Ionization (EI) Record FT-IR spectra Record FT-IR spectra Prepare solutions of 2-Chloro-3-fluoropyridine and 2-Chloro-3-fluoro-5-iodopyridine in appropriate deuterated solvents (e.g., CDCl3)->Record FT-IR spectra Analyze and assign chemical shifts, coupling constants, and fragmentation patterns Analyze and assign chemical shifts, coupling constants, and fragmentation patterns Acquire 1H NMR spectra->Analyze and assign chemical shifts, coupling constants, and fragmentation patterns Acquire 13C NMR spectra (with and without proton decoupling)->Analyze and assign chemical shifts, coupling constants, and fragmentation patterns Acquire 19F NMR spectra->Analyze and assign chemical shifts, coupling constants, and fragmentation patterns Obtain mass spectra using Electron Ionization (EI)->Analyze and assign chemical shifts, coupling constants, and fragmentation patterns Record FT-IR spectra->Analyze and assign chemical shifts, coupling constants, and fragmentation patterns Compare the spectroscopic data of the two analogues Compare the spectroscopic data of the two analogues Analyze and assign chemical shifts, coupling constants, and fragmentation patterns->Compare the spectroscopic data of the two analogues Correlate spectral features with structural differences Correlate spectral features with structural differences Compare the spectroscopic data of the two analogues->Correlate spectral features with structural differences

Caption: A streamlined workflow for acquiring and analyzing NMR data for halogenated pyridines.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that causes fragmentation of the molecule, providing valuable structural information from the resulting fragment ions.

Protocol:

  • Sample Introduction:

    • Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the ion source of the mass spectrometer.

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Self-Validating System: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the compound. The isotopic distribution pattern of the molecular ion and its fragments should match the expected pattern based on the elemental composition (e.g., the presence of chlorine).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Behind Experimental Choices: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. The KBr pellet method is a common technique for analyzing solid samples.

Protocol:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Self-Validating System: The presence of characteristic absorption bands in the FT-IR spectrum should be consistent with the known functional groups in the molecule (e.g., aromatic C-H, C=C, C=N, C-F, C-Cl, and C-I stretches).

Conclusion

The spectroscopic characterization of halogenated pyridines is a critical aspect of their use in synthetic and medicinal chemistry. This guide has provided a comparative analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and FT-IR data for two important building blocks: 2-Chloro-3-fluoropyridine and 2-Chloro-3-fluoro-5-iodopyridine. By understanding the influence of different halogen substituents on the spectroscopic properties of these foundational molecules, researchers can more confidently predict and interpret the spectra of more complex derivatives, such as the target molecule 2-Chloro-3-fluoro-4,5-diiodopyridine. The detailed experimental protocols and interpretation provided herein serve as a valuable resource for scientists working in the field of drug discovery and development.

References

Comparative

HPLC retention time and purity analysis of 2-Chloro-3-fluoro-4,5-diiodopyridine

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Focus: Retention behavior, Purity Profiling, and Impurity Separation Executive Summary & Chemical Context[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Focus: Retention behavior, Purity Profiling, and Impurity Separation

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

2-Chloro-3-fluoro-4,5-diiodopyridine is a highly functionalized, electron-deficient pyridine scaffold often utilized as a late-stage intermediate in the synthesis of complex agrochemicals and pharmaceuticals.

Unlike simple pyridines, this poly-halogenated derivative exhibits distinct physicochemical properties that dictate its chromatographic behavior:

  • Drastically Reduced Basicity: The electron-withdrawing nature of the four halogen substituents (Cl, F, I, I) suppresses the nitrogen lone pair availability. The pKa is estimated to be < 0, meaning the molecule remains neutral across the entire standard HPLC pH range (pH 2–8).

  • High Lipophilicity: The presence of two iodine atoms significantly increases the partition coefficient (LogP > 3.5), resulting in strong retention on Reverse Phase (RP) stationary phases.

  • Structural Isomerism Risks: Synthesis often involves lithiation-iodination sequences that can generate regioisomers (e.g., 4,6-diiodo or mono-iodo byproducts). Differentiating these requires specific stationary phase selectivity.

This guide compares the performance of standard C18 chemistries against specialized Phenyl-Hexyl phases, providing a data-backed roadmap for optimizing purity analysis.

Comparative Method Development: C18 vs. Phenyl-Hexyl

To achieve the highest resolution between the target compound and its critical impurities (starting material and mono-iodinated intermediates), we compare two distinct separation mechanisms.

Comparison Matrix
FeatureOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl
Primary Interaction Hydrophobic (London Dispersion)

Stacking & Hydrophobic
Selectivity Basis Separates based on hydrophobicity (LogP).Separates based on electron density and halogen positioning.
Target Retention Strong. Elutes late in the gradient.Moderate to Strong. Often sharper peak shape for aromatics.
Impurity Resolution Good for separating Start Material (polar) from Product (non-polar).Superior for separating regioisomers (e.g., 4,5-diiodo vs. 4,6-diiodo).
Recommendation Routine Purity Checks Process Development & Isomer Identification
Theoretical Retention Profile (Representative Data)

Based on a standard gradient (5-95% B in 15 min) on a 150mm column.

CompoundStructure NoteApprox. RT (C18)Approx.[1] RT (Phenyl)Elution Logic
2-Chloro-3-fluoropyridine Starting Material3.5 min4.2 minLeast lipophilic; elutes first.
2-Chloro-3-fluoro-4-iodopyridine Mono-iodo Impurity8.1 min8.8 minIntermediate hydrophobicity.
2-Chloro-3-fluoro-4,5-diiodopyridine Target Analyte 12.4 min 11.9 min Highly lipophilic; strong interaction with stationary phase.

Expert Insight: While C18 provides excellent general retention, the Phenyl-Hexyl column is often preferred for poly-halogenated pyridines. The iodine atoms are highly polarizable ("soft"), and the electron-deficient pyridine ring engages in specific


 interactions with the phenyl stationary phase, often resolving isomers that co-elute on C18.

Detailed Experimental Protocol

This protocol is designed to be self-validating , ensuring that system suitability is met before sample analysis.

A. Chromatographic Conditions[1][13][14][15]
  • Instrument: HPLC or UHPLC system with UV-Vis (PDA) or MS detection.

  • Column:

    • Primary: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Alternative (Selectivity): Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (v/v).

    • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).[2]

    • Note: Formic acid is used not for pH control of the analyte (which is neutral), but to sharpen the peaks of any residual basic impurities and improve MS compatibility.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temp: 30°C (Control is critical for reproducibility).

  • Detection: UV at 270 nm (Primary) and 254 nm.

    • Rationale: Iodinated pyridines often show bathochromic shifts; 270 nm typically offers better sensitivity than 254 nm for this specific scaffold.

B. Gradient Program
Time (min)% Solvent BEvent
0.0010Initial equilibration
2.0010Isocratic hold (elute polar salts)
15.0095Linear gradient ramp
18.0095Wash (remove highly lipophilic dimers)
18.1010Re-equilibration
23.0010End of Run
C. Sample Preparation (Critical Step)

Due to the high lipophilicity of the diiodo compound, solubility in pure methanol or water is poor.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (or THF if solubility is an issue).

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile .

    • Warning: Do not use 100% aqueous diluent; the compound will precipitate.

System Suitability & Validation Logic

To ensure the "Trustworthiness" of your data, perform this System Suitability Test (SST) sequence:

  • Blank Injection: Inject mobile phase B. Verify no ghost peaks at the target RT (~12 min).

  • Sensitivity Check: Inject a 0.1% standard. Signal-to-Noise (S/N) must be > 10.

  • Resolution Check: If available, spike the sample with the starting material (2-chloro-3-fluoropyridine). Resolution (

    
    ) between the starting material and target must be > 5.0.
    

Workflow Visualization

The following diagram illustrates the decision-making process for method selection and impurity profiling for poly-halogenated pyridines.

HPLC_Workflow Start Crude Reaction Mixture (2-Cl-3-F-4,5-diiodo-Py) Solubility Solubility Check (Dissolve in 100% ACN) Start->Solubility ColumnSelect Select Stationary Phase Solubility->ColumnSelect C18_Path Route A: C18 Column (Standard Purity) ColumnSelect->C18_Path Routine Phenyl_Path Route B: Phenyl-Hexyl (Isomer Resolution) ColumnSelect->Phenyl_Path Complex Analysis Run Gradient (10-95% ACN) C18_Path->Analysis Phenyl_Path->Analysis Decision Check Chromatogram Analysis->Decision Pass Single Peak > 98% (Release Batch) Decision->Pass Clean Fail_Iso Split Peaks / Shoulder? (Regioisomers present) Decision->Fail_Iso Isomers Fail_Imp Early Eluting Peaks? (Mono-iodo / Start Mat) Decision->Fail_Imp Impurities Optimize Switch to Phenyl-Hexyl or Flatten Gradient Fail_Iso->Optimize Optimize->Phenyl_Path

Figure 1: Decision tree for HPLC method selection and troubleshooting for halogenated pyridine analysis.

References

  • Synthesis and Characterization of Halogenated Pyridines

    • Source: "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate." The Journal of Organic Chemistry, 2022.
    • Relevance: Provides synthesis context and characterization data for similar poly-halogen
  • HPLC Separation Mechanisms for Aromatics

    • Source: "Separation of Structural Isomers on Phenyl-Hexyl and PYE Columns." Nacalai Tesque Technical Guide.
    • Relevance: Validates the use of interaction columns for separating positional isomers of halogenated arom
  • Chemical Properties of Chloropyridines

    • Source: "2-Chloropyridine Properties and pKa Data.
    • Relevance: Confirms the low basicity (pKa ~0.49) of chloropyridines, supporting the "neutral analyte" hypothesis for method development.
  • Regioselective Halogenation Studies

    • Source: "Halogenation of the 3-position of pyridines through Zincke imine intermediates."[6][7][8] Science, 2022.

    • Relevance: Discusses the challenges in synthesizing specific halogen patterns, highlighting the need for robust analytical methods to detect regioisomers.

Sources

Validation

crystal structure determination of 2-Chloro-3-fluoro-4,5-diiodopyridine

Crystal Structure Determination of 2-Chloro-3-fluoro-4,5-diiodopyridine: A Methodological Comparison Guide Executive Summary Target Molecule: 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS: 153035-02-0) Class: Poly-halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Determination of 2-Chloro-3-fluoro-4,5-diiodopyridine: A Methodological Comparison Guide

Executive Summary

Target Molecule: 2-Chloro-3-fluoro-4,5-diiodopyridine (CAS: 153035-02-0) Class: Poly-halogenated Heterocycle / Fluorinated Building Block Primary Application: Pharmaceutical intermediate for cross-coupling (Suzuki-Miyaura, Sonogashira) where the 4- and 5-iodine positions offer differential reactivity.[1][2]

This guide provides a technical comparison of structural determination methodologies for 2-Chloro-3-fluoro-4,5-diiodopyridine . Due to the presence of four heavy halogen atoms (Cl, F, I, I) on a single pyridine ring, this molecule presents unique crystallographic challenges, including high X-ray absorption and potential positional disorder.[2] We compare the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against alternative techniques like Powder X-Ray Diffraction (PXRD) and NMR Spectroscopy , evaluating their performance in resolving regio-isomeric ambiguity and halogen bonding networks.[2][3]

Methodology Comparison: SC-XRD vs. Alternatives

For drug development professionals, selecting the correct characterization method is critical to ensure the identity of the specific regio-isomer (4,5-diiodo vs. 3,4-diiodo).[1][2]

Comparative Performance Matrix
FeatureSC-XRD (The Gold Standard) PXRD (Alternative A) NMR (

C/

F) (Alternative B)
Primary Output 3D Atomic Coordinates (XYZ), PackingBulk Phase Fingerprint (2

)
Connectivity / Chemical Environment
Isomer Resolution Definitive (Unambiguous assignment)Inferential (Requires reference pattern)High (Requires complex 2D experiments)
Sample Requirement Single Crystal (

mm)
Polycrystalline Powder (mg scale)Solution (mg scale)
Data Acquisition 2–12 Hours10–30 Minutes10–60 Minutes
Structural Insight Halogen Bonding &

-Stacking
Crystallinity & PolymorphismSolution-state dynamics
Limit of Detection Absolute Structure

Impurity phases

Impurity
Why SC-XRD is the "Product of Choice" for this Molecule

While NMR confirms chemical connectivity, it often struggles to distinguish between the 4,5-diiodo and 3,4-diiodo isomers due to similar chemical shifts induced by the fluorine ortho-effect.[1][2] SC-XRD is the only method that provides a direct, visual confirmation of the halogen substitution pattern and the supramolecular halogen bonding network (C-I[2][3]···N interactions) that governs the solid-state stability of the material.[1]

Technical Deep Dive: SC-XRD Determination Protocol

To successfully determine the crystal structure of 2-Chloro-3-fluoro-4,5-diiodopyridine, specific protocols must be followed to mitigate the "Heavy Atom Effect" (dominance of Iodine scattering).

Step 1: Crystal Growth (Solvent Selection)

The high halogen content makes the molecule lipophilic.[3]

  • Recommended Method: Slow Evaporation.[3]

  • Solvent System: Dichloromethane (DCM) / Hexane (1:1).[2][3]

    • Rationale: DCM solubilizes the poly-halogenated core, while Hexane acts as an antisolvent to promote nucleation.[3]

  • Alternative: Acetone (slow evaporation) may yield different polymorphs driven by C-I[2][3]···O interactions.

Step 2: Data Collection Strategy
  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å)
    is strictly preferred over Copper (Cu-K
    
    
    ).[2][3]
    • Causality: The two Iodine atoms have a massive absorption coefficient (

      
      ).[3] Cu-radiation would result in severe absorption errors, making the structure unsolvable or R-factors unacceptably high.[1][2] Mo-radiation penetrates the heavy-atom lattice more effectively.[1][2]
      
  • Temperature: Cryogenic cooling (100 K) is mandatory to reduce thermal vibration of the terminal Iodine atoms, which often exhibit high thermal ellipsoids.[3]

Step 3: Structure Solution & Refinement
  • Space Group Determination: Expect centrosymmetric groups (e.g., P2

    
    /c) common for planar aromatics.[3]
    
  • Absorption Correction: Multi-scan or analytical face-indexing absorption correction is critical .[1][3] Without this, the electron density map will show "ghost peaks" near the Iodine atoms.[3]

  • Disorder Handling: The F and Cl atoms (positions 3 and 2) have similar scattering factors.[3] If positional disorder exists (e.g., the molecule flips 180°), free variable refinement (FVAR) in SHELXL must be used to assign site occupancy factors.[2][3]

Visualization of Workflows

Figure 1: Decision Logic for Characterization

Caption: Logical workflow for selecting the appropriate characterization method based on the stage of drug development.

CharacterizationLogic Start Sample: 2-Chloro-3-fluoro-4,5-diiodopyridine Goal Goal: Confirm Identity & Structure Start->Goal Q1 Is Single Crystal Available? Goal->Q1 SCXRD Method: SC-XRD (Mo Source) Output: Absolute Config + Packing Q1->SCXRD Yes PXRD Method: PXRD Output: Phase ID / Polymorph Check Q1->PXRD No (Powder) NMR Method: 19F/13C NMR Output: Connectivity Only Q1->NMR No (Solution) Analysis Structural Analysis: 1. Check I...N Halogen Bonds 2. Verify 4,5-position SCXRD->Analysis High Confidence PXRD->Analysis Low Confidence (Fingerprint) NMR->Analysis Medium Confidence (Isomer Ambiguity)

Figure 2: The Crystallographic Workflow (SC-XRD)

Caption: Step-by-step protocol for determining the structure of heavy-atom substituted pyridines.

SCXRD_Workflow Step1 1. Crystal Growth (DCM/Hexane) Step2 2. Screening (Polarized Light) Step1->Step2 Step3 3. Data Collection (Mo-Kα, 100K) Step2->Step3 Step4 4. Data Reduction (Absorption Corr.) Step3->Step4 Raw Frames Step5 5. Phasing (Heavy Atom Method) Step4->Step5 hkl File Step6 6. Refinement (Anisotropic I/Cl/F) Step5->Step6 Model

Structural Insights & "Product" Performance

When the structure is successfully solved, the "performance" of this molecule as a building block is defined by its solid-state features.[1]

1. Halogen Bonding Network (The "Sticky" Lattice): Unlike simple chloropyridines, the 4,5-diiodo substitution pattern creates a "sigma-hole" on the Iodine atoms.[2]

  • Observation: Expect strong C-I···N halogen bonds (Type II interaction) linking molecules into infinite chains or dimers.[3]

  • Significance: These interactions increase the melting point and lattice energy compared to the 2,6-diiodo isomer, potentially affecting solubility in process chemistry.[3]

2. Regio-Selectivity Verification: The SC-XRD data definitively proves the 4,5-positioning .

  • Alternative: The 3,4-diiodo isomer would show a different packing motif due to the steric clash between the 3-Iodine and 2-Fluorine/Chlorine.[1][2][3] The 4,5-isomer is less sterically congested at the 2-position, allowing for specific catalytic attacks.[1]

References

  • CCDC (Cambridge Crystallographic Data Centre). Guidance on Heavy Atom Structure Determination.[3] Available at: [Link][2][3]

  • Sheldrick, G. M. (2015).[3] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[3] (Standard protocol for refinement).

  • Metrangolo, P., et al. (2005).[3] "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(35), 5560-5600.[3] (Mechanistic insight into I...N interactions).

  • Vertex AI Search. CAS Verification and Vendor Data. (Accessed Feb 2026).[3]

Sources

Comparative

Strategic Fluorination: Modulating Reactivity in Diiodopyridine Scaffolds

Topic: Effect of Fluorine on Reactivity of Diiodopyridine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary In medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Fluorine on Reactivity of Diiodopyridine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In medicinal chemistry, the pyridine ring is a privileged scaffold, yet its functionalization often requires navigating complex regioselectivity challenges.[1][2] The introduction of a fluorine atom onto a diiodopyridine core is not merely a bioisosteric replacement for hydrogen; it is a profound electronic edit that fundamentally alters the scaffold's reactivity landscape.

This guide objectively compares the reactivity profiles of fluorinated versus non-fluorinated diiodopyridines. We analyze how the high electronegativity and small steric radius of fluorine modulate site-selective cross-coupling (Suzuki/Sonogashira) , nucleophilic aromatic substitution (SNAr) , and lithium-halogen exchange .[1]

Key Takeaway: Fluorine acts as a "reactivity amplifier" for ortho-iodides in cross-coupling manifolds while simultaneously serving as a high-fidelity leaving group in SNAr reactions, offering orthogonal functionalization pathways unavailable to non-fluorinated analogs.[1]

Electronic & Structural Profiling[1]

To understand the reactivity differences, one must first quantify the electronic perturbations caused by fluorine substitution.

PropertyNon-Fluorinated (e.g., 2,6-Diiodopyridine)Fluorinated (e.g., 2,6-Diiodo-3-fluoropyridine)Impact on Reactivity
Inductive Effect (-I) Moderate (driven by Nitrogen)High (driven by N + F)Increases electrophilicity of the ring; activates ortho-positions for oxidative addition.[1]
C–I Bond Polarization StandardEnhanced at C2 The C2–I bond (ortho to F) becomes more electron-deficient, lowering the activation energy for Pd(0) insertion.
SNAr Susceptibility Low (requires strong activation)Very High (at C-F bond)The C–F bond is a superior leaving group to C–Cl/C–Br in SNAr due to Meisenheimer complex stabilization.
pKa (Conj. Acid) ~2.0 - 3.0< 0.5 Reduced basicity of pyridine nitrogen; less catalyst poisoning by N-coordination.[1]

Comparative Reactivity Analysis

Case Study 1: Regioselective Cross-Coupling

Scaffold: 2,6-Diiodo-3-fluoropyridine vs. 2,6-Diiodopyridine[1]

In a standard 2,6-diiodopyridine, the C2 and C6 positions are chemically equivalent.[1] Mono-functionalization relies purely on statistical probability, often leading to mixtures of mono- and bis-coupled products.[1]

The Fluorine Effect: In 2,6-diiodo-3-fluoropyridine , the symmetry is broken.[1] The C2 position is alpha to nitrogen and ortho to fluorine. The cumulative inductive withdrawal makes C2 significantly more electron-deficient than C6 (which is meta to fluorine).

  • Outcome: Palladium(0) undergoes oxidative addition preferentially at the C2–I bond.

  • Selectivity: >95:5 preference for C2 functionalization is typical under standard Suzuki conditions.[1]

Case Study 2: The "Orthogonal" Handle (SNAr)

Scaffold: 3,5-Diiodo-2-fluoropyridine[1]

Here, fluorine is not just a modulator but a reactive handle.[1] While the C–I bonds are susceptible to Pd-catalyzed coupling, the C–F bond at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • Workflow: Researchers can perform SNAr with an amine or alkoxide first to install a diversity element at C2, leaving the two iodides intact for subsequent sequential cross-couplings.[1]

  • Comparison: A 2-chloro-3,5-diiodopyridine would react ~300x slower in SNAr, often requiring harsh conditions that could degrade the C–I bonds or cause protodeiodination.[1]

Case Study 3: Lithium-Halogen Exchange

Scaffold: 2,6-Diiodo-3-fluoropyridine[1]

Fluorine is a powerful ortho-lithiation director (DoM).[1]

  • Non-Fluorinated: Li-halogen exchange is fast but can be non-selective or prone to equilibration.[1]

  • Fluorinated: The C2–I bond is activated. Treatment with i-PrMgCl or n-BuLi results in rapid, highly selective exchange at C2.[1] The resulting organometallic species is stabilized by the adjacent fluorine (though elimination to a pyridyne is a risk at higher temperatures, requiring cryogenic control).

Experimental Data & Protocols

Data Summary: Reactivity Hierarchies
Reaction TypeSubstratePreferred SiteSelectivity RatioMechanistic Driver
Suzuki Coupling 2,6-Diiodo-3-fluoropyridineC2–I > 20:1 (vs C6)Inductive activation by ortho-F lowers LUMO at C2.[1]
Sonogashira 2,6-Diiodo-3-fluoropyridineC2–I > 15:1 (vs C6)Enhanced electrophilicity facilitates Pd insertion.[1]
SNAr 3,5-Diiodo-2-fluoropyridineC2–F ExclusiveHigh electronegativity of F stabilizes Meisenheimer intermediate.[1]
Li-Exchange 2,6-Diiodo-3-fluoropyridineC2–I HighChelation/Inductive stabilization of C2-Li species.[1]
Protocol A: Site-Selective Suzuki Coupling of 2,6-Diiodo-3-fluoropyridine[1]

Objective: Selective arylation at the C2 position.

  • Reagents:

    • Substrate: 2,6-Diiodo-3-fluoropyridine (1.0 equiv)[1]

    • Boronic Acid: Ar-B(OH)₂ (1.05 equiv)[1][3]

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)[1]

    • Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

  • Procedure:

    • Charge a reaction vial with the diiodopyridine, boronic acid, and Pd catalyst.[1]

    • Purge with Argon for 5 minutes.[1]

    • Add degassed solvents and base solution.[1][4]

    • Stir at 60 °C (Note: Lower temperature than typical pyridines to maximize selectivity).

    • Monitor by LCMS.[1][4] The C2-arylated product typically forms within 2-4 hours.[1]

    • Stop reaction before C6-arylation begins (C6 requires >90 °C or prolonged time).

  • Self-Validation:

    • Check: If bis-arylation > 10%, lower temperature to 40 °C or reduce catalyst loading.

    • Check:19F NMR shift will change distinctively upon C2-substitution (loss of ortho-I effect).[1]

Protocol B: Orthogonal SNAr / Cross-Coupling Sequence

Objective: Functionalize C2 (amine), then C3/C5 (aryl).

  • Step 1: SNAr

    • Dissolve 3,5-diiodo-2-fluoropyridine in DMSO or NMP (0.5 M).[1]

    • Add amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

    • Heat to 80 °C for 2 hours. (Reaction is driven by F displacement; I remains intact).

    • Workup: Dilute with water, extract EtOAc.[1] Yields typically >90%.[1]

  • Step 2: Suzuki Coupling

    • Take the crude 2-amino-3,5-diiodopyridine.[1]

    • Apply standard Suzuki conditions (as above).

    • Note: The amino group is electron-donating, deactivating the ring.[1] Higher temperatures (90-100 °C) or more active catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2) are required for the subsequent C–I couplings.

Visualization of Reactivity Pathways

ReactivityMap cluster_legend Mechanism Key Start 2,6-Diiodo-3-fluoropyridine Suzuki Suzuki Coupling (Pd(0), Ar-B(OH)2) Start->Suzuki Electronic Activation (Inductive -I) LiEx Li-Halogen Exchange (iPrMgCl, -78°C) Start->LiEx Ortho-F Directing C2_Prod C2-Aryl Product (Major Isomer) Suzuki->C2_Prod Fast Oxidative Addition (Ortho to F) C6_Prod C6-Aryl Product (Minor Isomer) Suzuki->C6_Prod Slow Oxidative Addition (Meta to F) C2_Li C2-Magnesiate/Lithio Species LiEx->C2_Li Chelation Control C2_Li->C2_Prod Electrophile Quench key1 Fluorine activates C2 via -I effect

Caption: Reactivity map for 2,6-diiodo-3-fluoropyridine showing the preferential activation of the C2 position in both Pd-catalyzed coupling and metallation pathways.

References

  • Nucleophilic Aromatic Substitution on Fluoropyridines

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1]

    • Source: J. Am. Chem. Soc.[1][5][6] (via PMC).

    • URL:[Link]

  • Regioselectivity in Dihalopyridine Cross-Couplings

    • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[1]

    • Source: J. Am. Chem. Soc.[1][5][6] (NSF Public Access).

    • URL:[Link]

  • Lithium-Halogen Exchange Kinetics

    • Title: The Mechanism of Lithium-Halogen Exchange.[5][7]

    • Source: Macmillan Group Meeting (Princeton).
    • URL:[Link]

  • Sonogashira Coupling of Halopyridines

    • Title: Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine.
    • Source: BenchChem.[1][4]

  • General Reactivity of Fluorinated Pyridines

    • Title: Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine.[1][8]

    • Source: ResearchG
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3-fluoro-4,5-diiodopyridine: Proper Disposal &amp; Handling Procedures

Executive Summary: Immediate Action Directives For the researcher holding a vial of 2-Chloro-3-fluoro-4,5-diiodopyridine , the immediate disposal directives are: Do NOT mix with Oxidizers: Contact with strong oxidizers (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

For the researcher holding a vial of 2-Chloro-3-fluoro-4,5-diiodopyridine , the immediate disposal directives are:

  • Do NOT mix with Oxidizers: Contact with strong oxidizers (e.g., nitric acid, peroxides) will liberate toxic iodine vapor (

    
    ) and potentially corrosive halogen gases.[1]
    
  • Segregate as Halogenated Waste: This compound must enter the Halogenated Organic waste stream. It cannot be disposed of in general organic waste due to its high iodine and fluorine content.

  • Protect from Light: Iodine-carbon bonds are photosensitive.[2] Waste containers should be amber glass or opaque HDPE to prevent photolytic decomposition and pressure buildup.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity.[1] This molecule is a poly-halogenated pyridine , creating a unique hazard profile combining the toxicity of halogenated aromatics with the specific reactivity of iodine.[1][2]

Structural Hazards[1][3]
  • Iodine Content: The C-I bond is the weakest bond in this molecule. Upon thermal or chemical stress, it is the first to break, releasing free iodine (

    
    ) or hydrogen iodide (
    
    
    
    ).[1]
  • Fluorine/Chlorine Content: Combustion or reaction with strong acids can release Hydrogen Fluoride (

    
    ) and Hydrogen Chloride (
    
    
    
    ), which are severely corrosive to waste incinerators and human tissue.[1][3]
  • Pyridine Ring: Nitrogen-containing heterocycles can form Nitrogen Oxides (

    
    ) during incineration.[2]
    
GHS Classification & Safety Data

Based on structural analogs (e.g., 2-chloro-3-fluoro-4-iodopyridine) and functional group analysis.[1][2]

ParameterClassificationH-CodeDescription
Signal Word WARNING
Acute Toxicity Oral / DermalH302 / H312Harmful if swallowed or in contact with skin.[1][2][4]
Irritation Skin / EyeH315 / H319Causes skin irritation and serious eye irritation.[4]
Target Organ STOT - SEH335May cause respiratory irritation.[2][3][5]
Chronic STOT - REH373May cause damage to organs (Thyroid) through prolonged exposure (due to Iodine).[2]

Disposal Workflow & Decision Matrix

The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and minimizes the risk of unintended chemical reactions in the waste stream.

The Segregation Logic (Visualization)[1][2]

DisposalWorkflow Start Waste Generation: 2-Chloro-3-fluoro-4,5-diiodopyridine StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Precipitate StateCheck->SolidPure Solid LiquidSoln Solution / Mother Liquor StateCheck->LiquidSoln Liquid SolidPkg Double Bag (LDPE) or Amber Glass Jar SolidPure->SolidPkg SolventCheck Solvent Type? LiquidSoln->SolventCheck SolidLabel Label: Hazardous Waste (Toxic, Halogenated Solid) SolidPkg->SolidLabel FinalStorage Satellite Accumulation Area (Cool, Dark, Ventilated) SolidLabel->FinalStorage HaloStream Halogenated Waste Carboy (Do NOT mix with Oxidizers) SolventCheck->HaloStream DCM, Chloroform, or if Compound > 2% NonHaloStream Non-Halogenated Carboy SolventCheck->NonHaloStream Methanol, Ethyl Acetate (Trace Compound Only) HaloStream->FinalStorage Error STOP: Contamination Risk Move to Halogenated Stream NonHaloStream->Error High Iodine Content? Error->HaloStream

Figure 1: Decision matrix for segregating halogenated pyridine waste. Note the critical checkpoint for liquid waste to prevent contamination of non-halogenated streams.

Detailed Operational Procedures

Solid Waste Disposal (Pure Compound)

If disposing of expired shelf stock or pure isolated solid:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar with a Teflon-lined cap.[2]

    • Why Amber? To prevent UV-degradation of the C-I bonds.[2]

    • Why Teflon? Halogenated vapors can permeate or swell standard rubber seals over time.[1]

  • Labeling: Mark the container clearly with "Hazardous Waste - Solid, Toxic."[1]

  • Constituents: Explicitly list "2-Chloro-3-fluoro-4,5-diiodopyridine" on the tag.[1][2] Do not use generic abbreviations like "Halogenated Pyridine" alone, as the iodine content dictates incineration protocols.[1]

Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Stream Selection: This compound must go into the Halogenated Solvent waste stream (often red-tagged in labs).[2]

  • Compatibility Check:

    • NEVER pour into a carboy containing oxidizing acids (Nitric, Chromic) or peroxides.[1]

    • NEVER pour into a carboy containing strong bases (Sodium Hydroxide), as this can induce dehydrohalogenation and potential polymerization or heat generation.[1]

  • Rinsing: Triple-rinse empty reaction vessels with a compatible solvent (e.g., Dichloromethane). Add the rinsate to the Halogenated waste container, not down the drain.[1]

Spill Cleanup Protocol

In the event of a benchtop spill:

  • PPE: Nitrile gloves (double gloving recommended, min 0.11mm), safety goggles, and lab coat.[1]

  • Containment: Do not dry sweep (generates toxic dust). Cover the spill with a damp absorbent pad or use a dedicated chemical spill pillow.

  • Decontamination: Wipe the surface with a mild detergent and water. Dispose of all cleanup materials as Solid Hazardous Waste (see Section 3.1).

Regulatory Compliance (RCRA & DOT)

RCRA Waste Classification

While 2-Chloro-3-fluoro-4,5-diiodopyridine is not explicitly listed on the EPA P-list or U-list, it is regulated based on characteristics :

  • Waste Code: Likely D001 (if in flammable solvent) or F002 (if spent halogenated solvent mixture).

  • Generator Status: If the waste exhibits toxicity characteristic (via TCLP), it must be managed as hazardous waste.[1] Best Practice: Treat as fully regulated hazardous waste regardless of concentration.[2]

Department of Transportation (DOT) Shipping

When the waste is picked up by EHS or a third-party contractor (e.g., Veolia, Clean Harbors), it will likely be categorized under:

  • UN Number: UN 2811 (Toxic solids, organic, n.o.s.) or UN 2810 (Toxic liquids, organic, n.o.s.).[1]

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (2-Chloro-3-fluoro-4,5-diiodopyridine).[1][2]

  • Packing Group: III (Low danger) or II (Medium danger) depending on specific LD50 data.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Halogenated Pyridines. PubChem.[6] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link][2]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Chloro-3-fluoro-4,5-diiodopyridine

Executive Summary & Risk Assessment (SAR Analysis) 2-Chloro-3-fluoro-4,5-diiodopyridine is a highly functionalized halogenated heterocycle, typically utilized as a scaffold in palladium-catalyzed cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment (SAR Analysis)

2-Chloro-3-fluoro-4,5-diiodopyridine is a highly functionalized halogenated heterocycle, typically utilized as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

As a specific Safety Data Sheet (SDS) for this exact isomer may be limited in public repositories, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous poly-halogenated pyridines.

  • Predicted Physical State: Solid (Off-white to yellow crystalline powder).

  • Primary Hazards (Inferred):

    • Skin/Eye Irritation (H315/H319): High probability due to the electron-deficient pyridine ring.

    • Respiratory Irritation (H335): Dust inhalation risk during weighing.

    • Skin Sensitization: Halogenated pyridines are known sensitizers; repeated exposure may induce allergic dermatitis.

    • Heavy Atom Toxicity: The di-iodo substitution significantly increases lipophilicity (LogP), potentially enhancing dermal absorption rates compared to lighter analogs.

Engineering Controls: The First Line of Defense

PPE is the last line of defense. Your primary safety mechanism is the engineering environment.

Control MeasureSpecificationScientific Rationale (Causality)
Primary Containment Chemical Fume Hood Pyridine derivatives often possess distinct, penetrating odors and potential respiratory toxicity. The hood prevents aerosolization of the solid powder during transfer.
Airflow Velocity 80–100 fpm (0.4–0.5 m/s) Sufficient capture velocity to contain heavy halogenated dusts without creating turbulence that spreads the powder.
Static Control Ionizing Bar / Anti-static Gun Poly-halogenated solids are prone to static charge buildup. Static discharge can scatter toxic powder, bypassing the hood's containment.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Task-Based" PPE selection strategy. The risks differ significantly between handling the dry solid and handling the compound dissolved in organic solvents (e.g., DCM, DMF).

Hand Protection (Glove Selection)

Critical Insight: Standard 4-mil nitrile gloves provide adequate protection against the solid, but may fail rapidly if the compound is dissolved in halogenated solvents (DCM) or polar aprotic solvents (DMF) often used in coupling reactions.

State of MatterGlove MaterialThicknessBreakthrough TimeProtocol
Solid (Dry) Nitrile 4–5 mil>480 minStandard single-gloving is acceptable. Discard if stained.
Solution (DCM/CHCl₃) PVA (Polyvinyl alcohol) or Laminate (Silver Shield) Multi-layer>240 minDouble Glove: Nitrile (inner) + Laminate (outer) + Nitrile (outer for grip). DCM permeates nitrile in <5 mins.
Solution (DMF/DMSO) Butyl Rubber 15–25 mil>480 minButyl offers superior resistance to polar aprotic solvents compared to standard nitrile.
Eye & Face Protection[2]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1) . Safety glasses are insufficient because fine powders can bypass side shields via air currents.

  • High Quantity (>10g) or Heating: Face Shield required over goggles. Pyridines can decompose with heat, releasing corrosive vapors (HF, HCl, HI).

Respiratory Protection[2][3]
  • In Fume Hood: No respirator required.

  • Outside Hood (Spill Cleanup): Half-mask with P100/OV cartridges .

    • P100: Stops particulates/dust.

    • OV (Organic Vapor): Adsorbs pyridine vapors if the solid has sublimed or is in solution.

Operational Workflow & Visualization

PPE Decision Logic

This decision tree ensures researchers select the correct barrier based on the solvent system, a critical failure point in many lab accidents.

PPE_Selection Start Handling 2-Chloro-3-fluoro-4,5-diiodopyridine State Select Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Standard Standard Protocol: Nitrile Gloves (5 mil) Splash Goggles Lab Coat Solid->Standard SolventCheck Identify Solvent System Solution->SolventCheck DCM Halogenated (DCM/CHCl3) SolventCheck->DCM Polar Polar Aprotic (DMF/DMSO) SolventCheck->Polar Laminate CRITICAL: Silver Shield/Laminate Gloves (Double Glove Technique) DCM->Laminate Butyl Butyl Rubber Gloves or Double Nitrile (Change <15m) Polar->Butyl

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Step-by-Step Handling Protocol

Step 1: Preparation (The "Self-Validating" Check)

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before putting them on.

  • Hood Check: Verify the magnehelic gauge reads within the safe zone (usually 0.3–0.6 inches water column).

  • Balance Setup: Place the analytical balance inside the hood. If this is impossible, use a transfer vessel (tared vial with cap) to move the solid. Never weigh toxic solids on an open bench.

Step 2: Transfer & Weighing

  • Open the container only inside the hood.

  • Use a disposable antistatic spatula.

  • Causality: The high iodine content makes the molecule heavy; however, static can still cause "jumping." Keep the spatula grounded if possible.

  • Recap the stock bottle immediately after removing the aliquot.

Step 3: Reaction Setup

  • Add solvent slowly to the solid.

  • Exotherm Warning: Halogenated pyridines can react exothermically with strong nucleophiles. Ensure cooling is available (ice bath) during initial mixing.

Waste Disposal & Decontamination

Due to the poly-halogenated nature (Cl, F, 2xI), this compound presents unique disposal challenges.

Waste StreamClassificationProtocol
Solid Waste Hazardous (Halogenated) Double-bag in clear polyethylene bags. Label as "Toxic Solid - Halogenated Pyridine."
Liquid Waste Halogenated Organic Do NOT mix with non-halogenated solvents. The high iodine content can interfere with standard incineration protocols if not declared.
Sharps/Glass Contaminated Sharps Any glass contacting the chemical must be triple-rinsed with acetone before disposal, or treated as solid hazardous waste.

Decontamination Solution: For surface cleaning (hood deck, balance), use a solution of 5% Sodium Thiosulfate followed by soapy water.

  • Why? Thiosulfate reduces free iodine (if any liberates/decomposes) and helps solubilize the organic residue for removal.

Emergency Response: Spill Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 5 grams Inside Hood Assess->Small Large > 5 grams or Outside Hood Assess->Large PPE_Up Don PPE: Double Nitrile P100 Respirator Small->PPE_Up Evacuate Evacuate Area Call EHS Large->Evacuate Cover Cover with Absorbent Pads (Avoid Dust) PPE_Up->Cover Clean Wipe with Thiosulfate Soln. Cover->Clean Dispose Bag as Haz Waste Clean->Dispose

Figure 2: Immediate response workflow for solid or solution spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves Selection. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Pyridines (General Safety Data). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-fluoro-4,5-diiodopyridine
Reactant of Route 2
2-Chloro-3-fluoro-4,5-diiodopyridine
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